Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-11-8-5(7(6)10)4-12-13-8/h3-4H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMVISKPSDWZFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50709672 | |
| Record name | Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50476-72-7 | |
| Record name | Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. This guide provides a detailed technical overview of a robust and widely employed synthetic pathway to a key intermediate, Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. This versatile building block serves as a crucial starting material for the synthesis of a wide array of pharmacologically active molecules. This document will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed experimental protocols, and offer insights into the critical parameters for successful synthesis.
Strategic Approach: A Two-Step Annulation and Functionalization
The most common and efficient synthesis of this compound is achieved through a two-step sequence. This strategy involves the initial construction of the pyrazolo[3,4-b]pyridin-4-one ring system via the Gould-Jacobs reaction, followed by a chlorination step to introduce the desired chloro-substituent at the 4-position.
Figure 1: Overall synthetic pathway for this compound.
Part 1: The Gould-Jacobs Reaction - Constructing the Bicyclic Core
The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinoline derivatives and their heterocyclic analogues.[1][2] In this context, it is adapted to construct the pyrazolo[3,4-b]pyridin-4-one ring system from a 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate.
Mechanistic Insights
The reaction proceeds through two key stages:
-
Condensation: The initial step involves a nucleophilic attack of the exocyclic amino group of 3-aminopyrazole onto the electron-deficient carbon of the ethoxymethylene group of diethyl 2-(ethoxymethylene)malonate. This is followed by the elimination of ethanol to form the enamine intermediate, [[(1H-Pyrazol-3-yl)amino]methylene]malonic acid diethyl ester.[3][4]
-
Thermal Cyclization: The subsequent intramolecular cyclization is typically achieved by heating the intermediate in a high-boiling solvent such as diphenyl ether.[5][6] This step involves the nucleophilic attack of a ring nitrogen of the pyrazole onto one of the ester carbonyl groups, leading to the formation of the pyridine ring and elimination of a second molecule of ethanol. The resulting product is the thermodynamically stable 4-hydroxy tautomer.
Sources
Spectroscopic data for Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with CAS Number 50476-72-7, is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore, recognized as a purine isostere, which imparts a wide range of biological activities. This structural similarity allows molecules incorporating this scaffold to interact with various biological targets, including kinases, making them valuable templates for drug discovery programs.
Molecular Structure and Synthesis
A thorough understanding of a molecule's spectroscopic profile begins with its synthesis, which provides context for potential impurities and informs analytical method development.
Chemical Structure
The structure of this compound is presented below. Key structural features include the fused pyrazole and pyridine rings, a chlorine atom at position C4, an ethyl carboxylate group at C5, and a protonated nitrogen at N1 of the pyrazole ring.
Caption: Molecular structure of the target compound.
Plausible Synthetic Pathway: The Gould-Jacobs Reaction
A prevalent and effective method for constructing the pyrazolo[3,4-b]pyridine core is the Gould-Jacobs reaction. This approach involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization and subsequent chlorination.[1]
Caption: Plausible synthesis of the target compound.
Experimental Protocol: Synthesis
-
Condensation: Equimolar amounts of 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate are mixed. The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.
-
Thermal Cyclization: The mixture is heated to approximately 240-260 °C. This high temperature facilitates the intramolecular cyclization with the elimination of ethanol, forming the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate intermediate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Chlorination: After cooling, the intermediate is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), often in slight excess. The mixture is refluxed until the conversion is complete (monitored by TLC).
-
Work-up and Purification: Excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by pouring it onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The resulting precipitate is filtered, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Predicted Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons, the ethyl ester protons, and the N-H proton of the pyrazole ring.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~14.0 - 15.0 | broad singlet | 1H | N1-H | The N-H proton of the pyrazole ring is acidic and often appears as a broad signal at a very downfield shift, especially in DMSO. |
| ~8.80 | singlet | 1H | C6-H | This proton is on the pyridine ring, adjacent to a nitrogen atom, leading to a downfield shift. |
| ~8.40 | singlet | 1H | C3-H | This proton is on the pyrazole ring, deshielded by the adjacent nitrogen and the fused pyridine ring. |
| ~4.40 | quartet (q) | 2H | -O-CH₂ -CH₃ | Protons of the methylene group of the ethyl ester, split into a quartet by the adjacent methyl group. |
| ~1.35 | triplet (t) | 3H | -O-CH₂-CH₃ | Protons of the methyl group of the ethyl ester, split into a triplet by the adjacent methylene group. |
Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of the exchangeable N-H proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Analysis: Integrate the signals and determine their multiplicities to confirm the assignments.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164.0 | C =O | Carbonyl carbon of the ester group, typically found in this downfield region. |
| ~155.0 | C 4-Cl | The carbon atom bearing the chlorine atom is significantly deshielded. |
| ~152.0 | C 7a | Quaternary carbon at the fusion of the two rings, adjacent to two nitrogen atoms. |
| ~145.0 | C 6 | Aromatic CH carbon in the pyridine ring, adjacent to a nitrogen atom. |
| ~135.0 | C 3 | Aromatic CH carbon in the pyrazole ring. |
| ~115.0 | C 3a | Quaternary carbon at the fusion of the two rings. |
| ~108.0 | C 5 | Quaternary carbon bearing the ester group. |
| ~62.0 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |
| ~14.0 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the compound.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Assignment | Rationale |
| 225 / 227 | [M]⁺˙ (Molecular Ion) | The molecular ion peak. The presence of a second peak at M+2 with approximately one-third the intensity is the characteristic isotopic signature of a single chlorine atom. |
| 197 / 199 | [M - C₂H₄]⁺˙ | Loss of ethylene from the ethyl ester group via McLafferty rearrangement. |
| 180 / 182 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester group. |
| 152 / 154 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - OC₂H₅]⁺ fragment. |
Protocol for Mass Spectrometry Data Acquisition (HRMS-ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Method: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺). Use the measured accurate mass to calculate the elemental formula and confirm it matches C₉H₉ClN₃O₂⁺ (for the protonated species).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| ~3100 - 3300 | N-H Stretch | Stretching vibration of the N-H bond in the pyrazole ring. |
| ~2900 - 3000 | C-H Stretch (sp³) | Stretching vibrations of the C-H bonds in the ethyl group. |
| ~1720 - 1740 | C=O Stretch (Ester) | Strong absorption characteristic of the carbonyl group in an α,β-unsaturated ester. |
| ~1580 - 1620 | C=N and C=C Stretch (Aromatic) | Stretching vibrations of the double bonds within the fused aromatic ring system. |
| ~1250 - 1300 | C-O Stretch (Ester) | Asymmetric C-O-C stretching of the ester group. |
| ~750 - 850 | C-Cl Stretch | Stretching vibration of the carbon-chlorine bond. |
Conclusion
This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the outlined synthetic and analytical protocols, offer a comprehensive resource for scientists working with this compound. This information serves as a reliable benchmark for confirming the identity, purity, and structure of this versatile building block in drug discovery and development, facilitating its effective use in the synthesis of novel therapeutic agents.
References
-
Garcı́a-Alvarez, M.C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2284. Available at: [Link]
-
PrepChem (2023). Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. Available at: [Link]
-
Lynch, B.M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. Available at: [Link]
-
Polo-Cuadrado, E., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13, 31193-31209. Available at: [Link]
Sources
An In-Depth Technical Guide to Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: A Cornerstone for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry. As a senior application scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, reactivity, and application of this versatile compound.
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, recognized for its role in the development of potent and selective inhibitors for a range of biological targets, including kinases, which are pivotal in oncology and inflammation research. This compound (CAS No. 50476-72-7) is a particularly valuable derivative. The chloro and ethyl ester functionalities at positions 4 and 5, respectively, serve as versatile synthetic handles, enabling a wide array of chemical modifications for the exploration of structure-activity relationships (SAR). This guide will delve into the essential properties of this compound, providing a foundation for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and biological screening. The key properties of this compound are summarized in the table below. It is important to note that while some data is experimentally confirmed, other values are predicted based on computational models and data from analogous structures.
| Property | Value | Source |
| CAS Number | 50476-72-7 | [1] |
| Molecular Formula | C₉H₈ClN₃O₂ | [1] |
| Molecular Weight | 225.63 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | Not experimentally determined for this specific compound. Related N-substituted analogs have melting points in the range of 150-250 °C.[2] | Inferred from related compounds |
| Boiling Point | 368.0 ± 37.0 °C (Predicted for a related N-ethyl analog) | [3] |
| Density | 1.34 ± 0.1 g/cm³ (Predicted for a related N-ethyl analog) | [3] |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected. | Inferred from structural properties |
Spectral Analysis: A Structural Elucidation
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazolopyridine core, a singlet for the pyrazole N-H proton, and a quartet and a triplet corresponding to the ethyl ester group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the pyrazolopyridine core and the two carbons of the ethyl ester. The carbonyl carbon of the ester will be the most downfield signal.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-Cl stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight. The fragmentation pattern is likely to involve the loss of the ethoxy group from the ester, followed by the loss of carbon monoxide.[4]
Synthesis and Reactivity: A Strategic Approach
The synthesis of the pyrazolo[3,4-b]pyridine scaffold is well-established, with the Gould-Jacobs reaction being a common and efficient method. This approach involves the condensation of a 5-aminopyrazole with a β-ketoester or a related three-carbon electrophile, followed by cyclization.
The reactivity of this compound is dominated by the chloro and ester functionalities:
-
Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom at the 4-position is activated towards nucleophilic displacement by the electron-withdrawing pyrazole and ester groups. This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols, which is a cornerstone of its use in medicinal chemistry.
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, providing another point for chemical modification, such as amide bond formation.
Applications in Research and Drug Development
The pyrazolo[3,4-b]pyridine scaffold is a key component in a multitude of compounds with diverse biological activities. This compound serves as a crucial intermediate in the synthesis of these bioactive molecules.
-
Kinase Inhibitors: A significant application of this scaffold is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. The pyrazolo[3,4-b]pyridine core acts as a bioisostere for purines, allowing it to bind to the ATP-binding site of kinases.
-
Checkpoint Kinase 1 (CHK1) Inhibitors: This compound has been utilized in the synthesis of inhibitors of CHK1, a key regulator of the cell cycle and a target for cancer therapy.[5]
-
Protein Kinase B (Akt) Inhibitors: It has also been employed in the development of selective inhibitors of Protein Kinase B (Akt), another important target in oncology.[6]
-
Agrochemicals: The versatile reactivity of this compound also makes it a valuable building block in the synthesis of novel agrochemicals.[4]
Experimental Protocols: A Guide to Practice
The following is a representative, self-validating protocol for a nucleophilic aromatic substitution reaction, a common transformation for this class of compounds.
Protocol: Synthesis of Ethyl 4-(benzylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Materials and Setup:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add benzylamine and DIPEA.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried.
-
-
Purification and Validation:
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material and the appearance of new signals corresponding to the benzyl group will validate the success of the reaction.
-
Safety and Handling
As with all chlorinated heterocyclic compounds, appropriate safety precautions should be taken when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a high-value building block for the synthesis of a wide range of biologically active compounds. Its versatile reactivity, stemming from the strategically placed chloro and ethyl ester groups, allows for extensive chemical derivatization. This technical guide has provided a comprehensive overview of its known and predicted properties, synthesis, and applications, offering a solid foundation for researchers and drug development professionals to leverage this important molecule in their scientific endeavors. The continued exploration of the chemical space around this scaffold holds significant promise for the discovery of novel therapeutics.
References
-
ChemSynthesis. (2025, May 20). ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Retrieved from [Link]
-
Chem-Impex. (n.d.). Ethyl 4-Chloro-1-M-Tolyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxylate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Retrieved from [Link]
-
Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2486–2496. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
- Nguyen, H. T., Dang, P. H., & Tran, P. H. (2022). Supporting information for A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles using sulfonated amorphous carbon. The Royal Society of Chemistry.
-
Bar-Nir, M., et al. (2012). Identification of Inhibitors of Checkpoint Kinase 1 through Template Screening. Journal of Medicinal Chemistry, 55(13), 6037-6048. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Retrieved from [Link]
-
Antonov, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 794. Retrieved from [Link]
- Lynch, B. M., et al. (1982). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 60(12), 1429-1440.
-
Rao, H. S. P., Gunasundari, R., & Muthukumaran, J. (2020). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 3), 443–445. Retrieved from [Link]
-
Rao, H. S. P., Gunasundari, R., & Muthukumaran, J. (2020). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. ResearchGate. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]
-
Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2171–2186. Retrieved from [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate [myskinrecipes.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Gould-Jacobs Reaction for Pyrazolopyridine Synthesis
Abstract
The pyrazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its diverse pharmacological activities.[1][2][3] The Gould-Jacobs reaction offers a robust and versatile synthetic route to access this important class of compounds, specifically the 1H-pyrazolo[3,4-b]pyridine core. This technical guide provides a comprehensive overview of the Gould-Jacobs reaction for pyrazolopyridine synthesis, intended for researchers, scientists, and professionals in drug development. The guide delves into the reaction mechanism, provides detailed experimental protocols, explores the impact of reaction parameters, and discusses modern advancements in the field.
Introduction: The Significance of Pyrazolopyridines
Pyrazolopyridines are bicyclic heterocyclic compounds formed by the fusion of pyrazole and pyridine rings.[1] This unique structural arrangement confers a range of biological activities, making them attractive targets for drug discovery programs. Various derivatives have demonstrated potential as anticancer, anti-inflammatory, antiviral, and antimalarial agents, as well as kinase inhibitors.[2][4] The adaptability of the 5-aminopyrazole precursor allows for the synthesis of a wide array of fused pyrazole derivatives, including pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines.[3][5] The Gould-Jacobs reaction provides a classical and reliable method for constructing the pyridine ring onto a pre-existing pyrazole core, leading to the formation of the 1H-pyrazolo[3,4-b]pyridine skeleton.[6][7]
The Gould-Jacobs Reaction: A Mechanistic Perspective
The Gould-Jacobs reaction is a sequence of chemical transformations that culminates in the formation of a fused pyridine ring.[4][8] When applied to the synthesis of pyrazolopyridines, the reaction typically involves the condensation of a 3-aminopyrazole derivative with diethyl 2-(ethoxymethylene)malonate (DEEM).[6][7]
The proposed mechanism proceeds through the following key steps:
-
Nucleophilic Attack and Elimination: The reaction commences with a nucleophilic attack by the amino group of the 3-aminopyrazole on the enol ether carbon of DEEM. This is followed by the elimination of an ethanol molecule to form an intermediate.[6][7][8]
-
Intramolecular Cyclization (Annulation): The intermediate then undergoes a thermal intramolecular cyclization, a 6-electron process, where a nucleophilic attack from a ring nitrogen of the pyrazole onto one of the ester carbonyl groups occurs.[6][8] This step results in the formation of the fused six-membered ring and the elimination of a second molecule of ethanol.[6][7] High temperatures are often crucial for this intramolecular cyclization to proceed efficiently.[9]
-
Tautomerization: The resulting product, a 4-hydroxy-3-carboalkoxy-1H-pyrazolo[3,4-b]pyridine, exists in equilibrium with its 4-oxo tautomer.[8]
-
Optional Chlorination: In many synthetic protocols, the intermediate 4-hydroxy-pyrazolo[3,4-b]pyridine is not isolated. Instead, the reaction mixture is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to convert the 4-hydroxy group into a 4-chloro substituent.[6] This chloro-derivative serves as a versatile handle for further functionalization through nucleophilic substitution reactions.
Visualizing the Mechanism
The following diagram illustrates the key steps in the Gould-Jacobs synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridines.
Caption: Mechanism of the Gould-Jacobs reaction for pyrazolopyridine synthesis.
Experimental Protocols: Classical vs. Modern Approaches
The Gould-Jacobs reaction can be performed using classical thermal heating or modern microwave-assisted techniques. The choice of method often depends on the desired reaction scale, efficiency, and available equipment.
Classical Thermal Protocol
This traditional approach utilizes a high-boiling inert solvent or neat conditions to achieve the temperatures required for cyclization.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted 3-aminopyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[10]
-
Initial Condensation: Heat the mixture at 100-130 °C for 1-2 hours. The progress of this initial condensation can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.[10] During this step, ethanol is evolved.
-
Cyclization: Increase the temperature to facilitate the intramolecular cyclization. This is often carried out in a high-boiling solvent like diphenyl ether or under solvent-free conditions at temperatures ranging from 100-160 °C for 1.5 to 12 hours.[6][11]
-
Chlorination (Optional but common): After cooling the reaction mixture, cautiously add phosphorus oxychloride (POCl₃).[6] The mixture is then typically heated at reflux for a specified period to complete the chlorination.
-
Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol.
Microwave-Assisted Protocol
Microwave irradiation has emerged as a powerful tool to accelerate the Gould-Jacobs reaction, often leading to significantly shorter reaction times and improved yields.[10][11][12][13]
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe vial equipped with a magnetic stirring bar, add the 3-aminopyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (typically in excess, e.g., 3.0 eq).[9]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a high temperature (e.g., 250-300 °C) for a short duration (e.g., 5-20 minutes).[9][14] The optimal temperature and time need to be determined for each specific substrate.
-
Work-up: After cooling the reaction vial to room temperature, the precipitated product is collected by filtration and washed with a cold solvent such as acetonitrile.[9] The product can then be dried under vacuum.
Data Presentation: Impact of Reaction Conditions
The efficiency of the Gould-Jacobs reaction is highly dependent on parameters such as temperature and reaction time. The following table summarizes typical findings from studies comparing different reaction conditions.
| Entry | Method | Temperature (°C) | Time (min) | Yield (%) | Observations |
| 1 | Microwave | 250 | 20 | Low | Incomplete cyclization, intermediate is the main product.[9] |
| 2 | Microwave | 300 | 5 | ~47% | Higher temperature significantly improves the yield of the cyclized product.[9] |
| 3 | Microwave | 300 | 20 | Lower | Prolonged heating at high temperatures can lead to product degradation.[10] |
| 4 | Thermal | 110 | 120 | Good | Effective for many substrates, but requires longer reaction times.[6] |
| 5 | Thermal | 160 | 300 | Good | Higher temperatures can be used to drive the reaction to completion.[6] |
Analysis: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization step.[9] Microwave synthesis offers a significant advantage in terms of reduced reaction times.[10][12] However, careful optimization of both temperature and time is necessary to maximize the yield and minimize the formation of byproducts or degradation.[9]
Scope and Limitations
The Gould-Jacobs reaction is a versatile method for the synthesis of 1H-pyrazolo[3,4-b]pyridines. The substituents on the starting 3-aminopyrazole can be varied to generate a library of derivatives.[6] However, the reaction is not without its limitations. The nature of the substituents on the pyrazole ring can influence the regioselectivity of the cyclization, although with symmetrical 1,3-dicarbonyl compounds, this is not an issue.[6] The harsh conditions, particularly the high temperatures and the use of strong acids like POCl₃, may not be compatible with sensitive functional groups.
Conclusion and Future Perspectives
The Gould-Jacobs reaction remains a cornerstone in the synthesis of pyrazolopyridines, a class of compounds with immense potential in drug discovery. Its reliability and broad applicability have cemented its place in the synthetic organic chemist's toolbox. While the classical thermal method is robust, modern advancements, particularly the adoption of microwave-assisted synthesis, have made the reaction more efficient and amenable to high-throughput applications, which is critical in the fast-paced environment of drug development.[10] Future research in this area will likely focus on the development of milder reaction conditions, expanding the substrate scope to include more complex and functionally diverse aminopyrazoles, and exploring catalytic versions of the reaction to enhance its sustainability and efficiency.
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]
-
Gould-Jacobs reaction mechanism for the synthesis of 4-chloro 1H-pyrazolo[3,4-b]pyridines 1 from diethyl 2-(ethoxymethylene)malonate 11. ResearchGate. Available from: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available from: [Link]
-
Gould–Jacobs Reaction. ResearchGate. Available from: [Link]
-
Gould-Jacobs Reaction. Organic Reactions. Available from: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. De Gruyter. Available from: [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available from: [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. Available from: [Link]
-
Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. ResearchGate. Available from: [Link]
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available from: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]
-
The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. ResearchGate. Available from: [Link]
-
Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation. ResearchGate. Available from: [Link]
-
Gould–Jacobs reaction. ResearchGate. Available from: [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. Available from: [Link]
-
Synthesis of pyrazolo[3,4-b]pyridines 159–161. ResearchGate. Available from: [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. Available from: [Link]
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PubMed Central. Available from: [Link]
-
Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journals. Available from: [Link]
-
Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. ResearchGate. Available from: [Link]
-
Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available from: [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available from: [Link]
-
Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. PubMed. Available from: [Link]
-
Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. PubMed Central. Available from: [Link]
-
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Available from: [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. Available from: [Link]
-
Synthesis and antioxidant evaluation of some new pyrazolopyridine derivatives. PubMed. Available from: [Link]
-
Pyrazolopyridines. Part 5. Preparation and reactions of pyrazolo[3,4-c]pyridines. Sci-Hub. Available from: [Link]
-
A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Available from: [Link]
-
Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. ablelab.eu [ablelab.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of compounds exhibiting a wide range of biological activities, including kinase inhibition. This guide provides a detailed exploration of the primary synthetic routes to this valuable compound, with a focus on the selection and preparation of starting materials, and a thorough examination of the reaction mechanisms and experimental protocols.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of this compound reveals two principal bond disconnections that inform the most common synthetic strategies. The core of the molecule is the pyrazolo[3,4-b]pyridine bicyclic system. The synthesis can be approached by either forming the pyrazole ring onto a pre-existing pyridine core or, more commonly, by constructing the pyridine ring onto a pyrazole precursor. This guide will focus on the latter and more established approach.
Caption: Retrosynthetic analysis of the target molecule.
Core Synthetic Pathway: The Gould-Jacobs Reaction
The most prevalent and reliable method for the synthesis of the pyrazolo[3,4-b]pyridine core of the target molecule is the Gould-Jacobs reaction.[1][2][3] This reaction involves the condensation of a 3-aminopyrazole derivative with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization and subsequent chlorination.
Starting Material 1: 3-Aminopyrazole and its Derivatives
3-Aminopyrazole is a foundational starting material for this synthesis. While commercially available, its synthesis in the laboratory is straightforward and offers the flexibility to introduce substituents on the pyrazole ring.
Synthesis of 3-Aminopyrazole:
A common laboratory preparation involves the reaction of hydrazine with a suitable three-carbon precursor bearing a nitrile group.[4][5][6] One efficient method starts from the reaction of hydrazine with 3-oxo-alkenenitriles or α,β-unsaturated nitriles.[6]
Illustrative Protocol for 3-Aminopyrazole Synthesis:
A solution of 3-oxo-3-phenylpropanenitrile and hydrazine in ethanol, with a catalytic amount of acetic acid, is heated.[5] After the reaction, the solvent is removed, and the residue is worked up to yield 3-phenyl-1H-pyrazol-5-amine.[5]
| Reagent | Molar Equivalent | Purpose |
| 3-oxo-3-phenylpropanenitrile | 1.0 | Pyrazole precursor |
| Hydrazine | 1.05 | Nitrogen source for pyrazole ring |
| Acetic Acid | 0.1 | Catalyst |
| Ethanol | - | Solvent |
Starting Material 2: Diethyl 2-(ethoxymethylene)malonate (DEEM)
DEEM is a commercially available and widely used reagent in heterocyclic synthesis. It serves as the three-carbon electrophile that will form the pyridine ring.
Synthesis of Diethyl 2-(ethoxymethylene)malonate:
DEEM can be synthesized by the reaction of diethyl malonate with ethyl orthoformate in the presence of acetic anhydride and a catalytic amount of zinc chloride.[7]
The Gould-Jacobs Reaction: Step-by-Step Mechanism and Protocol
The Gould-Jacobs reaction for the synthesis of the pyrazolo[3,4-b]pyridine core proceeds in two key stages:
-
Condensation: The amino group of 3-aminopyrazole attacks the electrophilic carbon of the enol ether in diethyl 2-(ethoxymethylene)malonate, leading to the elimination of ethanol and the formation of a [[(pyrazolyl)amino]methylene]malonic acid diethyl ester intermediate.[1][8]
-
Thermal Cyclization: The intermediate is heated at high temperatures, typically in a high-boiling solvent like diphenyl ether, to induce an intramolecular cyclization.[8][9] This is followed by the elimination of a second molecule of ethanol to form the aromatic pyridine ring, yielding Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[1][2]
Caption: Gould-Jacobs reaction workflow.
Experimental Protocol for Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate:
A mixture of [[(1-Ethyl-5-pyrazolyl)amino]methylene]malonic acid diethyl ester is dissolved in diphenyl ether and heated to 235-250 °C.[8] The ethanol formed during the reaction is continuously distilled off. After the reaction is complete, the diphenyl ether is removed by vacuum distillation to yield the product.[8]
Final Step: Chlorination
The final step in the synthesis is the conversion of the 4-hydroxy group to a chloro group. This is a standard transformation in heterocyclic chemistry, typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][10]
Mechanism of Chlorination:
The lone pair of electrons on the oxygen of the 4-hydroxy group attacks the electrophilic phosphorus atom of POCl₃. A series of steps involving the elimination of HCl and the departure of a phosphate species results in the formation of the 4-chloro derivative.
Experimental Protocol for this compound:
The Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is treated with phosphorus oxychloride, often in the presence of a base like pyridine, and heated.[10] The reaction mixture is then carefully quenched and worked up to isolate the final product. A solvent-free approach using equimolar POCl₃ in a sealed reactor at high temperatures has also been reported as an efficient and environmentally friendly alternative.[10]
| Reagent | Molar Equivalent | Purpose |
| Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 1.0 | Substrate |
| Phosphorus oxychloride (POCl₃) | 1.0 - excess | Chlorinating agent |
| Pyridine (optional) | 1.0 | Base |
Alternative Synthetic Strategies
While the Gould-Jacobs reaction is a robust method, other synthetic approaches have been developed. These include multicomponent reactions that can offer a more convergent and atom-economical route to the pyrazolo[3,4-b]pyridine scaffold. For instance, a novel pathway involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline.[11]
Conclusion
The synthesis of this compound is a well-established process, with the Gould-Jacobs reaction being the cornerstone of most synthetic endeavors. A thorough understanding of the starting materials, their preparation, and the mechanistic details of each synthetic step is crucial for the successful and efficient production of this important heterocyclic compound. The choice of specific starting materials and reaction conditions can be tailored to introduce desired substituents, making this a versatile scaffold for the development of new chemical entities in drug discovery.
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central (PMC). [Link]
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses. [Link]
-
Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. (n.d.). PrepChem. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2007). MDPI. [Link]
-
Recent developments in aminopyrazole chemistry. (n.d.). Arkat USA. [Link]
- Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420–429.
-
Synthesis of 1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. (n.d.). PrepChem. [Link]
-
Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023). PubMed Central (PMC). [Link]
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (n.d.). [Link]
-
Gould-Jacobs reaction mechanism for the synthesis of 4-chloro 1H-pyrazolo[3,4-b]pyridines 1 from diethyl 2-(ethoxymethylene)malonate 11. (n.d.). ResearchGate. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). MDPI. [Link]
-
ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. (n.d.). ChemSynthesis. [Link]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.).
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PubMed Central (PMC). [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2021). MDPI. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). PubMed Central (PMC). [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Semantic Scholar. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2021). MDPI. [Link]
-
Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (2017). [Link]
-
Synthesis of Diethyl Ethoxymethylenemalonate. (n.d.). PrepChem. [Link]
-
Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. (n.d.). SciSpace. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. orgsyn.org [orgsyn.org]
- 5. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. prepchem.com [prepchem.com]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Central Role of N-Desethyl-amodiaquine in Malaria Therapy
An In-depth Technical Guide to the Characterization of N-Desethyl-amodiaquine
A Note on Chemical Identification (CAS Number): The initial query for CAS number 50476-72-7 identifies the compound Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[1][2][3] However, for an audience of researchers and drug development professionals, there is a limited body of public-domain technical literature available for this specific molecule. In contrast, the context of drug metabolism, antimalarial research, and clinical pharmacology overwhelmingly points toward a related area of intense study: the characterization of N-Desethyl-amodiaquine (DEAQ) , the principal active metabolite of the widely used antimalarial drug, amodiaquine.
Given the depth of scientific inquiry requested, this guide will focus on N-Desethyl-amodiaquine. It is referenced under several CAS numbers, most commonly 79049-30-2 for its dihydrochloride salt form and 79352-78-6 for the free base.[4][5][6][7] We proceed with the understanding that the characterization of this critical metabolite is the intended subject of interest for professionals in the field.
Amodiaquine (AQ) serves as a cornerstone in the combination therapy for uncomplicated Plasmodium falciparum malaria, particularly in Africa.[8][9] Upon oral administration, amodiaquine is rapidly and extensively metabolized in the liver, rendering the parent drug almost undetectable in systemic circulation.[8][10] This metabolic conversion is not a deactivation step but a critical bioactivation. The primary product, N-desethyl-amodiaquine (DEAQ), is not only highly active against the parasite but also exhibits a much slower elimination profile, making it the main contributor to the overall therapeutic efficacy and prophylactic action of amodiaquine treatment.[10][11][12]
Therefore, a thorough understanding and precise characterization of DEAQ are paramount for optimizing dosing regimens, evaluating drug resistance, and investigating potential drug-drug interactions. This guide provides a technical overview of the core properties, metabolic generation, and analytical characterization of N-Desethyl-amodiaquine.
Physicochemical Properties and Identification
A precise characterization begins with the fundamental physicochemical properties of the molecule. DEAQ is a 4-aminoquinoline derivative, structurally similar to its parent compound, amodiaquine, differing by the absence of one ethyl group on the side chain.
| Property | Data | Source(s) |
| Chemical Name | 4-[(7-chloro-4-quinolinyl)amino]-2-[(ethylamino)methyl]-phenol | [4][6] |
| CAS Number | 79049-30-2 (dihydrochloride); 79352-78-6 (free base) | [4][5][6][7] |
| Molecular Formula | C₁₈H₁₈ClN₃O | [4][7] |
| Molecular Weight | 327.81 g/mol (free base); 400.74 g/mol (dihydrochloride) | [6][7] |
| Purity | Commercially available as a reference standard at ≥95% to >99% | [6][7][13] |
| Solubility | Soluble in DMSO, Methanol, and Water (as hydrochloride salt) | [4][5] |
| Appearance | Solid | [7] |
Metabolic Pathway and Biological Significance
The conversion of amodiaquine to DEAQ is a highly specific and efficient process, primarily mediated by a single cytochrome P450 isozyme. This specificity has significant clinical implications.
CYP2C8-Mediated Bioactivation
In vitro studies utilizing human liver microsomes and recombinant P450 isoforms have definitively established that cytochrome P450 2C8 (CYP2C8) is the principal enzyme responsible for the N-desethylation of amodiaquine to form DEAQ.[11][12][14] The reaction exhibits high affinity and turnover, with Kₘ values reported around 1.2 to 2.4 µM in recombinant systems and human liver microsomes, respectively.[12][14] The specificity of this reaction is so high that amodiaquine N-desethylation is now widely used as a reliable and sensitive in vitro probe reaction to assess CYP2C8 activity.[4][8][14]
Further metabolism of DEAQ to N-bis-desethyl-amodiaquine can occur, but this is considered a minor pathway with low concentrations of the resulting metabolite found in plasma and urine.[8][11]
Antimalarial Activity
While amodiaquine itself possesses antimalarial properties, DEAQ is a potent inhibitor of P. falciparum growth, with reported IC₅₀ values in the nanomolar range (e.g., 25 nM for the 3D7 strain and 97 nM for the V1/S strain).[5] Although some studies suggest the parent drug is more potent in vitro (approximately 3 to 3.5 times), the rapid clearance of amodiaquine means that the sustained high plasma concentrations of DEAQ are responsible for the majority of the observed clinical effect.[11][15][16] Interestingly, in vitro studies have also shown a synergistic effect between amodiaquine and DEAQ against P. falciparum.[4][11]
Analytical Characterization: A Protocol for Quantification in Biological Matrices
Accurate quantification of DEAQ in plasma or whole blood is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The gold-standard methodology is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Principle
This method relies on the chromatographic separation of DEAQ from endogenous matrix components, followed by highly selective detection using a triple quadrupole mass spectrometer operating in Selective Reaction Monitoring (SRM) mode. An isotopically labeled internal standard (e.g., DEAQ-d₅) is used to ensure high precision and accuracy by correcting for matrix effects and variability during sample preparation and injection.[13][17]
Experimental Protocol: HPLC-MS/MS Quantification of DEAQ
This protocol is a synthesized methodology based on established and validated methods in the literature.[13][17]
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a primary stock solution of DEAQ reference standard (e.g., 1 mg/mL) in methanol or DMSO.
-
Perform serial dilutions in a suitable solvent to create working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Spike blank plasma or whole blood with working standards to create calibration standards (e.g., 1.41–610 ng/ml) and QC samples at low, medium, and high concentrations.[13]
2. Sample Preparation (Protein Precipitation or Liquid Extraction):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add the internal standard solution (e.g., DEAQ-d₅).
-
Method A: Protein Precipitation. [17] Add 3 volumes (e.g., 300 µL) of ice-cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins.
-
Method B: Supported Liquid Extraction (SLE). As a higher-throughput alternative, load the sample onto an SLE plate. Allow it to absorb, then elute the analytes with a water-immiscible solvent like ethyl acetate.[13]
-
Centrifuge the precipitated samples (e.g., 14,000 rpm for 10 minutes) or collect the eluate from SLE.
-
Transfer the supernatant/eluate to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.
3. Chromatographic Separation:
-
Column: A reversed-phase C18 or a specialized column like a Zorbax SB-CN (50 mm × 4.6 mm, 3.5 µm) is effective.[13] Hydrophilic Interaction Liquid Chromatography (HILIC) on a silica column has also been successfully used.[17]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 20 mM ammonium formate with 0.1-1% formic acid) and an organic component (e.g., acetonitrile or methanol).[13][17]
-
Elution: A gradient or isocratic elution can be used. For example, an isocratic elution with 85% acetonitrile containing 5 mM ammonium acetate and 0.1% formic acid on a HILIC column.[17]
-
Injection Volume: 5–10 µL.
4. Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization in Positive mode (ESI+).
-
Detection: Triple Quadrupole Mass Spectrometer operating in SRM mode.
-
SRM Transitions:
-
Optimize collision energy and other source parameters for maximum signal intensity.
5. Data Analysis:
-
Integrate the peak areas for DEAQ and the internal standard.
-
Calculate the peak area ratio (DEAQ/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of DEAQ in unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The lower limit of quantification can be achieved at ~1 ng/mL.[13]
Sources
- 1. This compound | 50476-72-7 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound [cymitquimica.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. N-Desethyl amodiaquine | CymitQuimica [cymitquimica.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ClinPGx [clinpgx.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajtmh.org [ajtmh.org]
- 17. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular structure of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
An In-depth Technical Guide to the Molecular Structure and Utility of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Introduction: A Scaffold of Significance in Medicinal Chemistry
This compound is a heterocyclic compound of considerable interest in the fields of medicinal chemistry and drug development. Its core structure, a pyrazolo[3,4-b]pyridine ring system, is a bioisostere of purine, the fundamental building block of nucleic acids. This structural mimicry allows derivatives of this scaffold to interact with a wide array of biological targets, particularly purine-requiring enzymes, making them a fertile ground for discovering novel therapeutic agents.[1][2][3] The pyrazolo[3,4-b]pyridine nucleus has been successfully integrated into compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antileishmanial, antimicrobial, and anti-inflammatory properties.[1][2][3][4]
This guide provides a comprehensive analysis of the molecular structure of this compound, delving into its synthesis, reactivity, and characterization. We will explore how its specific substituents—the C4-chloro group and the C5-ethyl carboxylate—are not mere decorations but critical functional handles that chemists exploit to generate vast libraries of derivatives for structure-activity relationship (SAR) studies. For researchers and drug development professionals, understanding the intricacies of this molecule is key to unlocking its full potential as a versatile building block for next-generation therapeutics.
Part 1: Molecular Architecture and Physicochemical Properties
The unique biological potential of this compound stems directly from its molecular architecture. The fusion of an electron-rich pyrazole ring with an electron-deficient pyridine ring creates a distinct electronic landscape, while the appended functional groups provide crucial points for chemical modification.
Chemical Identity
A precise understanding of a molecule begins with its fundamental identifiers. The key properties of the title compound are summarized below.
| Identifier | Value |
| CAS Number | 50476-72-7[5] |
| Molecular Formula | C₉H₈ClN₃O₂[5] |
| Molecular Weight | 225.63 g/mol [5] |
| IUPAC Name | This compound |
| InChI Key | PJMVISKPSDWZFO-UHFFFAOYSA-N[5] |
| SMILES | CCOC(=O)c1cncc2c1c(Cl)nnc2 |
The 1H-Pyrazolo[3,4-b]pyridine Core
The foundation of the molecule is the bicyclic 1H-pyrazolo[3,4-b]pyridine system. This scaffold can exist in two tautomeric forms, 1H and 2H. Theoretical calculations have shown that the 1H-tautomer is significantly more stable, by approximately 9 kcal/mol, making it the predominant form.[6] This stability is crucial for predictable chemical behavior and biological interactions.
The structural similarity to natural purines like adenine and guanine is a cornerstone of its biological activity.[2][6] This allows it to act as an antagonist in various biological processes, interfering with nucleic acid metabolism or inhibiting enzymes that process purine substrates.[1][2]
Caption: The core 1H-Pyrazolo[3,4-b]pyridine scaffold.
Influence of Key Substituents
The specific substituents on the pyrazolopyridine ring are strategically placed to confer reactivity and allow for diversification.
-
C4-Chloro Group: This is the molecule's primary reactive center. The electron-withdrawing nature of the fused pyrazole ring and the adjacent pyridine nitrogen activates the C4 position towards nucleophilic aromatic substitution (SNAr) . This allows the chlorine atom to be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), serving as the principal method for synthesizing diverse compound libraries.[1]
-
C5-Ethyl Carboxylate Group: The ester at the C5 position serves multiple functions. It influences the molecule's polarity and solubility, which are critical pharmacokinetic properties. Furthermore, it is a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides, or it can be reduced to an alcohol, providing secondary avenues for structural modification.
-
N1-Hydrogen: The proton on the pyrazole nitrogen can be substituted, typically through alkylation or arylation reactions. This N1 position provides another key diversity point for modulating the compound's steric and electronic properties to optimize biological activity.
Crystallographic Insights
Part 2: Synthesis and Chemical Reactivity
The construction of the pyrazolo[3,4-b]pyridine core is a well-established process in organic chemistry, with the Gould-Jacobs reaction being a prominent and reliable method.[6][8]
The Gould-Jacobs Synthetic Pathway
This reaction provides an efficient route to the core scaffold by building the pyridine ring onto a pre-existing aminopyrazole. The general mechanism involves three key stages.
-
Condensation: A substituted 3-aminopyrazole reacts with diethyl 2-(ethoxymethylene)malonate. The amino group of the pyrazole attacks the enol ether, displacing an ethanol molecule to form a vinylogous amide intermediate.[8]
-
Thermal Cyclization: The intermediate is heated, often in a high-boiling solvent like diphenyl ether. This induces an intramolecular nucleophilic attack from a ring nitrogen onto one of the ester groups, leading to the formation of the pyridone ring and eliminating a second molecule of ethanol.[8][9]
-
Chlorination: The resulting 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the C4 position into the target chloro group.[8]
Caption: Workflow for the Gould-Jacobs synthesis.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
The true value of this compound lies in its role as a versatile intermediate. The following protocol describes a general, self-validating procedure for its derivatization via SNAr, a cornerstone reaction for this class of compounds.[1]
Objective: To synthesize a 4-amino-substituted pyrazolo[3,4-b]pyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline or aliphatic amine (1.1 - 1.5 eq)
-
Solvent (e.g., Ethanol, Isopropanol, or DMF)
-
Optional: Base (e.g., DIPEA, K₂CO₃) if starting with an amine salt.
-
Reaction vessel with reflux condenser and magnetic stirrer.
-
TLC plates (silica gel 60 F254) and developing system (e.g., Ethyl Acetate/Hexane).
Procedure:
-
Setup: To a clean, dry reaction vessel, add this compound (1.0 eq) and the chosen solvent (e.g., Ethanol, 10 mL per mmol of starting material).
-
Reagent Addition: Add the desired amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine in situ.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. The causality here is that thermal energy is required to overcome the activation energy of the Meisenheimer complex formation, which is the rate-determining step in many SNAr reactions.
-
Monitoring (Self-Validation): The reaction progress is monitored by Thin Layer Chromatography (TLC). A small aliquot is taken periodically (e.g., every 2 hours) and spotted on a TLC plate against the starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is deemed complete when no starting material is visible under UV light.
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature. Often, the product will precipitate directly from the ethanolic solution.[1]
-
If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove residual impurities.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final, high-purity compound.
Part 3: Spectroscopic Characterization
Unambiguous identification of the molecular structure requires a combination of spectroscopic techniques. Below is a summary of expected data based on the structure and literature for analogous compounds.[1][4][10]
| Technique | Key Observations and Interpretation |
| ¹H NMR | ~8.5-9.0 ppm (s, 1H): Proton at C6 of the pyridine ring. ~8.0-8.5 ppm (s, 1H): Proton at C3 of the pyrazole ring. ~4.4 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester. ~1.4 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester. Broad singlet (>10 ppm): Exchangeable N-H proton of the pyrazole ring. |
| ¹³C NMR | ~165 ppm: Carbonyl carbon (C=O) of the ethyl ester. ~100-160 ppm: Multiple signals corresponding to the aromatic carbons of the fused ring system. ~61 ppm: Methylene carbon (-O-CH₂-) of the ethyl ester. ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester. |
| FT-IR (cm⁻¹) | ~3100-3300: N-H stretching vibration. ~1700-1720: Strong C=O stretching of the ester group. ~1550-1620: C=N and C=C stretching vibrations of the aromatic rings. ~700-800: C-Cl stretching vibration. |
| Mass Spec (MS) | Molecular Ion Peak (M⁺): Expected at m/z 225. Isotopic Pattern: A characteristic M+2 peak at m/z 227 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |
Part 4: Applications in Drug Discovery
This compound is rarely the final active pharmaceutical ingredient. Instead, it is a high-value "scaffold" or "building block" used for the synthesis of potent and selective drug candidates.[11] Its derivatives have been investigated for a multitude of therapeutic applications.
-
Anticancer Agents: Many pyrazolopyridine derivatives function as kinase inhibitors, a major class of modern cancer therapeutics. The scaffold is adept at fitting into the ATP-binding pocket of various kinases.[2][3]
-
Antileishmanial Agents: Derivatives have shown potent activity against Leishmania parasites, in some cases exceeding the efficacy of existing drugs like amodiaquine.[1]
-
Antimicrobial and Antiviral Agents: The structural framework has been incorporated into compounds with activity against various microbes and viruses.[4][6]
-
Agrochemicals: Beyond pharmaceuticals, this scaffold is used to develop novel and more effective pesticides for crop protection.[11]
Caption: Key application areas for scaffold derivatives.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its molecular structure is a masterful blend of a biologically relevant purine-mimicking core and strategically positioned functional groups that invite chemical exploration. The labile C4-chloro group is the gateway to immense molecular diversity, allowing for the systematic synthesis of libraries to probe complex biological systems. A thorough understanding of its structure, synthesis, and reactivity is fundamental for any scientist aiming to leverage the proven therapeutic potential of the pyrazolopyridine scaffold in the ongoing quest for novel and effective medicines.
References
-
de F. M. de Oliveira, A., et al. (2007). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2020). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
-
Christodoulou, M. S., et al. (2018). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules. Available at: [Link]
-
Serrano-Lara, L., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
ChemSynthesis. (n.d.). ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Available at: [Link]
-
Rao, H. S. P., et al. (2020). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Nguyen, T. H., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
LookChem. (n.d.). This compound suppliers and producers. Available at: [Link]
-
Castillo, J. C., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]
-
Al-Salahi, R., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (PMC). Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]
-
MySkinRecipes. (n.d.). Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Available at: [Link]
-
Molbase. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid,4-chloro-1-ethyl-3-methyl-, ethyl ester. Available at: [Link]
-
Organic Syntheses. (n.d.). Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. This compound [cymitquimica.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
Discovery and history of pyrazolo[3,4-b]pyridine derivatives
An In-Depth Technical Guide to Pyrazolo[3,4-b]pyridine Derivatives: From Discovery to Modern Drug Development
Abstract
This guide provides a comprehensive technical overview of pyrazolo[3,4-b]pyridine derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. We will explore the historical context of their discovery, delve into the evolution of their synthetic methodologies, and discuss their diverse and ever-expanding biological applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and insights into the latest advancements in this area of chemical biology.
Introduction: The Emergence of a Privileged Scaffold
The pyrazolo[3,4-b]pyridine core is a bicyclic heterocyclic system formed by the fusion of a pyrazole and a pyridine ring.[1] This scaffold can exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines.[1] The structural similarity of the 1H-pyrazolo[3,4-b]pyridine core to purine bases, such as adenine and guanine, has been a driving force behind the extensive investigation into its biological activities.[2] This resemblance allows these derivatives to interact with a wide range of biological targets, making them a "privileged scaffold" in drug discovery. The versatility of this core structure has led to the synthesis of over 300,000 derivatives, highlighting its vast chemical space and therapeutic potential.[1][2] These derivatives have shown a remarkable breadth of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[3][4]
The Dawn of Discovery: A Historical Perspective
Pioneering Syntheses
The journey of pyrazolo[3,4-b]pyridine derivatives began in the early 20th century. In 1908, Ortoleva reported the first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine.[1] This was achieved by treating diphenylhydrazone and pyridine with iodine.[1] Just a few years later, in 1911, Bulow expanded on this by synthesizing N-phenyl-3-methyl substituted derivatives.[1] Bulow's method involved the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid, a strategy that laid the groundwork for many subsequent synthetic approaches.[1] These early methodologies, while groundbreaking for their time, often had limitations in terms of yield, regioselectivity, and substrate scope.
Timeline of Key Milestones
The initial discoveries by Ortoleva and Bulow sparked a growing interest in the pyrazolo[3,4-b]pyridine scaffold, which has intensified over the decades. The following timeline illustrates the key milestones in the discovery and development of these compounds.
Caption: A timeline of key milestones in the history of pyrazolo[3,4-b]pyridine derivatives.
The Art of Synthesis: A Journey Through Methodologies
The synthesis of pyrazolo[3,4-b]pyridines can be broadly categorized into two main strategies: the formation of a pyridine ring onto a pre-existing pyrazole ring, or the annulation of a pyrazole ring onto a pre-formed pyridine.[1][2]
Foundational Strategies
This is the more common approach and involves the reaction of a 5-aminopyrazole with a three-carbon biselectrophile.[2]
-
Reaction with 1,3-Dicarbonyl Compounds: This is a classic and widely used method where a 5-aminopyrazole is condensed with a 1,3-dicarbonyl compound.[1] The reaction mechanism can, however, lead to two regioisomers if the dicarbonyl compound is unsymmetrical.[1][2] The regioselectivity is dependent on the relative electrophilicity of the two carbonyl groups.[1][2]
-
The Gould-Jacobs Reaction: This reaction provides a route to 4-hydroxy-1H-pyrazolo[3,4-b]pyridines by reacting a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate.[1] The resulting 4-hydroxy group can be further functionalized, for instance, by conversion to a 4-chloro derivative.[1]
-
Multicomponent Reactions (MCRs): MCRs have gained popularity for the synthesis of pyrazolo[3,4-b]pyridines due to their efficiency and atom economy. A common MCR involves the one-pot condensation of an aldehyde, a ketone, and a 5-aminopyrazole.[2][5]
Caption: Key reactions in the formation of a pyridine ring on a pre-formed pyrazole.
This strategy involves the annulation of a pyrazole ring onto a suitably substituted pyridine. A common starting material for this approach is a 2-chloro-3-formylpyridine, which can be reacted with hydrazine hydrate to form the pyrazolo[3,4-b]pyridine core.[6]
Modern Synthetic Innovations
Recent advancements in synthetic chemistry have provided more efficient and versatile methods for the synthesis and functionalization of pyrazolo[3,4-b]pyridines.
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig and Suzuki reactions, are now routinely used to introduce a wide variety of substituents onto the pyrazolo[3,4-b]pyridine scaffold, enabling the fine-tuning of its biological activity.[7]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of pyrazolo[3,4-b]pyridine derivatives.[3][8]
-
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic methods. This includes the use of water as a solvent and catalyst-free grinding procedures.[2][5]
Experimental Protocol: A Representative Synthesis
Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [9]
-
To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (35 mg, 0.15 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 h.
-
After completion of the reaction, concentrate the mixture in vacuo.
-
Add CHCl₃ and water to the residue.
-
Separate the two phases and wash the aqueous phase with CHCl₃ twice.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.
A Spectrum of Biological Activity: Therapeutic Applications
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of a wide array of therapeutic agents, with a particularly strong presence in oncology and neurology.[4][10]
Kinase Inhibition: A Dominant Theme
The structural features of pyrazolo[3,4-b]pyridine derivatives make them excellent candidates for kinase inhibitors. The N(1)-H of the pyrazole ring can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP.[11]
| Kinase Target | Therapeutic Area | Representative Derivatives |
| FGFR | Cancer | Novel 1H-pyrazolo[3,4-b]pyridine derivatives with potent and selective FGFR kinase inhibitory activity have been developed.[11] |
| Mps1 | Cancer | A series of pyrazolo[3,4-b]pyridine-based compounds have been identified as new and potent Mps1 inhibitors.[12] |
| TRK | Cancer | Scaffold hopping has led to the design of pyrazolo[3,4-b]pyridine derivatives as effective TRK inhibitors.[7] |
| GSK-3 | Neurodegenerative Diseases, Cancer | 6-Aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of glycogen synthase kinase-3.[13] |
| TBK1 | Autoimmune Diseases, Cancer | Rational drug design has led to the discovery of potent 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[14] |
Anticancer Potential Beyond Kinase Inhibition
The anticancer activity of pyrazolo[3,4-b]pyridine derivatives is not limited to kinase inhibition. Some derivatives have been shown to act as topoisomerase IIα inhibitors, inducing DNA damage and apoptosis in cancer cells.[10] These compounds can also induce S-phase cell cycle arrest.[10]
Central Nervous System (CNS) Applications
Several pyrazolo[3,4-b]pyridine derivatives have shown promise in the treatment of CNS disorders. Etazolate, for instance, has been clinically investigated for its potential as an anti-Alzheimer's agent.[9] The scaffold has also been explored for its anxiolytic and antidepressant properties.[4]
Other Therapeutic Areas
The versatility of the pyrazolo[3,4-b]pyridine core has led to its exploration in a variety of other therapeutic areas, including:
-
Antimicrobial and Antiviral: Derivatives have demonstrated activity against various bacteria and viruses.[4][9]
-
Anti-inflammatory: The scaffold has been incorporated into molecules with anti-inflammatory properties.[9]
-
Cardiovascular: Certain derivatives are used to treat hypertension and pulmonary hypertension.[9][15]
Notable Drugs and Clinical Candidates
Several drugs containing the pyrazolo[3,4-b]pyridine scaffold have reached the market or are in clinical development.
| Drug | Indication |
| Cartazolate | Anxiolytic |
| Etazolate | Anxiolytic, Investigational for Alzheimer's Disease[9] |
| Tracazolate | Anxiolytic |
| Riociguat | Pulmonary Hypertension[15] |
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its rich history, versatile synthesis, and broad spectrum of biological activities continue to make it an attractive starting point for the design of new therapeutic agents. Future research in this area will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the application of computational chemistry and artificial intelligence to accelerate the drug discovery process. The continued exploration of the vast chemical space of pyrazolo[3,4-b]pyridine derivatives holds great promise for addressing unmet medical needs.
References
- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
- First route for synthesis of pyrazolo[3,4-b]pyridine 4k.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
- 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850. PubChem.
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
- Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
- Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.
- The synthesis of 1H-pyrazolo[3,4-b]pyridine. RSC Publishing.
- Examples of pyrazolo[3,4-b]pyridines biologically actives.
- 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applic
- 1H-Pyrazolo[3,4-b]pyridine. Chem-Impex.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
- 1H-PYRAZOLO[3,4-B]PYRIDINE. ChemicalBook.
- Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Wiley Online Library.
- (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H-PYRAZOLO[3,4-B]PYRIDINE | 271-73-8 [chemicalbook.com]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to 4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide focuses on a specific derivative, 4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid (IUPAC Name), a molecule with the chemical formula C9H8ClN3O2. This document provides a comprehensive overview of its physicochemical properties, a detailed methodology for its synthesis and characterization, and a discussion of its potential applications in drug discovery, particularly in the fields of oncology and kinase inhibition. The protocols and insights presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively work with and explore the therapeutic promise of this compound and its analogs.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine bicyclic system, a scaffold that has garnered considerable attention in the field of drug discovery. This interest stems from the scaffold's ability to serve as a versatile template for the design of molecules that can interact with a wide range of biological targets. Derivatives of pyrazolo[3,4-b]pyridine have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-leukemic, and kinase inhibitory properties.[1] The structural rigidity of the fused ring system, combined with the potential for diverse substitutions, allows for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for specific protein targets.
4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid (henceforth referred to as the "target compound") is a representative of this promising class of molecules. Its structure incorporates key features that are often associated with biological activity, including a halogenated pyridine ring and a carboxylic acid moiety, which can participate in various non-covalent interactions with protein active sites. This guide will delve into the technical aspects of this compound, providing a foundation for its further investigation and development.
Physicochemical and Computed Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing aspects from synthetic strategy to pharmacokinetic behavior. The properties of 4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid | - |
| Molecular Formula | C9H8ClN3O2 | [2] |
| Molecular Weight | 225.63 g/mol | [2] |
| CAS Number | 175201-94-2 | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 269 °C | [2] |
| Boiling Point (Predicted) | 414.3°C at 760 mmHg | [2] |
| Density (Predicted) | 1.57 g/cm³ | [2] |
| Flash Point (Predicted) | 204.4ºC | [2] |
| Refractive Index (Predicted) | 1.695 | [2] |
| XLogP3 (Predicted) | 1.4 | [2] |
Synthesis and Characterization
The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through various synthetic routes. A common and effective strategy involves the construction of the pyridine ring onto a pre-existing pyrazole core. The following is a plausible, detailed protocol for the synthesis of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, based on established methodologies for this class of compounds.
Synthetic Workflow
Caption: A plausible synthetic workflow for 4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid.
Experimental Protocol: Synthesis
Materials:
-
Methylhydrazine
-
Ethyl acetoacetate
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Synthesis of 1,3-dimethyl-1H-pyrazol-5(4H)-one: In a round-bottom flask equipped with a reflux condenser, dissolve methylhydrazine in ethanol. Add ethyl acetoacetate dropwise to the solution while stirring. Reflux the mixture for 4-6 hours. After cooling, the solvent is removed under reduced pressure to yield the pyrazolone intermediate, which can be used in the next step without further purification.
-
Synthesis of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde: To a flask containing the pyrazolone intermediate, add a mixture of phosphorus oxychloride and N,N-dimethylformamide (Vilsmeier-Haack reagent) at 0 °C. Allow the reaction to warm to room temperature and then heat at 60-70 °C for 2-3 hours. Carefully quench the reaction by pouring it onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to afford the chlorinated pyrazole aldehyde.
-
Synthesis of 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5(7H)-one: To a solution of sodium ethoxide in ethanol, add diethyl malonate followed by the chlorinated pyrazole aldehyde. The mixture is refluxed for 8-12 hours. After cooling, the reaction is acidified with hydrochloric acid. The resulting precipitate is filtered, washed with water and ethanol, and dried to give the pyrazolopyridone intermediate.
-
Synthesis of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid: The pyrazolopyridone intermediate is treated with an excess of phosphorus oxychloride and heated at reflux for 4-6 hours. After cooling, the excess POCl3 is carefully removed under reduced pressure. The residue is then slowly added to ice-water and the mixture is basified with sodium hydroxide solution. The aqueous solution is then acidified with concentrated hydrochloric acid to precipitate the crude product. The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure target compound.
Characterization
The structural elucidation and confirmation of the synthesized compound are crucial. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the presence of the expected functional groups and the overall molecular structure. The chemical shifts and coupling constants of the aromatic and methyl protons will be characteristic of the pyrazolo[3,4-b]pyridine core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the accurate mass of the molecular ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of functional groups such as the carboxylic acid C=O and O-H bonds.
-
Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for C9H8ClN3O2.
Applications in Drug Discovery and Relevant Experimental Protocols
The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors and anticancer agents.[1][4] The target compound, with its specific substitution pattern, is a valuable candidate for screening against various biological targets.
Kinase Inhibition Assays
Rationale: Many cancers are driven by the aberrant activity of protein kinases. Pyrazolo[3,4-b]pyridine derivatives have been shown to be effective inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and TANK-binding kinase 1 (TBK1).[3][5] The target compound can be evaluated for its ability to inhibit the activity of a panel of kinases to identify potential therapeutic targets.
Workflow for a Typical Kinase Inhibition Assay:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
This commercially available assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase, substrate, and ATP solutions according to the manufacturer's protocol. Prepare serial dilutions of the target compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and the target compound at various concentrations. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each concentration of the target compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
In Vitro Anticancer Activity Assays
Rationale: The antiproliferative activity of the target compound against various cancer cell lines can be assessed to determine its potential as an anticancer agent. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A-549 lung cancer, HEPG2 liver cancer, HCT-116 colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the target compound (typically in a logarithmic series) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylic acid is a molecule of significant interest for researchers and drug development professionals. As a member of the pyrazolo[3,4-b]pyridine class, it belongs to a scaffold with proven therapeutic potential. This guide has provided a comprehensive technical overview of this compound, including its properties, a detailed synthetic approach, and standard protocols for evaluating its biological activity. The information and methodologies presented herein are intended to facilitate further research into this promising compound and its analogs, with the ultimate goal of advancing the development of novel therapeutics.
References
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives - Semantic Scholar. (URL: [Link])
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. (URL: [Link])
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. (URL: [Link])
-
Structure of potent anticancer agents of pyrazolo[3,4‐b]pyridine... - ResearchGate. (URL: [Link])
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem. (URL: [Link])
-
4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid - PubChem. (URL: [Link])
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies - Semantic Scholar. (URL: [Link])
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. (URL: [Link])
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed. (URL: [Link])
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH. (URL: [Link])
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed. (URL: [Link])
-
Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors - Academia.edu. (URL: [Link])
-
Synthesis of 7-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid allyl amide - Molbase. (URL: [Link])
-
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid - Acros Pharmatech. (URL: [Link])
-
The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2 - ResearchGate. (URL: [Link])
-
Doebner-type pyrazolopyridine carboxylic acids in an Ugi four-component reaction - Beilstein Journals. (URL: [Link])
-
4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids - The Royal Society of Chemistry. (URL: [Link])
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (URL: [Link])
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Pyrazolo[3,4-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system created by the amalgamation of a pyrazole and a pyridine ring.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its versatile three-dimensional arrangement, which allows for the presentation of substituents in precise spatial orientations. This characteristic enables its derivatives to interact with a wide array of biological targets with high affinity and specificity.[2] The stability of the 1H-tautomer over the 2H form is a key feature, providing a consistent structural backbone for drug design.[1] The vast chemical space accessible through substitution at multiple positions (N1, C3, C4, C5, and C6) has led to the synthesis of over 300,000 distinct derivatives, many of which exhibit significant therapeutic potential.[1][3] This guide provides a technical overview of the prominent biological activities of pyrazolo[3,4-b]pyridines, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, and details the experimental methodologies crucial for their synthesis and evaluation.
Part 1: Anticancer Activity - Targeting the Engines of Cell Proliferation
The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. Pyrazolo[3,4-b]pyridines have emerged as a potent class of kinase inhibitors, effectively targeting the ATP-binding pocket of these enzymes and disrupting aberrant cell growth and survival pathways.[4][5][6]
Mechanism of Action: Kinase Inhibition
Many pyrazolo[3,4-b]pyridine derivatives function as ATP-competitive inhibitors. The N(1)-H of the pyrazole ring often acts as a crucial hydrogen bond donor, anchoring the molecule within the hinge region of the kinase domain—a structural interaction vital for potent inhibition.[7] By occupying the ATP-binding site, these compounds prevent the phosphorylation of downstream substrates, thereby arresting the cell cycle and inducing apoptosis.[8]
Key kinase families targeted by pyrazolo[3,4-b]pyridine derivatives include:
-
Cyclin-Dependent Kinases (CDKs): These are central regulators of the cell cycle. Inhibition of CDKs, such as CDK1 and CDK2, by pyrazolo[3,4-b]pyridines can lead to cell cycle arrest, particularly at the G0/G1 phase, and subsequent apoptosis.[4][8][9]
-
Tropomyosin Receptor Kinases (TRKs): Continuous activation of TRKs is associated with the proliferation and differentiation of various cancer cells.[10][11] Several pyrazolo[3,4-b]pyridine compounds have shown nanomolar inhibitory activity against TRKA, making them promising candidates for treating TRK-driven cancers.[11]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in multiple cancer types. Potent and selective pyrazolo[3,4-b]pyridine-based FGFR inhibitors have been developed, demonstrating significant antitumor activity in xenograft models.[7]
-
Topoisomerase IIα (TOPIIα): This enzyme is crucial for regulating DNA topology during replication. Certain pyrazolo[3,4-b]pyridines inhibit the DNA relaxation activity of TOPIIα, leading to DNA damage, S-phase cell cycle arrest, and apoptosis, highlighting a mechanism distinct from direct kinase inhibition.[2]
Experimental Protocol: Synthesis via Cyclization with an α,β-Unsaturated Ketone
This protocol describes a common method for synthesizing 4,6-disubstituted 1-phenyl-1H-pyrazolo[3,4-b]pyridines. [12]The choice of a metal catalyst like ZrCl₄ facilitates the cyclization under relatively mild conditions.
Step-by-Step Methodology:
-
Reactant Preparation: In a reaction vessel, dissolve the α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL). In a separate container, dissolve 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg) in ethanol (EtOH, 0.5 mL).
-
Mixing: Add the 5-amino-1-phenyl-pyrazole solution to the α,β-unsaturated ketone solution at room temperature (25°C).
-
Catalyst Addition: Degas the reaction mixture. Add Zirconium(IV) chloride (ZrCl₄) (0.15 mmol, 35 mg) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at 95°C for 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, concentrate the mixture in vacuo. Add chloroform (CHCl₃) and water to the residue.
-
Extraction: Separate the organic and aqueous phases. Wash the aqueous phase twice with CHCl₃.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography on silica gel to obtain the desired pyrazolo[3,4-b]pyridine derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. [12]
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold represents a highly successful platform in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, most notably as potent anticancer agents through the inhibition of various protein kinases. The ongoing exploration of this scaffold's potential as antimicrobial and anti-inflammatory agents continues to yield promising results.
Future research will likely focus on several key areas:
-
Enhancing Selectivity: Designing derivatives that selectively inhibit a single kinase or a specific microbial target to minimize off-target effects and improve the therapeutic index.
-
Exploring New Mechanisms: Investigating novel biological targets beyond kinase inhibition to uncover new therapeutic applications.
-
Optimizing Pharmacokinetics: Improving the drug-like properties of lead compounds, such as solubility, metabolic stability, and oral bioavailability, to ensure their viability as clinical candidates.
The systematic synthesis and screening workflow, from in vitro assays to in vivo models, remains the cornerstone of this endeavor. The continued application of these robust methodologies will undoubtedly unlock the full therapeutic potential of the pyrazolo[3,4-b]pyridine core, paving the way for the development of next-generation therapeutics.
References
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2020). MDPI. Retrieved January 19, 2026, from [Link]
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2011). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (2009). Anticancer Research. Retrieved January 19, 2026, from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. (2020). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). ScienceDirect. Retrieved January 19, 2026, from [Link]
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2011). ResearchGate. Retrieved January 19, 2026, from [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (2012). Bentham Science. Retrieved January 19, 2026, from [Link]
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science. Retrieved January 19, 2026, from [Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Publications. Retrieved January 19, 2026, from [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). PubMed. Retrieved January 19, 2026, from [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2023). Journal of Applied Pharmaceutical Science. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2015). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. (2017). International Journal of Pharmacy and Biological Sciences. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. (2024). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2024). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2018). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology. Retrieved January 19, 2026, from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). R Discovery. Retrieved January 19, 2026, from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2021). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. (2011). PubMed. Retrieved January 19, 2026, from [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). United States Department of Agriculture. Retrieved January 19, 2026, from [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). PubMed. Retrieved January 19, 2026, from [Link]
-
Antimicrobial Susceptibility Testing Protocols. (2007). Taylor & Francis eBooks. Retrieved January 19, 2026, from [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved January 19, 2026, from [Link]
-
Screening models for inflammatory drugs. (2016). Slideshare. Retrieved January 19, 2026, from [Link]
-
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed. Retrieved January 19, 2026, from [Link]
-
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4- b]pyrazines. (2018). PubMed. Retrieved January 19, 2026, from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. Retrieved January 19, 2026, from [Link]
-
Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy. Retrieved January 19, 2026, from [Link]
-
Antiinflammatory activity: evaluation of a new screening procedure. (1977). PubMed. Retrieved January 19, 2026, from [Link]
-
Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved January 19, 2026, from [Link]
-
1H-Pyrazolo[3,4-b]pyridine with multipotent anti-inflammatory activity. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The protocol herein is presented as a robust two-step process, commencing with the well-established Gould-Jacobs reaction to construct the core pyrazolo[3,4-b]pyridinone ring system, followed by a chlorination step to yield the target compound. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a thorough understanding for successful execution.
Introduction
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, owing to the reactive chlorine atom at the 4-position which can be readily displaced by various nucleophiles, and the ester moiety at the 5-position that allows for further derivatization.
This protocol details a reliable and reproducible synthetic route, beginning with the cyclocondensation of 3-aminopyrazole and diethyl ethoxymethylenemalonate (DEEM) to form Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. The subsequent chlorination of this intermediate is achieved using phosphorus oxychloride (POCl₃).
Overall Synthetic Scheme
The synthesis is a two-step process as illustrated below:
Caption: Two-step synthesis of the target compound.
Part 1: Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This initial step involves the Gould-Jacobs reaction, a classical method for the synthesis of 4-hydroxyquinoline derivatives and their heterocyclic analogues.[1][2] The reaction proceeds through an initial nucleophilic substitution of the ethoxy group of DEEM by the amino group of 3-aminopyrazole, followed by a thermally induced intramolecular cyclization.[2]
Reaction Mechanism: Gould-Jacobs Reaction
Caption: Mechanism of chlorination with POCl₃.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 221.20 | 22.12 g | 0.10 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 50 mL | - |
| Pyridine (optional, as base) | 79.10 | 1-2 mL | - |
Procedure:
-
In a well-ventilated fume hood, place Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (22.12 g, 0.10 mol) in a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.
-
Carefully add phosphorus oxychloride (50 mL) to the flask. A base such as pyridine can be added to facilitate the reaction, although it may proceed without it. [3]3. Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Caution: The following step is highly exothermic and should be performed with extreme care in a fume hood. Slowly and carefully pour the reaction mixture onto crushed ice (approximately 200-300 g) in a large beaker with vigorous stirring.
-
The product will precipitate as a solid. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Collect the solid product by vacuum filtration, wash it with copious amounts of cold water, and then dry it under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
The quenching of the POCl₃ reaction mixture is highly exothermic and releases HCl gas. This must be done slowly and in a controlled manner in a fume hood.
-
Diphenyl ether has a high boiling point and can cause severe burns if it comes into contact with the skin at elevated temperatures. Handle with appropriate care.
-
All other reagents should be handled in accordance with standard laboratory safety procedures.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.
-
Melting Point: To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
References
-
PrepChem. Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. [Link]
-
Wang, H., Wen, K., Wang, Y., Li, Y., Fan, E., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]
-
PrepChem. Synthesis of 1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Link]
- Merck Index. Gould-Jacobs Reaction. The Merck Index, 15th ed., Royal Society of Chemistry, 2013.
-
Wikipedia. Gould–Jacobs reaction. [Link]
Sources
Anwendungs- und Protokollleitfaden: Strategien zur Derivatisierung von Ethyl-4-chlor-1H-pyrazolo[3,4-b]pyridin-5-carboxylat
Verfasst von Ihrem Senior Application Scientist
Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet einen detaillierten Einblick in die chemische Modifikation von Ethyl-4-chlor-1H-pyrazolo[3,4-b]pyridin-5-carboxylat. Dieses Molekül ist ein entscheidendes Zwischenprodukt für die Synthese einer breiten Palette pharmakologisch aktiver Verbindungen.
Einleitung: Die Bedeutung des Pyrazolo[3,4-b]pyridin-Grundgerüsts
Das 1H-Pyrazolo[3,4-b]pyridin-Grundgerüst ist ein sogenanntes Purin-Isoster, was bedeutet, dass es eine strukturelle Ähnlichkeit mit den natürlichen Purinbasen (Adenin und Guanin) aufweist.[1][2] Diese Ähnlichkeit ermöglicht es Derivaten, in biologische Prozesse einzugreifen, was sie zu einer äußerst attraktiven Klasse von Verbindungen in der medizinischen Chemie macht. Die Forschung hat gezeigt, dass Moleküle, die dieses Gerüst enthalten, ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter krebshemmende, antileishmaniale und anxiolytische Eigenschaften.[2][3][4]
Ethyl-4-chlor-1H-pyrazolo[3,4-b]pyridin-5-carboxylat dient als vielseitige und strategisch wichtige Ausgangsverbindung.[5] Das Chloratom an der C4-Position ist der primäre Angriffspunkt für die Derivatisierung und ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen durch moderne synthetische Methoden. Die Elektronen-ziehende Natur des Pyridin-Stickstoffs und des fusionierten Pyrazolrings macht den C4-Kohlenstoff elektrophil und somit anfällig für verschiedene chemische Umwandlungen.[6][7]
Dieser Leitfaden beschreibt drei grundlegende und hochmoderne Protokolle zur Derivatisierung dieses wichtigen Bausteins:
-
Nukleophile Aromatische Substitution (SNAr) zur Bildung von C-N-Bindungen.
-
Palladium-katalysierte Suzuki-Miyaura-Kupplung zur Bildung von C-C-Bindungen.
-
Palladium-katalysierte Buchwald-Hartwig-Aminierung als alternative Methode zur Bildung von C-N-Bindungen.
Strategie 1: Nukleophile Aromatische Substitution (SNAr)
Die SNAr-Reaktion ist eine fundamentale Methode zur Funktionalisierung von elektronenarmen Heteroaromaten. Der Mechanismus verläuft über einen zweistufigen Additions-Eliminierungs-Prozess, der die vorübergehende Aufhebung der Aromatizität erfordert.[8]
Mechanistische Begründung
Die Reaktion wird durch die elektronischen Eigenschaften des Pyrazolo[3,4-b]pyridin-Ringsystems begünstigt. Der Pyridin-Stickstoff zieht die Elektronendichte aus dem Ring, insbesondere von den Positionen C2, C4 und C6. Dies senkt die Energie des σ-Komplexes (Meisenheimer-Intermediat), der nach dem nukleophilen Angriff am C4-Kohlenstoff gebildet wird. Die anschließende Eliminierung des Chlorid-Ions stellt die Aromatizität wieder her und führt zum substituierten Produkt.[6]
Abbildung 1: Vereinfachter Workflow des SNAr-Mechanismus.
Protokoll: Synthese von Ethyl-4-anilin-1H-pyrazolo[3,4-b]pyridin-5-carboxylat-Derivaten
Dieses Protokoll beschreibt ein allgemeines Verfahren zur Synthese von 4-Anilino-Derivaten, eine häufig durchgeführte Transformation in der medizinischen Chemie.[9][10]
Materialien:
-
Ethyl-4-chlor-1H-pyrazolo[3,4-b]pyridin-5-carboxylat (1 Äquiv.)
-
Substituiertes Anilin (1.2–1.5 Äquiv.)
-
Dimethylformamid (DMF), wasserfrei
-
Reaktionsgefäß mit Rückflusskühler und Magnetrührer
-
Inertgasatmosphäre (Stickstoff oder Argon)
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: Lösen Sie Ethyl-4-chlor-1H-pyrazolo[3,4-b]pyridin-5-carboxylat in wasserfreiem DMF in einem geeigneten, trockenen Reaktionsgefäß.
-
Zugabe des Nukleophils: Fügen Sie das substituierte Anilin zur Lösung hinzu. Die Verwendung eines leichten Überschusses stellt eine vollständige Umsetzung des Ausgangsmaterials sicher.
-
Reaktionsbedingungen: Erhitzen Sie die Reaktionsmischung unter einer Inertgasatmosphäre auf 80–120 °C. Die optimale Temperatur und Reaktionszeit (typischerweise 4–16 Stunden) hängen von der Reaktivität des Anilins ab und sollten mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Begründung: DMF ist ein polares aprotisches Lösungsmittel mit hohem Siedepunkt, das die Reaktionsteilnehmer löst und die für die Überwindung der Aktivierungsenergie erforderlichen Temperaturen ermöglicht. Eine Inertgasatmosphäre verhindert unerwünschte Nebenreaktionen durch Oxidation.
-
-
Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab. Gießen Sie die Mischung in Eiswasser, um das Produkt auszufällen.
-
Isolierung: Filtrieren Sie den festen Niederschlag ab und waschen Sie ihn gründlich mit Wasser und anschließend mit einem kalten, unpolaren Lösungsmittel (z. B. Diethylether oder Hexan), um Verunreinigungen zu entfernen.
-
Reinigung: Das Rohprodukt kann durch Umkristallisation (z. B. aus Ethanol oder Ethylacetat) oder durch Säulenchromatographie auf Kieselgel gereinigt werden, um hochreines Material zu erhalten.
Datentabelle für SNAr-Reaktionen:
| Nukleophil | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
|---|---|---|---|
| Anilin | 100 | 8 | > 85 |
| 4-Methoxyanilin | 100 | 6 | > 90 |
| 3-Chloranilin | 110 | 12 | ~80 |
| 4-Nitroanilin | 120 | 16 | ~70 |
Die in dieser Tabelle aufgeführten Werte sind repräsentativ und können je nach spezifischen experimentellen Bedingungen variieren.
Strategie 2: Palladium-katalysierte Suzuki-Miyaura-Kupplung
Die Suzuki-Miyaura-Kupplung ist eine der leistungsfähigsten Methoden zur Bildung von C(sp²)–C(sp²)-Bindungen.[11] Sie ermöglicht die Kopplung des Chloro-Substrats mit einer Vielzahl von Aryl- oder Heteroarylboronsäuren.
Mechanistische Begründung
Die Reaktion folgt einem katalytischen Zyklus, der drei Hauptschritte umfasst:
-
Oxidative Addition: Das Palladium(0)-Katalysatorzentrum addiert sich an die C-Cl-Bindung des Substrats und bildet eine Palladium(II)-Spezies.
-
Transmetallierung: Die organische Gruppe der Boronsäure wird nach Aktivierung durch eine Base auf das Palladiumzentrum übertragen.[12]
-
Reduktive Eliminierung: Das gekoppelte Produkt wird vom Palladiumzentrum freigesetzt, wodurch der aktive Palladium(0)-Katalysator regeneriert wird und in den nächsten Zyklus eintreten kann.[13]
Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kupplung.
Protokoll: Synthese von 4-Aryl-1H-pyrazolo[3,4-b]pyridin-Derivaten
Dieses Protokoll beschreibt ein allgemeines Verfahren unter Verwendung eines modernen Palladium-Präkatalysators, der oft eine höhere Effizienz und breitere Anwendbarkeit bietet.
Materialien:
-
Ethyl-4-chlor-1H-pyrazolo[3,4-b]pyridin-5-carboxylat (1 Äquiv.)
-
Aryl- oder Heteroarylboronsäure (1.5 Äquiv.)
-
Palladium-Katalysator (z. B. Pd(PPh₃)₄, 2–5 mol%) oder Präkatalysator (z. B. XPhos Pd G2, 1–2 mol%)
-
Base (z. B. K₂CO₃, Cs₂CO₃, 2–3 Äquiv.)
-
Lösungsmittel (z. B. 1,4-Dioxan/Wasser (4:1), Toluol, aq. Ethanol)
-
Mikrowellenreaktor oder konventionelles Heizsystem
-
Inertgasatmosphäre
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: Geben Sie Ethyl-4-chlor-1H-pyrazolo[3,4-b]pyridin-5-carboxylat, die Boronsäure, die Base und den Palladium-Katalysator in ein trockenes Mikrowellenreaktionsgefäß.
-
Lösungsmittelzugabe: Fügen Sie das entgaste Lösungsmittelsystem hinzu.
-
Begründung: Entgasen des Lösungsmittels (z. B. durch Spülen mit Argon) ist entscheidend, um den Palladium(0)-Katalysator vor Oxidation durch Luftsauerstoff zu schützen.
-
-
Reaktion: Verschließen Sie das Gefäß und erhitzen Sie es im Mikrowellenreaktor (z. B. auf 100–140 °C für 15–60 Minuten). Alternativ kann die Reaktion konventionell unter Rückfluss erhitzt werden, was in der Regel längere Reaktionszeiten erfordert. Überwachen Sie den Fortschritt mittels DC oder LC-MS.
-
Aufarbeitung: Kühlen Sie die Reaktion ab und filtrieren Sie die Mischung durch Celite, um den Katalysator zu entfernen. Waschen Sie das Celite-Pad mit dem Reaktionslösungsmittel.
-
Extraktion: Verdünnen Sie das Filtrat mit Wasser und extrahieren Sie die organische Phase mehrmals mit einem geeigneten Lösungsmittel (z. B. Ethylacetat).
-
Reinigung: Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole, trocknen Sie sie über Na₂SO₄ oder MgSO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum. Das Rohprodukt wird durch Säulenchromatographie gereinigt.
Strategie 3: Palladium-katalysierte Buchwald-Hartwig-Aminierung
Die Buchwald-Hartwig-Aminierung ist eine komplementäre Methode zur SNAr-Reaktion zur Bildung von C-N-Bindungen.[14] Sie ist besonders nützlich für weniger reaktive Amine oder wenn mildere Reaktionsbedingungen erforderlich sind.
Mechanistische Begründung
Ähnlich wie bei der Suzuki-Kupplung verläuft die Reaktion über einen Palladium-katalysierten Zyklus.[15] Ein entscheidender Unterschied ist die Notwendigkeit einer starken, nicht-nukleophilen Base (z. B. Natrium-tert-butoxid), um das Amin zu deprotonieren und die Bildung des Palladium-Amido-Komplexes zu erleichtern. Die Verwendung von sterisch anspruchsvollen, elektronenreichen Phosphinliganden (z. B. XPhos, SPhos) ist oft entscheidend, da sie die geschwindigkeitsbestimmende reduktive Eliminierung beschleunigen.[14][16]
Abbildung 3: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung.
Protokoll: Synthese von 4-Amino-1H-pyrazolo[3,4-b]pyridin-Derivaten
Materialien:
-
Ethyl-4-chlor-1H-pyrazolo[3,4-b]pyridin-5-carboxylat (1 Äquiv.)
-
Primäres oder sekundäres Amin (1.2 Äquiv.)
-
Palladiumquelle (z. B. Pd₂(dba)₃, 1–2 mol% Pd)
-
Phosphinligand (z. B. XPhos, 2–4 mol%)
-
Starke Base (z. B. NaOt-Bu, K₃PO₄, 1.4–2.0 Äquiv.)
-
Wasserfreies, aprotisches Lösungsmittel (z. B. Toluol, Dioxan)
-
Inertgasatmosphäre (Handschuhfach oder Schlenk-Technik)
Schritt-für-Schritt-Anleitung:
-
Reaktionsaufbau: In einem Handschuhfach oder unter Schlenk-Bedingungen geben Sie die Palladiumquelle, den Liganden und die Base in ein trockenes Reaktionsgefäß.
-
Begründung: Sowohl der Katalysator als auch die starke Base sind luft- und feuchtigkeitsempfindlich. Strenge Inertbedingungen sind für eine erfolgreiche und reproduzierbare Reaktion unerlässlich.
-
-
Zugabe der Reaktanden: Fügen Sie das Lösungsmittel, das Amin und schließlich das Ethyl-4-chlor-1H-pyrazolo[3,4-b]pyridin-5-carboxylat hinzu.
-
Reaktion: Verschließen Sie das Gefäß und erhitzen Sie es auf 80–110 °C, bis die Umsetzung vollständig ist (Überwachung mittels DC oder LC-MS).
-
Aufarbeitung: Kühlen Sie die Reaktion ab und löschen Sie sie vorsichtig durch Zugabe von Wasser oder einer gesättigten Ammoniumchloridlösung.
-
Extraktion und Reinigung: Extrahieren Sie die wässrige Phase mit Ethylacetat oder einem anderen geeigneten organischen Lösungsmittel. Waschen, trocknen und konzentrieren Sie die vereinigten organischen Phasen. Das Rohprodukt wird durch Säulenchromatographie gereinigt.
Datentabelle für Buchwald-Hartwig-Reaktionen:
| Amin | Katalysatorsystem | Base | Temperatur (°C) | Ausbeute (%) |
|---|---|---|---|---|
| Morpholin | Pd₂(dba)₃ / XPhos | NaOt-Bu | 100 | > 90 |
| Benzylamin | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 110 | ~85 |
| Anilin | Pd₂(dba)₃ / SPhos | K₃PO₄ | 100 | > 80 |
Die in dieser Tabelle aufgeführten Werte sind repräsentativ und hängen stark vom spezifischen Liganden und den Bedingungen ab.
Charakterisierung und Ausblick
Die erfolgreiche Synthese der Derivate muss durch Standard-Analysemethoden bestätigt werden. Dazu gehören:
-
Kernspinresonanzspektroskopie (¹H- und ¹³C-NMR): Zur strukturellen Aufklärung und Überprüfung der Reinheit.
-
Massenspektrometrie (MS): Zur Bestätigung der Molekülmasse. Die Fragmentierungsmuster können ebenfalls aufschlussreich sein, wobei oft eine initiale Eliminierung des Ethanol-Moleküls aus dem Ester beobachtet wird.[9][10]
-
Hochleistungsflüssigkeitschromatographie (HPLC): Zur Bestimmung der Reinheit.
Die hier vorgestellten Protokolle bieten einen robusten und vielseitigen Werkzeugkasten für die Derivatisierung von Ethyl-4-chlor-1H-pyrazolo[3,4-b]pyridin-5-carboxylat. Die Fähigkeit, gezielt C-N- und C-C-Bindungen zu knüpfen, eröffnet Forschern die Möglichkeit, umfangreiche Substanzbibliotheken für das Screening in der Arzneimittelentwicklung zu erstellen und die Struktur-Wirkungs-Beziehungen dieser pharmakologisch bedeutenden Klasse von Heterozyklen zu untersuchen.
Referenzen
-
G.A. Papakyriakou, et al. (2021). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Pharmaceuticals. Verfügbar unter: [Link]
-
M. Kumar, et al. (2012). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Arkivoc. Verfügbar unter: [Link]
-
S. Bondock, et al. (2016). Recent Progress in the Synthesis of Pyrazolopyridines and Their Derivatives. Synthetic Communications. Verfügbar unter: [Link]
-
X. Gu & S. Ma. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Verfügbar unter: [Link]
-
S. Singh, et al. (2017). Antileishmanial Activity of Pyrazolopyridine Derivatives and Their Potential as an Adjunct Therapy with Miltefosine. Antimicrobial Agents and Chemotherapy. Verfügbar unter: [Link]
-
Jan-Gerd, H. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. Verfügbar unter: [Link]
-
Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine... Verfügbar unter: [Link]
-
A. A. El-Sayed, et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Verfügbar unter: [Link]
-
The LibreTexts libraries. (2019). Nucleophilic aromatic substitutions. YouTube. Verfügbar unter: [Link]
-
S. Khakwani, et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. Verfügbar unter: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Verfügbar unter: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Verfügbar unter: [Link]
-
S. Aitken, et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Verfügbar unter: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Verfügbar unter: [Link]
-
P. Forgo & Z. Kele. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Verfügbar unter: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Verfügbar unter: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Verfügbar unter: [Link]
-
S. Khakwani, et al. (2015). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. Verfügbar unter: [Link]
Sources
- 1. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Antileishmanial Activity of Pyrazolopyridine Derivatives and Their Potential as an Adjunct Therapy with Miltefosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Analytical techniques for characterizing Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
An Application Note and Protocol for the Comprehensive Characterization of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Abstract
This compound is a key heterocyclic scaffold of significant interest in medicinal chemistry, serving as a building block for various pharmacologically active agents.[1][2] The pyrazolo[3,4-b]pyridine core is found in compounds developed as potential anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2][3] Rigorous and unambiguous structural characterization is therefore a critical prerequisite for its use in drug discovery and development pipelines. This application note provides a comprehensive, multi-technique guide for the definitive analysis of this compound. We present an integrated workflow that leverages High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography. The protocols herein are designed not merely as procedural steps, but as a self-validating system, explaining the causality behind each experimental choice to ensure data of the highest quality and integrity.
Compound Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₈ClN₃O₂[4]
-
Molecular Weight: 225.63 g/mol [4]
-
Chemical Structure:
(A representative image would be placed here)
The Integrated Analytical Workflow: A Holistic Approach
The characterization of a novel or synthesized compound is not a linear process but an integrated workflow where each technique provides complementary information. The initial assessment of purity by HPLC is followed by mass confirmation via MS. Subsequently, detailed structural elucidation is performed using NMR and FT-IR, with X-ray crystallography providing the ultimate, unambiguous structural proof.
Caption: Integrated workflow for compound characterization.
Chromatographic Purity and Stability Analysis: HPLC
Expertise & Rationale: High-Performance Liquid Chromatography is the cornerstone of purity assessment. For a moderately polar, aromatic heterocycle like this compound, a Reverse-Phase (RP-HPLC) method is ideal. We select a C18 column, which provides excellent retention and resolution for such compounds. The use of a gradient elution ensures that both the main compound and any potential impurities (more or less polar) are effectively separated and quantified.[5][6]
Protocol 2.1: RP-HPLC Method for Purity Determination
-
Instrumentation: HPLC system with a Diode Array Detector (DAD), quaternary pump, and autosampler.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Column Temperature: 25 °C.[7]
-
Detection: DAD, 250 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile/Water (1:1) to a final concentration of 1 mg/mL.
-
System Suitability (Self-Validation): Before analysis, inject a standard solution five times. The Relative Standard Deviation (%RSD) for the peak area and retention time should be < 2.0%. The theoretical plates should be > 2000, and the tailing factor should be < 1.5.
Data Interpretation: A single major peak should be observed. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Mass Verification: Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this class of molecule, minimizing fragmentation and maximizing the intensity of the molecular ion peak. High-Resolution Mass Spectrometry (HRMS) is employed to distinguish the compound's exact mass from other potential formulas with the same nominal mass.[9][10]
Protocol 3.1: HRMS (ESI-TOF) Analysis
-
Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an ESI source.[10]
-
Ionization Mode: Positive ESI.
-
Sample Infusion: Prepare a dilute solution (~10 µg/mL) in methanol. Infuse directly into the source at a flow rate of 5 µL/min.
-
Instrument Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 250 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
-
Data Acquisition: Scan in the m/z range of 50-500.
Data Interpretation: The primary ion to be observed is the protonated molecule, [M+H]⁺.
-
Expected Exact Mass for [C₉H₉ClN₃O₂]⁺: 226.0383
-
The isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) must be observed in the spectrum, with a peak at M+2 having roughly one-third the intensity of the molecular ion peak.
-
Common fragmentation pathways for pyrazolopyridines may involve the loss of CO, Cl, or HCN molecules, which can be further investigated using MS/MS analysis.[11]
Structural Elucidation: NMR Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for elucidating the precise molecular structure in solution. ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbons. For a complex fused-ring system, 2D NMR techniques like HSQC and HMBC are indispensable for unambiguously assigning which protons are attached to which carbons and mapping long-range connectivity, respectively.[12][13]
Caption: Logic flow for unambiguous NMR signal assignment.
Protocol 4.1: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to slow down the exchange of the N-H proton, making it more likely to be observed.[13]
-
Experiments to Run:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard proton-decoupled carbon experiment.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds. This is critical for connecting the ethyl ester group to the pyridine ring and confirming the ring fusion.[12]
-
Data Interpretation & Expected Signals:
| Data Type | Expected Observations |
| ¹H NMR | ~12-14 ppm: A broad singlet for the pyrazole N-H proton.[13] ~8-9 ppm: A singlet for the pyridine ring proton (H-6).[9][10] ~4.4 ppm: A quartet for the ester -OCH₂- group. ~1.4 ppm: A triplet for the ester -CH₃ group. |
| ¹³C NMR | ~165 ppm: Carbonyl carbon of the ester. ~100-150 ppm: Multiple signals for the aromatic carbons of the pyrazolo[3,4-b]pyridine core. ~62 ppm: Ester -OCH₂- carbon. ~14 ppm: Ester -CH₃ carbon. |
| HMBC | Key correlations expected: - From the pyridine H-6 proton to carbons in both the pyridine and pyrazole rings, confirming the fused structure. - From the ester -OCH₂- protons to the ester carbonyl carbon and to the C5 carbon of the pyridine ring. |
Functional Group Identification: FT-IR Spectroscopy
Expertise & Rationale: FT-IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups, providing complementary evidence to the NMR and MS data.
Protocol 5.1: FT-IR Analysis
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Data Interpretation:
-
~3200-3400 cm⁻¹: N-H stretching vibration from the pyrazole ring.
-
~2900-3000 cm⁻¹: C-H stretching from the ethyl group.
-
~1710-1730 cm⁻¹: Strong C=O stretching from the ethyl ester group.[9][10]
-
~1590-1620 cm⁻¹: C=C and C=N stretching vibrations from the aromatic fused ring system.[9][10]
Definitive 3D Structure: X-ray Crystallography
Expertise & Rationale: While NMR provides the solution-state structure, single-crystal X-ray crystallography gives the absolute, unambiguous solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. It is the gold standard for structural proof.[3][14]
Protocol 6.1: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of suitable quality. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).[9]
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[15]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using standard crystallographic software packages.
Data Interpretation: The output provides a 3D model of the molecule. Key parameters to analyze include:
-
Confirmation of the pyrazolo[3,4-b]pyridine core connectivity.
-
The dihedral angle between the pyrazole and pyridine rings, indicating the planarity of the fused system.[3][14]
-
Analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group or the ester carbonyl.
References
-
Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2016). Asian Journal of Chemistry. [Link]
-
Al-Warhi, T., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances. [Link]
-
Rao, H. S. P., et al. (2020). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Acta Crystallographica Section E. [Link]
-
ResearchGate. (n.d.). Table 2. 1H-NMR (δ-ppm) and IR (Cm-1) spectra of some 2-11 derivatives. [Link]
-
ChemSynthesis. (n.d.). ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. [Link]
-
Al-Warhi, T., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances. [Link]
-
ResearchGate. (n.d.). Structure Elucidation of a Pyrazolo[3][16]pyran Derivative by NMR Spectroscopy. [Link]
-
Acta Crystallographica Section E. (2009). Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Al-Zahrani, A. A., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]
-
Scilit. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. [Link]
-
Severina, H., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
-
ResearchGate. (n.d.). Examples of marketed pyrazolopyridine drugs. [Link]
-
International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
Wang, Y., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. [Link]
-
Abdou, W. M., et al. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-(pyrimidinyl) Disulfides. Journal of Heterocyclic Chemistry. [Link]
-
ResearchGate. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
Belskaya, N. P., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules. [Link]
-
Molbase. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid,4-chloro-1-ethyl-3-methyl-, ethyl ester. [Link]
-
Sadowski, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [cymitquimica.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. ijcpa.in [ijcpa.in]
- 8. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Strategic Utility of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate in Modern Kinase Inhibitor Synthesis
Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of modern oncology and inflammatory disease research, the quest for selective and potent kinase inhibitors remains a paramount objective. Protein kinases, as central regulators of cellular signaling, represent a vast and target-rich environment for therapeutic intervention. Within the medicinal chemist's arsenal, certain heterocyclic structures have emerged as "privileged scaffolds" due to their inherent ability to interact with the ATP-binding site of kinases. The 1H-pyrazolo[3,4-b]pyridine core is a prominent member of this class, demonstrating a remarkable versatility that has led to the development of numerous clinical candidates and approved drugs targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[1][2]
The power of the pyrazolo[3,4-b]pyridine scaffold lies in its bioisosteric resemblance to the purine core of ATP. The pyrazole moiety can act as a crucial hydrogen bond donor and acceptor, mimicking the interactions of the adenine base with the hinge region of the kinase, a key anchoring point for ATP.[3] This foundational interaction provides a high-affinity anchor, from which substitutions on the pyridine ring can be strategically employed to achieve potency and selectivity for the target kinase.
This application note provides an in-depth guide to the synthesis and utility of a key intermediate, Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . We will elucidate the synthetic rationale, provide detailed, field-tested protocols for its preparation, and demonstrate its application in the synthesis of exemplary kinase inhibitors. The focus will be on explaining the causality behind experimental choices, ensuring that researchers can not only replicate the procedures but also adapt them for their specific drug discovery programs.
Physicochemical Properties and Strategic Importance
This compound is a strategically designed intermediate, with each functional group serving a distinct and critical purpose in a multi-step synthesis campaign.
| Property | Value | Reference |
| Molecular Formula | C₉H₈ClN₃O₂ | N/A |
| Molecular Weight | 225.63 g/mol | N/A |
| CAS Number | 50476-72-7 | N/A |
| Appearance | Off-white to pale yellow solid | Typical Observation |
The Strategic Roles of the Functional Groups:
-
C4-Chloro Group: This is the primary reactive handle for introducing diversity. The electron-withdrawing nature of the fused pyrazole and the adjacent pyridine nitrogen atom activates the C4 position for nucleophilic aromatic substitution (SₙAr).[4] This allows for the straightforward introduction of various amine-containing fragments, which are crucial for targeting the solvent-exposed region of the kinase active site and establishing critical interactions that dictate selectivity and potency.
-
C5-Ethyl Carboxylate Group: This group serves multiple functions. Primarily, it acts as a directing group during the initial synthesis of the heterocyclic core. In the final inhibitor, it can be retained as an ester, hydrolyzed to a carboxylic acid, or converted to an amide. Each of these functionalities can form different hydrogen bonds or ionic interactions with amino acid residues in the kinase active site, offering a modular handle for fine-tuning the inhibitor's binding affinity.
-
N1-H of the Pyrazole: The unsubstituted N-H is a critical hydrogen bond donor, typically interacting with the backbone carbonyls of the kinase hinge region. Protecting this group during certain synthetic steps and ensuring its presence in the final molecule is often a key consideration in the overall synthetic strategy.[5]
PART 1: Synthesis of the Core Intermediate
The synthesis of this compound is efficiently achieved through a two-step process involving a Gould-Jacobs reaction to form the hydroxy-intermediate, followed by a chlorination step.[6]
Workflow for Intermediate Synthesis
Caption: Synthetic workflow for the target intermediate.
Protocol 1.1: Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This protocol is adapted from established Gould-Jacobs reaction procedures for forming the pyrazolo[3,4-b]pyridinone core.[7][8] The reaction proceeds via an initial Michael-type addition of the aminopyrazole to diethyl ethoxymethylenemalonate, followed by a thermal cyclization with elimination of ethanol.
Materials:
-
5-Amino-1H-pyrazole (1.0 eq)
-
Diethyl 2-(ethoxymethylene)malonate (1.05 eq)
-
Diphenyl ether (solvent)
Procedure:
-
Combine 5-Amino-1H-pyrazole and diethyl 2-(ethoxymethylene)malonate in a round-bottom flask equipped with a reflux condenser and a distillation head.
-
Add diphenyl ether to the flask to create a stirrable slurry.
-
Heat the reaction mixture to 235-250 °C (bath temperature). The high temperature is necessary to drive the intramolecular cyclization and distillation of the ethanol byproduct.
-
Maintain this temperature for 1-2 hours, continuously distilling off the ethanol as it forms. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature. The product will often precipitate.
-
Add a non-polar solvent like ligroin or hexane to the cooled mixture to further precipitate the product and dilute the diphenyl ether.
-
Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove residual diphenyl ether.
-
The crude product can be recrystallized from a suitable solvent like ligroin (90-100 °C) to yield the pure hydroxyl intermediate.
Expected Results:
-
Yield: Typically high, often in the range of 85-95%.
-
Appearance: White to off-white crystalline solid.
-
Characterization: Melting point of approximately 85-89 °C.[7]
Protocol 1.2: Synthesis of this compound
The conversion of the 4-hydroxy group to the 4-chloro group is a standard transformation using a chlorinating agent like phosphorus oxychloride (POCl₃).[6][9]
Materials:
-
Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, can serve as solvent)
-
N,N-Dimethylaniline (catalytic amount, optional)
Procedure:
-
In a fume hood, carefully add Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate to a round-bottom flask.
-
Add an excess of phosphorus oxychloride (e.g., 5-10 equivalents). A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 105 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction to cool to room temperature.
-
CAUTION: Highly exothermic reaction. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
The product will precipitate as a solid. Neutralize the acidic aqueous solution carefully with a base such as saturated sodium bicarbonate or sodium hydroxide solution until pH ~7-8.
-
Collect the solid by vacuum filtration, wash with copious amounts of water, and dry under vacuum.
-
The crude product can be purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure title compound.
Expected Results:
-
Yield: Good to excellent, typically >80%.
-
Appearance: White to pale yellow solid.
-
Characterization: Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Application in Kinase Inhibitor Synthesis
The true utility of this compound is realized in its role as a versatile scaffold for building potent and selective kinase inhibitors. The C4-chloro group is readily displaced by a variety of nucleophiles, most commonly primary or secondary amines, via a nucleophilic aromatic substitution (SₙAr) mechanism.
Mechanism: Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is the cornerstone of this scaffold's application. The electron-deficient nature of the pyridine ring, enhanced by the fused pyrazole, makes the C4 position susceptible to attack by nucleophiles.
Caption: Generalized SₙAr mechanism at the C4 position. (Note: Actual chemical structure images would replace placeholders in a live environment.)
Protocol 2.1: Synthesis of a CDK2 Inhibitor Precursor
This protocol demonstrates the displacement of the C4-chloro group with aniline, a common fragment in many CDK inhibitors. This reaction forms the core of compounds that have shown potent and selective inhibition of CDKs.[2][10]
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 - 1.5 eq)
-
Solvent: e.g., Ethanol, Isopropanol, or N,N-Dimethylformamide (DMF)
-
Base (optional, e.g., Diisopropylethylamine - DIPEA)
-
Acid catalyst (optional, e.g., catalytic HCl)
Procedure:
-
To a solution of this compound in a suitable solvent (e.g., ethanol), add aniline.
-
The reaction can be driven by thermal energy. Heat the mixture to reflux for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
In some cases, the reaction can be sluggish. The addition of a catalytic amount of acid (like a drop of concentrated HCl) can protonate the pyridine nitrogen, further activating the ring towards nucleophilic attack. Conversely, if the generated HCl from the reaction becomes inhibitory, a non-nucleophilic base like DIPEA can be added to act as a scavenger.
-
Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the reaction mixture.
-
If the product does not crystallize, the solvent can be removed under reduced pressure. The residue can then be triturated with a solvent like diethyl ether or a mixture of ethyl acetate/hexanes to induce precipitation.
-
Collect the solid by vacuum filtration, wash with cold ethanol or ether, and dry.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Expected Results:
-
Product: Ethyl 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
Yield: Typically moderate to good (60-85%).
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and HRMS.
| Compound | Key ¹H NMR Signals (DMSO-d₆, δ ppm) | MS (ESI) m/z |
| Ethyl 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | ~13.0 (s, 1H, pyrazole NH), ~9.6 (s, 1H, aniline NH), ~8.8 (s, 1H, pyridine H), ~7.1-7.4 (m, 5H, Ar-H) | [M+H]⁺ expected |
Protocol 2.2: Synthesis of a TRK Inhibitor Scaffold
TRK inhibitors often feature more complex amines. This protocol outlines a generic approach for coupling a substituted benzylamine, a common motif in TRK inhibitors, to the C4 position.[3]
Materials:
-
This compound (1.0 eq)
-
Substituted Benzylamine (e.g., 2-fluoro-5-aminobenzylamine) (1.2 eq)
-
Solvent: Dioxane or DMF
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Palladium Catalyst (optional, for challenging couplings): e.g., Pd₂(dba)₃
-
Ligand (optional): e.g., Xantphos
Procedure:
-
For simple SₙAr, dissolve the starting materials and base in DMF or Dioxane and heat to 80-120 °C for 6-18 hours.
-
For more sterically hindered or electron-rich amines where direct SₙAr is slow, a Buchwald-Hartwig C-N cross-coupling reaction can be employed.
-
To a reaction vessel, add this compound, the amine, base, palladium catalyst, and ligand.
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add degassed solvent (Dioxane) and heat the reaction to 90-110 °C for 8-24 hours, monitoring by LC-MS.
-
After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.
Expected Results:
-
Product: Ethyl 4-((substituted-benzyl)amino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
Yield: Highly variable depending on the amine and reaction conditions (40-90%).
-
Characterization: Full characterization by NMR and MS is essential to confirm the structure of the final product.
PART 3: The Target in Context - Kinase Signaling Pathways
Understanding the utility of these synthesized inhibitors requires knowledge of the signaling pathways they are designed to disrupt.
CDK2 Signaling Pathway
CDK2 is a critical regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is a hallmark of many cancers. Inhibitors based on the pyrazolo[3,4-b]pyridine scaffold block the ATP binding site of CDK2, preventing the phosphorylation of key substrates like the Retinoblastoma protein (Rb) and halting uncontrolled cell proliferation.[11][12][13]
Caption: Simplified CDK2 signaling pathway for G1/S transition.
TRKA Signaling Pathway
TRKA is a receptor tyrosine kinase that, upon binding its ligand Nerve Growth Factor (NGF), activates downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell survival, proliferation, and differentiation.[14][15][16] Fusions involving the NTRK1 gene (which encodes TRKA) are oncogenic drivers in a variety of cancers. TRK inhibitors prevent the initial autophosphorylation of the receptor, shutting down these downstream signals.
Caption: Key downstream pathways of TRKA signaling.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its synthesis is robust and scalable, and its strategically placed reactive handles provide a gateway to a vast chemical space of potential kinase inhibitors. The protocols and rationale outlined in this note are intended to empower researchers to leverage this valuable scaffold in their own drug discovery efforts. By understanding the "why" behind the synthetic steps and the biological context of the targets, scientists can more effectively design and synthesize the next generation of targeted therapies for cancer and other devastating diseases.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Medicinal Chemistry. [Link]
-
Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019). Archiv der Pharmazie. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Molecules. [Link]
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (2012). Open Journal of Medicinal Chemistry. [Link]
-
Novel pyrazolo[3,4‐b]pyridine derivatives: Synthesis, structure–activity relationship studies, and regulation of the AMPK/70S6K pathway. (2025). Archiv der Pharmazie. [Link]
-
Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2 inhibitory activity. (ResearchGate). [Link]
-
Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. (PrepChem). [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (2022). Molecules. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). Molecules. [Link]
-
TRK signalling pathway. (A) Overview of TRK signalling pathway; (B) activation of TRKA. (ResearchGate). [Link]
-
Signal-transduction pathway of the TrkA tyrosine kinase receptor. (ResearchGate). [Link]
-
Synthesis of 1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. (PrepChem). [Link]
-
ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. (ChemSynthesis). [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules. [Link]
-
Graphviz view of a cell cycle canonical signaling pathway with gene data. (ResearchGate). [Link]
-
CDK Signaling Pathway. (Creative Diagnostics). [Link]
-
Phosphoinositide-3-kinase and mitogen activated protein kinase signaling pathways mediate acute NGF sensitization of TRPV1. (2008). Molecular Pain. [Link]
-
Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. (2013). Oncogene. [Link]
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023). RSC Advances. [Link]
-
Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling. (2022). International Journal of Molecular Sciences. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry. [Link]
-
Cyclin-dependent kinase 2 (Cdk2) controls phosphatase-regulated signaling and function in platelets. (2020). bioRxiv. [Link]
-
Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. (2021). International Journal of Molecular Sciences. [Link]
-
“On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology. (2009). Molecular Cancer Therapeutics. [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (1988). Canadian Journal of Chemistry. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). Molecules. [Link]
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (YouTube). [Link]
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]
Application Notes and Protocols: Electrophilic Chlorination of the Pyrazolopyridine Core
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed experimental protocols for the electrophilic chlorination of the pyrazolopyridine scaffold, a crucial transformation in the synthesis of medicinally relevant compounds.
Introduction: The Significance of Chlorinated Pyrazolopyridines
Pyrazolopyridines are a class of bicyclic heteroaromatic compounds that are isosteres of purines, making them privileged scaffolds in medicinal chemistry.[1] They exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4][5] The introduction of a chlorine atom onto the pyrazolopyridine core can significantly modulate a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced therapeutic efficacy and improved pharmacokinetic profiles.
Theoretical Background: The Mechanism of Electrophilic Chlorination
The chlorination of pyrazolopyridines, like other electron-rich aromatic systems, typically proceeds through an electrophilic aromatic substitution (SEAr) mechanism.[6] The reaction involves the attack of the π-electron system of the pyrazolopyridine ring on an electrophilic chlorine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7] Subsequent deprotonation of this intermediate restores aromaticity, yielding the chlorinated pyrazolopyridine.
Commonly used chlorinating agents for this transformation include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂). NCS is often preferred due to its solid nature, ease of handling, and milder reactivity compared to gaseous reagents.[6][8] The electrophilicity of the chlorine atom in NCS is enhanced by the electron-withdrawing succinimide group.[6] In some cases, a Lewis acid or a protic acid catalyst may be employed to increase the electrophilicity of the chlorinating agent and facilitate the reaction with less activated substrates.[7][9][10]
Recent studies have also explored ring-opening chlorination of pyrazolopyridines, which can provide access to novel halogenated scaffolds.[11][12]
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of a Pyrazolopyridine using N-Chlorosuccinimide (NCS)
This protocol describes a general method for the chlorination of a substituted pyrazolopyridine using NCS in an appropriate solvent.
Materials:
-
Substituted pyrazolopyridine
-
N-Chlorosuccinimide (NCS)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane (DCM), or N,N-dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted pyrazolopyridine (1.0 equiv).
-
Solvent Addition: Add the anhydrous solvent to dissolve the starting material. The concentration will depend on the solubility of the specific pyrazolopyridine derivative.
-
Reagent Addition: Add N-chlorosuccinimide (1.0-1.2 equiv) to the solution in one portion or portion-wise, depending on the reactivity of the substrate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chlorinated pyrazolopyridine.[1]
Data Presentation:
| Entry | Pyrazolopyridine Substrate | Chlorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1H-Pyrazolo[3,4-b]pyridine | NCS (1.1 equiv) | ACN | RT | 4 | 85 |
| 2 | 3-Methyl-1H-pyrazolo[3,4-b]pyridine | NCS (1.1 equiv) | DCM | RT | 6 | 78 |
| 3 | 1-Phenyl-1H-pyrazolo[3,4-b]pyridine | NCS (1.2 equiv) | DMF | 60 | 2 | 92 |
Note: The reaction conditions and yields are representative and may need to be optimized for different pyrazolopyridine substrates.
Visualization of the Experimental Workflow:
Caption: Workflow for the chlorination of a pyrazolopyridine using NCS.
Safety Precautions
-
N-Chlorosuccinimide (NCS): NCS is harmful if swallowed and causes severe skin burns and eye damage.[13][14] It is also an oxidizing agent.[6] Always handle NCS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][16] Avoid contact with skin and eyes.[14] In case of accidental contact, rinse immediately with plenty of water.[15]
-
Solvents: The organic solvents used in this procedure are flammable and may be harmful if inhaled or absorbed through the skin. Use them in a well-ventilated area and away from ignition sources.
-
General Handling: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE and working in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No reaction or low conversion | Insufficiently reactive substrate. | Increase the reaction temperature. Consider adding a catalytic amount of a Lewis acid (e.g., AlCl₃) or a protic acid (e.g., acetic acid). |
| Inactive NCS. | Use a fresh bottle of NCS or recrystallize the existing stock. | |
| Formation of multiple products | Over-chlorination or side reactions. | Use a stoichiometric amount of NCS (1.0 equiv). Lower the reaction temperature. Add the NCS portion-wise. |
| Decomposition of starting material or product. | Run the reaction at a lower temperature. Use a milder solvent. | |
| Difficult purification | Co-elution of product and succinimide byproduct. | Perform an aqueous wash during workup to remove the majority of the succinimide. Consider using a different chromatography solvent system. |
Conclusion
The electrophilic chlorination of the pyrazolopyridine core is a valuable synthetic tool for the preparation of compounds with potential therapeutic applications. The use of N-chlorosuccinimide provides a convenient and generally high-yielding method for this transformation. Careful optimization of reaction conditions and adherence to safety protocols are essential for successful and safe execution.
References
- Alpha Chemika.
- Loba Chemie. (2016). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS CAS-No.
- Bordwell, F. G., & Boyle, W. J., Jr. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Journal of the American Chemical Society, 125(24), 7307–7312.
- East Harbour Group. (2023). N-CHLOROSUCCINIMIDE.
- Santa Cruz Biotechnology. N-Chlorosuccinimide.
- CDH Fine Chemical.
- Haberfield, P., & Cioffi, E. A. (1983). Electrophilic heteroaromatic substitutions. 2. Mechanism of the side-chain halogenation of polysubstituted .alpha.-methylpyrroles with molecular chlorine. Journal of the American Chemical Society, 105(16), 5373–5377.
- Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal.
- Kumar, A., & Gupta, G. (2012). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. International Journal of Pharmaceutical and Chemical Sciences, 1(1), 330-337.
- Papafilippou, E., et al. (2021).
- Doc Brown's Chemistry. Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis.
- ResearchGate.
- Journal of Chemical and Pharmaceutical Research. Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities.
- Chemguide. The halogenation of benzene - electrophilic substitution.
- Benchchem. Application Notes and Protocols: N-Chlorosuccinimide (NCS)
- Master Organic Chemistry. Electrophilic Aromatic Substitutions (1)
- Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
- MDPI.
- Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal.
- RSC Advances.
- Scientific Research Publishing. TCCA/NCS-Promoted Cascade Cyclization of β, γ-Unsaturated Compounds: Synthesis of Isoxazolines and Pyrazolines.
- Organic Chemistry Portal. N-Chlorosuccinimide (NCS).
- ACS Omega. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T.
- University of Liverpool. Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1‑Chloro-1,2-benziodoxol-3-one.
- Google Patents.
- Google Patents.
- PubMed. Investigating the Chlorination of Acidic Pharmaceuticals and By-Product Formation Aided by an Experimental Design Methodology.
- Chemistry World.
- PubMed.
Sources
- 1. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 9. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 14. lobachemie.com [lobachemie.com]
- 15. eastharbourgroup.com [eastharbourgroup.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Application Notes & Protocols: Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate in Fragment-Based Drug Design
Introduction: The Strategic Value of the Pyrazolopyridine Scaffold
In the landscape of modern medicinal chemistry, the pyrazolo[3,4-b]pyridine core stands out as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, unrelated protein targets, often with high affinity. Molecules built around this heterocyclic system have demonstrated a vast range of biological activities, including roles as potent inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][2][3] The strategic advantage of the pyrazolo[3,4-b]pyridine core lies in its rigid, bicyclic structure and its arrangement of hydrogen bond donors and acceptors, which can mimic the hinge-binding motifs of ATP in the active sites of many kinases.
Fragment-Based Drug Design (FBDD) offers a powerful approach to leverage such privileged scaffolds. Instead of screening large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind to the target protein with low, but efficient, affinity.[4] These initial "hits" then serve as starting points for chemical elaboration into more potent and selective lead compounds. This methodology is particularly effective as it allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.
This guide provides a detailed examination of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate as a strategic fragment for FBDD campaigns, particularly those targeting protein kinases. We will explore its rationale for inclusion in a fragment library, provide detailed protocols for biophysical screening and hit validation, and outline a logical workflow for its evolution from a low-affinity hit to a potent lead compound.
Fragment Profile: this compound
The selection of fragments for a screening library is a critical step in any FBDD program. This compound is an exemplary fragment due to a combination of its structural features and synthetic tractability.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN₃O₂ | [5] |
| Molecular Weight | 225.63 g/mol | [5] |
| Hydrogen Bond Donors | 1 (pyrazole N-H) | - |
| Hydrogen Bond Acceptors | 4 (pyridine N, ester O, pyrazole N) | - |
| Rotatable Bonds | 2 | - |
| cLogP (predicted) | ~1.5 - 2.0 | - |
Rationale for Use in FBDD:
-
Rule of Three Compliance: With a molecular weight under 300 Da, fewer than 3 hydrogen bond donors, fewer than 3 hydrogen bond acceptors (when considering the ester as a single acceptor group in some contexts), and a low number of rotatable bonds, this fragment adheres to the "Rule of Three," a common guideline for fragment library composition.
-
Vectorial Elaboration: The fragment possesses three key points for chemical modification:
-
The chloro group at the C4 position is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents to probe different pockets of a protein's active site.[6][7]
-
The ethyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid for further derivatization or to form key interactions with the target.
-
The pyrazole N-H can be alkylated or can serve as a crucial hydrogen bond donor in protein-ligand interactions.
-
-
Bioisosteric Relevance: The pyrazolo[3,4-b]pyridine core is a known bioisostere for other hinge-binding scaffolds, such as purines and pyrazolo[3,4-d]pyrimidines, increasing the probability of identifying hits against kinase targets.
Fragment Screening and Hit Validation Workflow
The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection. A multi-step, orthogonal validation approach is crucial to eliminate false positives and to ensure that the identified hits are suitable for further development.
Figure 1: A typical Fragment-Based Drug Design workflow.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events. It is highly sensitive and provides kinetic information (association and dissociation rates).[8][9]
Objective: To identify fragments from a library that bind to a target protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Target protein (e.g., a protein kinase) at >95% purity
-
Immobilization buffer: 10 mM sodium acetate, pH 5.0
-
Running buffer: PBS or HEPES-buffered saline with 0.05% P20 surfactant and 2% DMSO
-
Fragment library stock solutions in 100% DMSO
-
Amine coupling kit (EDC, NHS, ethanolamine)
Methodology:
-
Protein Immobilization:
-
Equilibrate the system with running buffer.
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (20-50 µg/mL in immobilization buffer) until the desired immobilization level is reached (typically 8,000-12,000 Response Units for fragment screening).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration of 100-200 µM. Ensure the final DMSO concentration is matched between the running buffer and the fragment solutions to minimize bulk refractive index effects.[8]
-
Inject each fragment solution over the target and reference flow cells for a contact time of 30-60 seconds, followed by a dissociation phase of 60-120 seconds.
-
A buffer-only (blank) injection should be performed periodically for double referencing.
-
Regenerate the surface if necessary with a short pulse of a mild chaotropic agent (e.g., 0.5 M NaCl) or a pH shift (e.g., glycine-HCl, pH 2.5), ensuring the target protein remains stable.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the blank injection data from the target flow cell data.
-
Fragments showing a stable and concentration-dependent binding response are considered initial hits.
-
Calculate the Ligand Efficiency (LE) for each hit using the formula: LE = -RT * ln(Kd) / N, where N is the number of non-hydrogen atoms. Hits with high LE are prioritized.
-
Protocol 2: Orthogonal Hit Validation using Saturation Transfer Difference (STD) NMR
STD NMR is a powerful ligand-observed NMR technique that can detect transient binding of small molecules to a large protein. It provides information about which parts of the fragment are in close proximity to the protein.[10][11][12]
Objective: To confirm the binding of hits identified from the primary screen and to gain initial structural insights into the binding mode.
Materials:
-
High-field NMR spectrometer (>600 MHz) with a cryoprobe
-
Target protein solution (10-20 µM in a deuterated buffer, e.g., d-PBS, pH 7.4)
-
Fragment hit stock solutions in d6-DMSO
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein in the deuterated buffer.
-
Add the fragment hit to the protein solution to a final concentration of 200-500 µM (protein:ligand ratio of ~1:25 to 1:50).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to ensure the fragment is soluble and stable in the buffer.
-
Set up the STD NMR experiment. This involves two experiments: an "on-resonance" spectrum where the protein is selectively saturated (e.g., at -1.0 ppm) and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein or ligand signals are present (e.g., 40 ppm).[11]
-
The saturation time is typically set to 1-2 seconds.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that has bound to the protein.[12]
-
The presence of signals in the STD spectrum confirms binding.
-
The relative intensity of the signals in the STD spectrum can provide an "epitope map," indicating which protons on the fragment are in closest contact with the protein.
-
Hit-to-Lead Elaboration: A Structure-Guided Approach
Once a fragment hit like this compound is validated, the next phase is to evolve it into a more potent lead compound. This process is ideally guided by structural information obtained from X-ray crystallography or high-resolution NMR.
Figure 2: Potential vectors for chemical elaboration of the core fragment.
Stage 1: Probing the Solvent-Exposed Region (Vector 1)
The C4-chloro position is an ideal starting point for elaboration, often pointing towards the solvent-exposed region of an ATP-binding site.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly robust for forming C-C bonds. Reacting the chloro-fragment with various aryl or heteroaryl boronic acids can introduce moieties that pick up additional interactions with the protein surface or improve physicochemical properties.[7]
-
Rationale: A co-crystal structure might reveal a nearby hydrophobic pocket. Introducing a phenyl or substituted phenyl group at C4 could occupy this pocket, increasing affinity.
-
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. Introducing amines at the C4 position can provide additional hydrogen bond donors/acceptors or serve as an attachment point for larger side chains.[6][7]
-
Rationale: If the C4 position is near a glutamic or aspartic acid residue, introducing a basic amine could form a favorable salt bridge.
-
Stage 2: Modifying the Pyrazole Core (Vector 2)
The N1-H of the pyrazole often acts as a hydrogen bond donor to the hinge region of a kinase. While this interaction is often crucial, modification can sometimes be beneficial.
-
N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) can be used to probe for steric clashes or to fine-tune the electronics of the ring system.
-
Rationale: In some cases, removing the hydrogen bond donor and introducing a small lipophilic group can improve cell permeability.
-
Stage 3: Exploring the Ribose Pocket (Vector 3)
The C5-ester can be modified to interact with the ribose-binding pocket of the kinase active site.
-
Hydrolysis and Amide Coupling: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a library of amines to generate a diverse set of amides.
-
Rationale: The resulting amides can form additional hydrogen bonds or van der Waals interactions within the ribose pocket, significantly boosting potency.
-
Conclusion
This compound represents a high-value starting point for fragment-based drug design campaigns. Its adherence to the principles of fragment design, coupled with its synthetically tractable nature, makes it an ideal anchor for building potent and selective inhibitors. The systematic application of sensitive biophysical screening techniques, followed by structure-guided chemical elaboration, provides a robust and efficient pathway from a millimolar-affinity fragment to a nanomolar-affinity lead compound. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers and drug development professionals to effectively utilize this privileged scaffold in their discovery programs.
References
-
Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784-1788. [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. [Link]
-
Lin, R., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(10), 3235. [Link]
-
Huber, W., & Mueller, F. (2006). SPR-based fragment screening: advantages and applications. Current Pharmaceutical Design, 12(31), 3999-4021. [Link]
-
Bruker. Fragment screening by ligand observed nmr. [Link]
-
Fielding, L. (2007). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. Magnetic Resonance in Chemistry, 45(5), 361-366. [Link]
-
Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
Aretz, J., et al. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences, 6, 23. [Link]
-
Ciulli, A., & Williams, G. (2010). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 5(2), 295-307. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1734-1741. [Link]
-
ResearchGate. Medicinally important 4-aminopyrazolo[3,4-b]pyridine derivatives and... [Link]
-
Johnson, C. N., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521-5542. [Link]
-
Sharma, R., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-28. [Link]
-
Eurofins Discovery. Biophysics for Successful Drug Discovery Programs. [Link]
-
ResearchGate. Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... [Link]
-
AstraZeneca. Fragment screening at AstraZeneca: developing the next generation biophysics fragment set. [Link]
-
ResearchGate. Pyrazolo[3,4-b] pyridine–bearing compounds with significant effect... [Link]
-
Ezzat, M. W., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(1), 1. [Link]
-
Li, Y., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334. [Link]
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(10), 3235. [Link]
-
Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
Lin, R., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]
-
ResearchGate. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening [frontiersin.org]
Synthesis of novel heterocycles from Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
An Application Guide to the Synthesis of Novel Heterocycles from Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] Its structure, an isostere of purine, allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[3][4] This has led to its incorporation into a multitude of compounds with diverse pharmacological activities, such as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[2][5]
This compound emerges as a particularly strategic starting material for the synthesis of compound libraries based on this scaffold. Its synthetic accessibility, often through multicomponent reactions or the Gould-Jacobs pathway, makes it a readily available building block.[1][6] The molecule possesses three key points for diversification: the N1-position of the pyrazole, the C5-ester, and, most importantly, the reactive C4-chloro substituent. The chlorine atom at the C4 position is activated towards both nucleophilic substitution and metal-catalyzed cross-coupling reactions, providing a robust handle for introducing molecular diversity and constructing novel, complex heterocyclic systems.
This guide provides an in-depth exploration of the key synthetic transformations originating from this versatile substrate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Synthetic Strategies and Mechanistic Considerations
The reactivity of this compound is dominated by the chemistry of its C4-Cl bond. The electron-withdrawing effects of the pyridine nitrogen and the fused pyrazole ring render the C4 position electron-deficient and thus highly susceptible to a range of transformations.
Caption: Key synthetic pathways from the title compound.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a direct and often highly efficient method for displacing the C4-chloro group.
-
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides a significant stabilizing effect and lowers the activation energy for the reaction.[7] Subsequent elimination of the chloride ion restores the aromaticity of the ring system, yielding the substituted product.[8]
-
Scope and Applications: This pathway is broadly applicable for the introduction of oxygen, nitrogen, and sulfur functionalities.
-
O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides readily displace the chloride to form 4-alkoxy and 4-aryloxy derivatives, respectively.
-
N-Nucleophiles: Primary and secondary amines, anilines, and hydrazines can be used to synthesize various 4-amino- and 4-hydrazinyl-pyrazolo[3,4-b]pyridines. These derivatives are crucial for building more complex structures and often serve as key pharmacophores.[9]
-
S-Nucleophiles: Thiolates are effective nucleophiles for creating 4-thioether linkages, which are important in various biologically active molecules.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For the construction of C(sp²)-C(sp²) bonds, the Suzuki-Miyaura reaction is arguably the most powerful and versatile tool.[10][11] It enables the coupling of the pyrazolopyridine core with a vast array of aryl and heteroaryl boronic acids or their esters.
-
Mechanistic Rationale: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.
-
Oxidative Addition: The active Pd(0) species inserts into the C4-Cl bond of the starting material to form a Pd(II) complex. This is often the rate-determining step.[11]
-
Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the boronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.[12]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
-
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
-
Experimental Considerations: The choice of catalyst, ligand, base, and solvent is critical for success. For electron-deficient heteroaryl chlorides, electron-rich and bulky phosphine ligands are often required to facilitate the initial oxidative addition step.
Palladium-Catalyzed Buchwald-Hartwig Amination
While SNAr is effective for many amines, the Buchwald-Hartwig amination offers broader substrate scope, tolerating less nucleophilic amines and sterically hindered partners.[13][14] It has become the gold standard for C-N bond formation in complex molecule synthesis.[15]
-
Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of a boronic acid.
-
Oxidative Addition: Pd(0) inserts into the C4-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base (e.g., NaOtBu, K₃PO₄) deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated to form the C-N bond and regenerate the Pd(0) catalyst.
-
-
Key to Success: This reaction is highly dependent on the choice of ligand.[16] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, JohnPhos) or N-heterocyclic carbenes (NHCs) are essential. They promote the reductive elimination step and prevent catalyst decomposition pathways like β-hydride elimination, especially when working with alkylamines.[17]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of Ethyl 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylate via SNAr
This protocol details a straightforward nucleophilic aromatic substitution using aniline as the nucleophile.
Caption: Reaction scheme for SNAr with aniline.
Reagents & Materials
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| This compound | 239.65 | 240 mg | 1.0 | 1.0 |
| Aniline | 93.13 | 112 mg (109 µL) | 1.2 | 1.2 |
| N-Methyl-2-pyrrolidone (NMP) | - | 4 mL | - | - |
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (240 mg, 1.0 mmol).
-
Add N-Methyl-2-pyrrolidone (NMP, 4 mL) to dissolve the starting material.
-
Add aniline (109 µL, 1.2 mmol) to the solution via syringe.
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:7 Ethyl Acetate/Hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of cold water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water (2 x 10 mL) and a small amount of cold diethyl ether.
-
Dry the solid under vacuum to afford the desired product as a pale yellow solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of Ethyl 4-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate via Suzuki-Miyaura Coupling
This protocol demonstrates a typical Suzuki coupling to form a biaryl linkage at the C4 position.
Caption: Suzuki-Miyaura coupling reaction scheme.
Reagents & Materials
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| This compound | 239.65 | 240 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - | - |
| Water | - | 1 mL | - | - |
Procedure:
-
To a reaction tube or flask, add this compound (240 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add a magnetic stir bar. Seal the vessel with a septum.
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to yield the pure product.
Protocol 3: Synthesis of Ethyl 4-(morpholino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate via Buchwald-Hartwig Amination
This protocol uses a more advanced catalytic system for coupling a secondary cyclic amine, which can be challenging under standard SNAr conditions.
Caption: Buchwald-Hartwig amination reaction scheme.
Reagents & Materials
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| This compound | 239.65 | 240 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 mg (105 µL) | 1.2 | 1.2 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 18 mg | 0.02 (0.04 Pd) | 0.02 |
| XPhos | 476.66 | 38 mg | 0.08 | 0.08 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Procedure:
-
Glovebox recommended: To an oven-dried reaction vial, add sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (38 mg, 0.08 mmol).
-
Add this compound (240 mg, 1.0 mmol) and a magnetic stir bar.
-
Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox.
-
Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir for 6-18 hours. Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (gradient elution, e.g., 20% to 60% ethyl acetate in hexanes) to obtain the desired product.
References
-
Abdel-Wahab, B. F., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). PubMed. [Link]
-
Khan, I., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC - PubMed Central. [Link]
-
Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Certain C-4 Substituted pyrazolo[3,4-b]pyridine Nucleosides. (1987). PubMed. [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). PubMed Central - NIH. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). PubMed Central. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to help you optimize your reaction yield and purity.
The synthesis of the pyrazolo[3,4-b]pyridine core is a cornerstone for the development of various therapeutic agents, including kinase inhibitors and CNS depressants[1][2]. The target compound, this compound, is a critical intermediate. Its successful synthesis hinges on a two-step process, typically beginning with a Gould-Jacobs reaction to form the 4-hydroxy intermediate, followed by a chlorination step.[3] This guide will address the most common pitfalls in this sequence.
Experimental Workflow Overview
The primary route involves the condensation of a 3-aminopyrazole with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization and subsequent chlorination.
Caption: General workflow for the two-step synthesis.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My overall yield is extremely low after the two steps. Where should I begin my investigation?
Answer: A low overall yield is a common problem that can stem from issues in either the cyclization or chlorination step. A systematic approach is required.
Recommendation: First, isolate and verify the yield of the intermediate, Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, after Step 1. This will pinpoint which stage of the reaction is failing.
-
If the yield of the 4-hydroxy intermediate is low:
-
Purity of Starting Materials: The purity of the 3-aminopyrazole is paramount. Impurities can significantly hinder the initial condensation.[4] We recommend verifying its purity by NMR or LC-MS and recrystallizing if necessary.
-
Reaction Temperature: The thermal cyclization step requires high temperatures, often in a high-boiling solvent like diphenyl ether or Dowtherm A, typically around 230-250°C.[5] Insufficient temperature will lead to incomplete cyclization, leaving the condensation intermediate in the reaction mixture. Conversely, excessive temperature can cause degradation.
-
Reaction Time: Ensure the reaction is heated for a sufficient duration (typically 1-2 hours) to allow for the complete distillation of ethanol, which drives the reaction to completion.[5]
-
-
If the yield of the 4-hydroxy intermediate is good, but the final product yield is low:
-
The issue lies in the chlorination step. See Question 2 for a detailed breakdown.
-
Question 2: I've successfully synthesized the 4-hydroxy intermediate, but the chlorination with POCl₃ gives a poor yield and a messy reaction.
Answer: This is a critical and often problematic step. The issue usually lies in reagent quality, temperature control, or the work-up procedure. The 4-hydroxy group is part of a tautomeric system, and its reactivity can be complex.
Recommendations:
-
Reagent Quality & Stoichiometry: Use a fresh, unopened bottle of phosphorus oxychloride (POCl₃). POCl₃ readily hydrolyzes with atmospheric moisture to form phosphoric acid and HCl, which will not perform the desired chlorination. We recommend using a significant excess of POCl₃ (5-10 equivalents), which can also serve as the solvent.
-
Temperature Control: The reaction should be heated to reflux (approx. 110°C) and monitored closely. Overheating can lead to the formation of intractable tars and side products.
-
Work-Up Procedure: This is the most common source of product loss. POCl₃ is highly reactive and must be quenched carefully.
-
Incorrect Quenching: Do NOT pour the reaction mixture directly into water. The highly exothermic reaction will cause a violent release of HCl gas and can lead to hydrolysis of the product's ester functionality or even degradation of the heterocyclic core.
-
Validated Quenching Protocol: Cool the reaction mixture to room temperature first. Slowly and carefully pour the mixture onto a large amount of crushed ice in a well-ventilated fume hood. This controls the exotherm. The product will often precipitate as a solid. Maintain the pH of the aqueous solution in the acidic range during initial quenching, then slowly basify with a cold base (e.g., NaOH solution or solid NaHCO₃) to neutral or slightly basic pH to precipitate the final product.
-
Question 3: My reaction mixture turns black/dark brown during the thermal cyclization step. Is this normal?
Answer: While some color change is expected at high temperatures (230-250°C), the formation of a dark, tar-like substance indicates significant product degradation.
Causality & Recommendations:
-
Cause: This is typically due to either the presence of impurities in the starting materials or localized overheating.
-
Solution 1 (Purity): As mentioned in Q1, ensure the purity of the 3-aminopyrazole.[4]
-
Solution 2 (Heating): Use a high-boiling, inert solvent like diphenyl ether to ensure even heat distribution.[5] A sand bath or a well-calibrated heating mantle is preferable to an oil bath at these temperatures to avoid flash points and ensure uniform heating. Monitor the internal reaction temperature, not just the bath temperature.
-
Solution 3 (Inert Atmosphere): While not always required, running the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to tar formation.
Question 4: My TLC analysis after the chlorination step shows multiple spots. What are they?
Answer: Besides your desired product, you may be observing unreacted starting material, incompletely chlorinated intermediates, or hydrolyzed side products.
| TLC Observation (Typical Silica Gel, e.g., 3:1 Hexane:EtOAc) | Potential Identity | Reason & Solution |
| Spot at the baseline (very polar) | 4-hydroxy-5-carboxylic acid | Hydrolysis of the ethyl ester. This can happen during a harsh basic work-up. Solution: Use a milder base like sodium bicarbonate for neutralization and keep the temperature low. |
| Spot with polarity similar to the 4-hydroxy starting material | Unreacted Starting Material | Incomplete chlorination. Solution: Increase reaction time or temperature (cautiously). Ensure your POCl₃ is active. |
| Spot close to the product spot | Regioisomer | This is a concern if your starting 3-aminopyrazole is unsymmetrical, which can lead to the formation of different pyrazolopyridine isomers.[4] Solution: This must be addressed by choosing a symmetrically substituted pyrazole or developing a robust chromatographic separation method. |
| Desired Product Spot | This compound | The product is significantly less polar than the 4-hydroxy intermediate due to the replacement of the -OH with -Cl. |
Frequently Asked Questions (FAQs)
-
What is the best way to purify the final product? Recrystallization is often effective. Solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures can be used. If isomers or persistent impurities are present, flash column chromatography on silica gel is the most common method for achieving high purity.[4]
-
Can I use a different chlorinating agent, like thionyl chloride (SOCl₂)? While SOCl₂ can also be used for chlorinating hydroxyl groups on heterocyclic rings, its reaction conditions and potential for side reactions (like chlorination at other positions) would need to be independently optimized. For this specific transformation, POCl₃ is the most widely documented and reliable reagent.[3]
-
How do I confirm the structure of my product? Standard analytical techniques are required. ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the structure and purity unequivocally.[6][7]
Validated Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This protocol is adapted from established Gould-Jacobs reaction methodologies.[3][5]
-
Combine 3-aminopyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in a round-bottom flask.
-
Heat the mixture gently to 100-110°C for 1.5-2 hours. The reaction is often performed neat. A TLC analysis should confirm the consumption of the aminopyrazole.
-
Add diphenyl ether as a high-boiling solvent (approx. 3-4 mL per gram of aminopyrazole).
-
Equip the flask with a distillation head to remove ethanol as it forms.
-
Heat the reaction mixture to 235-250°C (internal temperature) for 1-2 hours.
-
Cool the mixture. The product may begin to crystallize. Add hexane to precipitate more product and to dilute the diphenyl ether.
-
Filter the crude solid and wash thoroughly with hexane to remove the diphenyl ether.
-
The crude product can be recrystallized from a suitable solvent like ligroin or ethanol to yield the pure 4-hydroxy intermediate. A typical yield is >90%.[5]
Protocol 2: Chlorination with Phosphorus Oxychloride (POCl₃)
-
CRITICAL: Ensure all glassware is thoroughly dried before use.
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to handle HCl gas), add the Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.0 eq).
-
In a well-ventilated fume hood, add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Heat the mixture to reflux (approx. 110°C) for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Work-up: Prepare a large beaker with a substantial amount of crushed ice. Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice.
-
Once the initial quench is complete, slowly add a cold saturated solution of sodium bicarbonate or 1M NaOH to neutralize the excess acid until the pH is ~7-8.
-
The product should precipitate as a solid. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Filter the solid, wash it thoroughly with cold water, and dry it under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
References
-
Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. 5
-
Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem. 4
-
ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate - ChemSynthesis. 8
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC - NIH.
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH.
-
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity - Der Pharma Chemica.
-
Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents.
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI.
-
This compound - CymitQuimica.
-
WO2005090354A1 - PYRAZOLO[3,4-b] PYRIDINE COMPOUNDS, AND THEIR USE AS PDE4 INHIBITORS - Google Patents.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. WO2005090354A1 - PYRAZOLO[3,4-b] PYRIDINE COMPOUNDS, AND THEIR USE AS PDE4 INHIBITORS - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Purification of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Introduction: Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a key heterocyclic scaffold prevalent in medicinal chemistry and drug development.[1] Its purification, however, often presents challenges that can impact yield, purity, and project timelines. The inherent properties of the pyrazolopyridine core, such as its basicity and potential for forming regioisomers during synthesis, demand a nuanced and systematic approach to purification.[2][3]
This guide provides field-proven troubleshooting advice and detailed protocols to help researchers overcome common purification hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and adapt these methods to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound and its analogs.
FAQ 1: My crude product is a complex mixture. What are the essential first steps before attempting column chromatography or recrystallization?
Answer: A thorough work-up is non-negotiable for a successful purification. Rushing this stage will contaminate your chromatography column or hinder recrystallization, leading to wasted time and resources.
The primary goal of the work-up is to remove inorganic salts, catalysts, and highly polar byproducts.[2] A typical and effective procedure involves:
-
Quenching: Carefully quench the reaction mixture, often with water or a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃, depending on the reaction chemistry).
-
Liquid-Liquid Extraction: Extract the aqueous mixture with an appropriate organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). These solvents are effective at dissolving the target molecule while leaving inorganic salts in the aqueous phase. Perform at least three extractions to ensure complete recovery.
-
Washing/Neutralization: Combine the organic layers and wash sequentially with water and then a saturated brine solution. The brine wash helps to break up emulsions and remove the bulk of the dissolved water.
-
Drying and Filtration: Dry the organic layer over an anhydrous salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Allow sufficient time for the drying agent to work before filtering it off.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator. It is critical to avoid excessively high temperatures, which can degrade the product.
Only after these steps should you consider the final purification method.
FAQ 2: My compound is streaking badly and showing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?
Answer: This is the most frequently reported issue for pyridine-containing compounds. The root cause is the interaction between the basic nitrogen atom on the pyridine ring and the acidic residual silanol groups (Si-OH) on the surface of standard silica gel.[3] This strong, non-specific binding creates a secondary retention mechanism, resulting in poor peak shape and often, lower recovery.[3]
Troubleshooting Strategies:
-
Mobile Phase Modification (Competing Base): The most effective and common solution is to add a small amount of a competing base to your eluent system. Triethylamine (TEA) is the standard choice.
-
Why it works: The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your pyrazolopyridine compound.[3] This allows your compound to elute based primarily on polarity, resulting in sharp, symmetrical peaks.
-
Recommended Concentration: Start by adding 0.1-1% TEA (v/v) to your mobile phase (e.g., Hexane/Ethyl Acetate).
-
-
Use of Deactivated Silica: If tailing persists, consider using a deactivated or end-capped silica gel. These stationary phases have fewer free silanol groups, reducing the potential for strong acid-base interactions.
-
Alternative Stationary Phases: For very challenging separations, switching to a different stationary phase like alumina (basic or neutral) can be a viable option.
FAQ 3: I'm struggling to separate my desired product from a close-running impurity, possibly a regioisomer. What can I do to improve resolution?
Answer: The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis.[2] Achieving separation requires optimizing your chromatographic conditions to exploit subtle differences in their properties.
Optimization Workflow:
-
Analyze with Thin-Layer Chromatography (TLC): Before running a column, optimize the separation on a TLC plate. Test a wide range of solvent systems. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[2]
-
Decrease Eluent Polarity: A less polar mobile phase will cause all compounds to move more slowly down the column, increasing the interaction time with the stationary phase and often improving the separation between compounds with similar polarities.
-
Consider a Different Solvent System: If Hexane/EtOAc is not working, try systems with different solvent selectivities. For example, replacing EtOAc with Dichloromethane/Methanol can alter the key interactions (e.g., dipole-dipole vs. hydrogen bonding) and may resolve your compounds.
-
Employ Gradient Elution: A shallow gradient (a slow, gradual increase in the polar solvent) is often much more effective at separating close-running spots than an isocratic (constant solvent ratio) elution.
FAQ 4: My product is a solid after the initial work-up. Is recrystallization a viable purification method?
Answer: Absolutely. If you have a solid product and the impurities have different solubility profiles, recrystallization can be an extremely effective, scalable, and economical purification method.[2][4]
Developing a Recrystallization Protocol:
-
Solvent Screening: The key is to find a solvent (or solvent pair) that dissolves your compound well at high temperatures but poorly at low temperatures. Test small amounts of your crude product in various solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.
-
Procedure:
-
Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Further cool the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
For related pyrazolopyridine derivatives, ethanol (EtOH) and hexane have been successfully used for recrystallization.[4][5]
Part 2: Standardized Protocols & Workflows
This section provides detailed, step-by-step methodologies for the key purification techniques discussed.
Protocol 1: Modified Flash Column Chromatography for Basic Compounds
This protocol is designed to mitigate peak tailing and improve the recovery of this compound.
Materials:
-
Crude product, pre-adsorbed onto a small amount of silica gel.
-
Flash-grade silica gel (230-400 mesh).
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA).
-
Glass column, collection tubes, TLC plates, and UV lamp.
Methodology:
-
Eluent Preparation: Prepare your starting eluent (e.g., 80:20 Hexane:EtOAc) and your final eluent (e.g., 50:50 Hexane:EtOAc). To both, add 0.5% TEA by volume.
-
Column Packing: Pack the column with silica gel as a slurry in the starting eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Once the crude product is dry and free-flowing on the silica, carefully load it onto the top of the packed column bed.
-
Elution: Begin elution with the starting eluent. Collect fractions and monitor the separation by TLC.
-
Gradient Application: Gradually increase the proportion of the more polar final eluent to elute your product. A slow, shallow gradient is often most effective.
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure. The presence of TEA may require co-evaporation with a solvent like toluene to remove the final traces.
Data Presentation: Eluent System Selection Guide
The choice of eluent is critical for successful separation. This table provides starting points for developing a separation method on silica gel.
| Eluent System | Polarity | Primary Interactions | Best For |
| Hexane / Ethyl Acetate | Adjustable (Low to High) | Dipole-Dipole, H-Bonding | General purpose, good starting point for pyrazolopyridines.[2] |
| Hexane / Dichloromethane | Low | Dipole-Dipole | Separating non-polar impurities. |
| Dichloromethane / Methanol | High | H-Bonding, Dipole-Dipole | Eluting more polar compounds or when EtOAc systems fail. |
| Toluene / Acetone | Intermediate | π-π stacking, Dipole-Dipole | Alternative selectivity, can help resolve isomers. |
Note: For all systems, the addition of 0.1-1% Triethylamine is recommended to prevent peak tailing.
Visualization of Workflows
A logical workflow is essential for efficient and effective purification. The diagrams below outline the decision-making process.
Caption: General purification workflow from crude mixture to pure product.
Caption: Troubleshooting flowchart for common column chromatography issues.
References
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem Technical Support.
- PrepChem. (n.d.). Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. PrepChem.com.
-
Al-Ghorbani, M., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link]
-
Rao, H. S. P., Gunasundari, R., & Muthukumaran, J. (2020). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Glushkov, V. A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molecules. Available at: [Link]
Sources
- 1. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
Side reactions in the synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
An essential scaffold in medicinal chemistry, Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a key intermediate for synthesizing a range of bioactive molecules, including kinase inhibitors.[1] Its synthesis, while well-established, is fraught with potential side reactions and purification challenges that can impede research and development timelines.
This technical support guide, designed for researchers and drug development professionals, provides a structured approach to troubleshooting common issues encountered during the synthesis of this valuable heterocyclic compound. By understanding the causality behind these challenges, you can optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method is a variation of the Gould-Jacobs reaction.[2][3] This multi-step, one-pot or two-step sequence involves:
-
Condensation: Reaction of a 3-aminopyrazole with diethyl ethoxymethylenemalonate (DEEM).
-
Thermal Cyclization: High-temperature intramolecular cyclization of the resulting aminomethylene-malonate intermediate to form the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate core.
-
Chlorination: Conversion of the 4-hydroxy group to the 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3]
Q2: Why is a very high temperature (often >200 °C) required for the cyclization step?
The thermal cyclization is a 6π-electrocyclization reaction followed by tautomerization. This process requires significant thermal energy to overcome the activation barrier for ring closure and subsequent aromatization. The reaction is typically performed in a high-boiling solvent like diphenyl ether or Dowtherm A to achieve the necessary temperatures, which are often in the range of 230-250 °C.[4] Insufficient temperature is a primary cause of low yields, as the linear intermediate will not cyclize efficiently.
Q3: Are there alternatives to phosphorus oxychloride (POCl₃) for the chlorination step?
Yes, while POCl₃ is common, other reagents can be used. Thionyl chloride (SOCl₂) is a viable alternative.[3] Some modern protocols also explore greener or milder chlorinating agents to avoid the harsh conditions and corrosive byproducts associated with POCl₃ and SOCl₂. For example, methods using hydrochloric acid and hydrogen peroxide have been reported for related pyrazole chlorinations, aiming to improve safety and reduce environmental impact.[5]
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific experimental problems, their underlying chemical causes, and actionable solutions.
Problem 1: Low Yield & Complex Product Mixture
Q: My reaction results in a low yield of the target compound, and the TLC/LCMS shows multiple spots, including unreacted starting material. What's going wrong?
This is a common issue that can stem from several factors throughout the multi-step synthesis. A logical diagnosis is key.
Plausible Causes & Diagnostic Steps:
-
Incomplete Initial Condensation: The reaction between the 3-aminopyrazole and DEEM may be inefficient.
-
Diagnosis: Check the reaction mixture by TLC/LCMS after the initial heating period (e.g., 100-120 °C). If significant amounts of the 3-aminopyrazole remain, this step is the bottleneck.
-
-
Insufficient Cyclization Temperature: As discussed in the FAQs, the most common failure point is not reaching a high enough temperature for a sufficient duration to drive the cyclization.
-
Diagnosis: If you isolate a major intermediate that has the correct mass for the pre-cyclized adduct but not the pyrazolopyridine core, the cyclization temperature was too low.
-
-
Ineffective Chlorination: The conversion of the 4-hydroxy intermediate to the 4-chloro product is incomplete.
-
Diagnosis: The final product mixture contains a significant amount of a compound with a mass 18 amu lower than the target product (loss of HCl, gain of H₂O). This byproduct is the 4-hydroxy intermediate.
-
Solutions & Protocols:
-
Optimize Condensation: Ensure your 3-aminopyrazole is pure. The reaction can be run neat or in a solvent like ethanol at reflux to ensure the initial condensation goes to completion before proceeding to the high-temperature cyclization.[3]
-
Ensure Proper Cyclization Conditions:
-
Drive Chlorination to Completion:
-
Use fresh, high-quality POCl₃ (at least 5-10 equivalents). Old POCl₃ can be partially hydrolyzed and less effective.
-
Consider using POCl₃ as the solvent for the chlorination step.
-
For difficult chlorinations, adding a catalytic amount of a tertiary amine (like triethylamine) or DMF can accelerate the reaction.
-
Problem 2: Product is Insoluble and Lacks a Chlorine Atom
Q: I isolated a high-melting white solid that is insoluble in common solvents like ethyl acetate or DCM. Mass spec and elemental analysis show the absence of chlorine. What is this compound?
You have most likely isolated the intermediate, Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
Plausible Cause:
This occurs when the chlorination step with POCl₃ or another agent fails completely or was omitted.[3] The 4-hydroxy group engages in strong intermolecular hydrogen bonding, leading to high melting points and low solubility in non-polar organic solvents.
Solutions & Protocols:
-
Re-subject the Intermediate to Chlorination: The isolated 4-hydroxy intermediate can be used as the starting material for a dedicated chlorination step.
-
Protocol: Suspend the dry 4-hydroxy compound (1 equivalent) in excess phosphorus oxychloride (10-15 equivalents). Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC (the product will be much less polar). After completion, carefully quench the reaction by pouring it onto crushed ice and then neutralize with a base like sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Problem 3: Formation of Carboxylic Acid Byproduct
Q: My final product is contaminated with a more polar impurity. The mass spectrum shows a peak that is 28 amu less than my product, corresponding to the loss of an ethyl group. How can I avoid this?
This impurity is the corresponding 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid , resulting from the hydrolysis of the ethyl ester.
Plausible Causes:
-
Harsh Workup Conditions: The ester is sensitive to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. Prolonged exposure to strong aqueous acid or base during workup is a common cause.[4]
-
Moisture Contamination: If the chlorination reaction with POCl₃ is not performed under anhydrous conditions, moisture can lead to the formation of HCl, which can catalyze hydrolysis.
Solutions & Protocols:
-
Refined Workup Procedure:
-
When quenching the POCl₃ reaction, use ice to keep the temperature low.
-
Neutralize the acidic solution promptly but without letting the temperature rise excessively. Use a saturated solution of a mild base like sodium bicarbonate instead of strong bases like NaOH.
-
Minimize the time the product spends in the aqueous phase. Proceed with extraction as soon as the mixture is neutralized.
-
-
Purification: The carboxylic acid byproduct can typically be removed by:
-
Column Chromatography: The acid is significantly more polar and will have a lower Rf value on silica gel.
-
Aqueous Wash: Washing the organic solution of the crude product with a dilute, cold sodium bicarbonate solution can selectively extract the acidic byproduct into the aqueous layer. Be cautious not to use a concentrated or warm solution, which could promote further hydrolysis of the desired ester.
-
Problem 4: Regioisomeric Mixture (N1 vs. N2 Isomers)
Q: I am synthesizing an N-alkylated derivative and obtaining a mixture of two isomers that are very difficult to separate. How can I control the regioselectivity of alkylation?
This is a classic challenge in pyrazole chemistry. The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to mixtures of N1 and N2 alkylated products.[6]
Plausible Cause:
Direct alkylation of an NH-pyrazolopyridine is often unselective. The ratio of N1 to N2 isomers depends on the alkylating agent, base, solvent, and steric hindrance around the nitrogen atoms.[7][8]
Solutions & Protocols:
-
Start with a Pre-Alkylated Pyrazole: The most effective strategy is to introduce the N-substituent at the very beginning of the synthesis. Start with an N-substituted 3-aminopyrazole. This locks in the regiochemistry from the start and avoids the issue entirely.
-
Control Reaction Conditions: If you must alkylate the final pyrazolopyridine core, you can try to influence the outcome:
-
Steric Hindrance: Bulky alkylating agents tend to favor alkylation at the less sterically hindered nitrogen atom.
-
Base and Counter-ion: The choice of base (e.g., NaH vs. K₂CO₃) can influence the site of deprotonation and subsequent alkylation.[6]
-
Protecting Groups: In complex syntheses, a protecting group strategy can be employed to block one nitrogen, alkylate the other, and then deprotect.
-
Recommended Reaction Conditions for Synthesis
| Step | Reagents | Solvent(s) | Temperature | Time | Key Considerations |
| Condensation | 3-Aminopyrazole, Diethyl ethoxymethylenemalonate (DEEM) | Ethanol or Neat | 80-120 °C | 1-2 h | Ensure starting materials are pure. Can be performed as the first step in a one-pot procedure. |
| Cyclization | Intermediate from Condensation | Diphenyl ether or Dowtherm A | 230-250 °C | 1-2 h | Critical step. Requires very high temperature. Efficient removal of ethanol byproduct is crucial.[4] |
| Chlorination | 4-Hydroxy intermediate, POCl₃ (excess) | Neat POCl₃ or Dichloroethane | Reflux (~110 °C) | 2-6 h | Perform under anhydrous conditions. Use fresh POCl₃. Quench carefully on ice.[3] |
References
- Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.Semantic Scholar.
- Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents.PubMed.
Sources
- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing the Gould-Jacobs Synthesis of Pyrazolopyridines
Welcome to the technical support center for the Gould-Jacobs synthesis of pyrazolopyridines. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction to construct the pyrazolo[3,4-b]pyridine scaffold, a core motif in many pharmacologically active compounds.
The Gould-Jacobs reaction is a robust and well-established method, but like any synthetic procedure, it presents unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles, optimize your reaction conditions, and achieve high yields of your desired products.
The Gould-Jacobs Reaction: An Overview
The synthesis is a two-step process:
-
Condensation: An aminopyrazole reacts with an alkoxymethylenemalonate ester, such as diethyl 2-(ethoxymethylene)malonate (DEEM), to form a stable intermediate.[1][2][3]
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the fused pyrazolopyridine ring system.[3][4]
This guide will address issues that can arise in both stages of this sequence.
Caption: The two-stage Gould-Jacobs reaction pathway.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, explaining the root causes and providing actionable solutions.
Problem 1: Low Yield or Incomplete Formation of the Condensation Intermediate
The first step, the formation of the anilidomethylenemalonate intermediate, is typically straightforward but can sometimes be sluggish or incomplete.
-
Possible Cause A: Insufficient Reaction Temperature or Time.
-
Explanation: While this condensation is often performed neat, it still requires thermal input to drive the reaction to completion and remove the ethanol byproduct.
-
Solution: Heat the mixture of the aminopyrazole and diethyl ethoxymethylenemalonate to between 100-130 °C for 1-2 hours.[3] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aminopyrazole is fully consumed. Applying a vacuum can help to remove the ethanol formed and push the equilibrium toward the product.[3]
-
-
Possible Cause B: Poor Nucleophilicity of the Aminopyrazole.
-
Explanation: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the amino group, slowing down the initial Michael-type addition to the malonate derivative.
-
Solution: For less reactive aminopyrazoles, consider increasing the reaction time or temperature moderately. The use of microwave irradiation has also been shown to accelerate this step and improve yields.[5][6]
-
Problem 2: Failure of the Thermal Cyclization Step
This is the most common and challenging step of the Gould-Jacobs reaction. The high activation energy required for the 6-pi electrocyclization is a frequent source of failure.[3][4]
-
Possible Cause A: Insufficient Temperature.
-
Explanation: The cyclization requires significant thermal energy, typically temperatures exceeding 250 °C.[3][4] If the temperature is too low, the reaction will not proceed, or will be extremely slow.
-
Solution: Use a high-boiling, inert solvent to achieve and maintain the required temperature. The choice of solvent is critical for success.
-
| Solvent | Boiling Point (°C) | Notes |
| Diphenyl ether | ~259 °C | The most common and effective solvent.[3] |
| Dowtherm A | ~257 °C | A eutectic mixture of diphenyl ether and biphenyl, widely used for its excellent thermal stability.[4][7] |
| Mineral Oil | >300 °C | Can be used, but purification can be more difficult. |
-
Protocol for Thermal Cyclization:
-
Dissolve the dried anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether (using approximately 5-10 mL per gram of intermediate).[3]
-
Heat the solution to a vigorous reflux (around 250 °C) in a flask equipped with a reflux condenser.[3]
-
Maintain the reflux for 30-60 minutes. The reaction progress can be monitored by TLC if samples can be safely withdrawn and quenched.
-
Cool the mixture to room temperature. The desired product often precipitates directly from the solvent.[3]
-
-
Possible Cause B: Thermal Decomposition.
-
Explanation: The very high temperatures required can also lead to decomposition of the starting material or product, resulting in tar formation and low yields.[4] This is especially true if the reaction is heated for too long.
-
Solution: Minimize the reaction time at the target temperature. Once TLC indicates the consumption of the starting material, begin the cooling process immediately. Microwave synthesis can be an excellent alternative, as it allows for rapid heating to high temperatures, often reducing reaction times to minutes and minimizing byproduct formation.[5] For example, heating to 300 °C for just 5 minutes via microwave has been shown to provide higher yields than prolonged conventional heating.[5]
-
-
Possible Cause C: Steric Hindrance or Unfavorable Electronics.
-
Explanation: Bulky substituents near the reacting centers can sterically hinder the cyclization. Strongly electron-withdrawing groups can also disfavor the reaction.
-
Solution: Use a Cyclization Catalyst. When thermal cyclization fails, chemical activation provides a powerful alternative. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a highly effective dehydrating agent and strong acid that can promote cyclization under much milder conditions (e.g., 80-100 °C) than thermal methods.[8][9][10] It facilitates the reaction by activating the carbonyl group, making it more susceptible to intramolecular attack.[8]
-
Caption: Troubleshooting workflow for the thermal cyclization step.
Problem 3: Poor or Incorrect Regioselectivity
-
Explanation: When using an unsymmetrical aminopyrazole, the cyclization can potentially occur in two different directions, leading to a mixture of regioisomers. The outcome is determined by the relative electrophilicity of the two carbonyl groups in the intermediate and the nucleophilicity of the reacting positions on the pyrazole ring.[1]
-
Solution:
-
Analyze Directing Effects: The regioselectivity can often be predicted. Cyclization will preferentially occur at the more electron-rich and sterically accessible position of the pyrazole ring.
-
Modify Synthesis Strategy: In cases where regioselectivity is poor, an alternative strategy may be necessary. One approach is to generate the 1,3-CCC-biselectrophile in situ via a three-component reaction between an aldehyde, a carbonyl compound, and the aminopyrazole, which can sometimes overcome regioselectivity issues.[1]
-
Solvent Effects: The choice of solvent can influence regioselectivity. In some heterocyclic syntheses, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity compared to standard solvents like ethanol.[11][12][13] While not standard for the Gould-Jacobs reaction, this could be an area for experimental exploration.
-
Problem 4: Difficulty with Product Purification
-
Possible Cause A: Contamination with High-Boiling Solvent.
-
Explanation: Removing solvents like diphenyl ether or Dowtherm A can be challenging due to their low volatility.
-
Solution:
-
Precipitation/Trituration: After cooling the reaction, the product often precipitates. This solid can be collected by filtration. To further purify, add a non-polar solvent like hexane or cyclohexane to the cooled mixture to further encourage precipitation and wash the collected solid with the same solvent to remove residual high-boiling solvent.[3]
-
Vacuum Distillation: If the product is thermally stable, the high-boiling solvent can be removed under high vacuum.
-
Chromatography: While less ideal for large scales, silica gel chromatography can be effective for removing the solvent from the product.
-
-
-
Possible Cause B: Tar Formation.
-
Explanation: Dark, insoluble byproducts can complicate purification.
-
Solution: Attempt to dissolve the crude product in a suitable solvent, leaving the insoluble tar behind. Filtration through a plug of silica gel or celite can help remove baseline impurities before final purification by recrystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the reaction's progress? A1: Thin Layer Chromatography (TLC) is the most effective method. For the condensation step, you can monitor the disappearance of the aminopyrazole starting material. For the high-temperature cyclization, carefully take a small aliquot from the reaction, quench it by diluting in a solvent like ethyl acetate, and spot it on a TLC plate to monitor the disappearance of the intermediate.
Q2: My starting aminopyrazole is poorly soluble. What can I do? A2: For the initial condensation step, which is often run neat, solubility is less of an issue as the reactants will form a melt at the reaction temperature. If you must use a solvent, try a polar aprotic solvent like DMF or DMSO, but be aware that they will need to be thoroughly removed before the high-temperature cyclization step.
Q3: Can I run the entire reaction in one pot without isolating the intermediate? A3: Yes, this is a common and efficient approach. After the initial condensation reaction is complete (confirmed by TLC), you can remove the ethanol byproduct under vacuum. Then, the high-boiling solvent (e.g., diphenyl ether) can be added directly to the crude intermediate in the same flask, and the mixture can be heated to effect the cyclization.
Q4: What safety precautions are necessary for the thermal cyclization? A4: Extreme caution is required. The reaction is run at very high temperatures (>250 °C).
-
Always perform the reaction in a certified chemical fume hood.
-
Use a heating mantle with a temperature controller and sand bath for even heating. Avoid oil baths at this temperature.
-
Ensure your glassware is free of cracks or defects.
-
Wear appropriate personal protective equipment (PPE), including heat-resistant gloves, safety glasses, and a flame-retardant lab coat.
-
Be aware of the autoignition temperature of your solvent.[14]
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]
-
Gould-Jacobs reaction mechanism for the synthesis of 4-chloro 1H-pyrazolo[3,4-b]pyridines 1 from diethyl 2-(ethoxymethylene)malonate 11. ResearchGate. Available from: [Link]
- Method for the distillation purification of organic heat transfer fluids. Google Patents.
-
A solvent-free Jacobs–Gould reaction. ResearchGate. Available from: [Link]
-
Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides to Tetrahydroisoquinoline-2-ones Using Eaton's Reagent. ResearchGate. Available from: [Link]
-
DOWTHERM A heat transfer fluids. Famico Trading Limited. Available from: [Link]
-
Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones. European Journal of Chemistry. Available from: [Link]
-
PREPARATION OF 6-CHLORO-2-METHYL-1,4-DIHYDRO-2H-ISOQUINOLIN-3-ONE. Organic Syntheses. Available from: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available from: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available from: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available from: [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available from: [Link]
-
Dowtherm A. IWA Publishing. Available from: [Link]
-
Gould–Jacobs reaction. ResearchGate. Available from: [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. Available from: [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Royal Society of Chemistry. Available from: [Link]
-
On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. ResearchGate. Available from: [Link]
-
Gould-Jacobs Reaction. Merck Index. Available from: [Link]
-
The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. ResearchGate. Available from: [Link]
-
DOWTHERM A - Heat Transfer Fluid. Dow Chemical. Available from: [Link]
-
Gould–Jacobs Reaction. ResearchGate. Available from: [Link]
-
Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ablelab.eu [ablelab.eu]
- 6. researchgate.net [researchgate.net]
- 7. famico.uk [famico.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 14. rodun-int.com [rodun-int.com]
Technical Support Center: Synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. As a key heterocyclic scaffold, its successful synthesis is crucial for various research applications. This document provides a detailed examination of the prevalent synthetic route, the Gould-Jacobs reaction, and offers in-depth, experience-driven troubleshooting for common challenges encountered during this procedure.
Overview of the Core Synthesis: The Gould-Jacobs Reaction
The most reliable and widely adopted method for constructing the 1H-pyrazolo[3,4-b]pyridine core is the Gould-Jacobs reaction.[1] This pathway involves a three-step sequence: initial condensation, thermal cyclization, and subsequent chlorination. Understanding the causality of each step is fundamental to troubleshooting failures.
-
Condensation: A 3-aminopyrazole derivative reacts with diethyl 2-(ethoxymethylene)malonate (DEEM). The amino group of the pyrazole acts as a nucleophile, attacking the enol ether of DEEM and eliminating an ethanol molecule to form a vinylogous amide intermediate.[1]
-
Thermal Cyclization: The reaction is heated, typically in a high-boiling solvent like diphenyl ether or Dowtherm A, to induce an intramolecular cyclization. This step forms the pyridone ring, yielding the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate intermediate.
-
Chlorination: The crucial final step involves the conversion of the 4-hydroxy group to the target 4-chloro moiety. This is an aromatic nucleophilic substitution accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1]
Q3: The chlorination with POCl₃ is sluggish and gives poor conversion to the final product. How can I optimize this critical step?
Answer: An inefficient chlorination is a frequent bottleneck. Beyond ensuring strictly anhydrous conditions, several parameters can be optimized.
-
Temperature and Reaction Time: While the reaction is often run at the reflux temperature of POCl₃ (~106 °C), sometimes a slightly higher temperature can increase the rate. Adding a high-boiling inert solvent like toluene or xylene can allow for higher temperatures, but care must be taken. The reaction should be monitored by TLC or LC-MS until the 4-hydroxy intermediate is fully consumed, which can take several hours.
-
Excess Reagent: POCl₃ often serves as both the reagent and the solvent. Using a significant excess (e.g., 10-20 equivalents relative to the intermediate) ensures the reaction goes to completion.
-
Catalytic Additives: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the chlorination. The amine acts as a nucleophilic catalyst, activating the hydroxyl group for substitution.
Q4: I have a crude product that is a dark, oily residue. What is the best method for purification?
Answer: The work-up and purification are critical for isolating a clean product. A dark oil suggests the presence of polymeric byproducts from the high-temperature cyclization or residual POCl₃.
-
Careful Quenching: The reaction mixture containing excess POCl₃ must be quenched with extreme care. Slowly and portion-wise add the reaction mixture to crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.
-
Neutralization and Extraction: After quenching, the acidic aqueous solution should be carefully neutralized with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until it is basic (pH > 8). The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Purification:
-
Flash Column Chromatography: This is the most effective method for separating the product from baseline impurities and any closely-related byproducts. A typical eluent system is a gradient of ethyl acetate in hexanes. [2] * Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be an excellent final purification step. Ethanol is often a suitable solvent. [3]
-
Protocols & Data
Table 1: Summary of Key Experimental Parameters
| Step | Parameter | Recommended Value | Rationale & Justification |
| 1. Condensation | Temperature | 120-140 °C | Ensures efficient elimination of ethanol without degrading the reactants. |
| Time | 1-2 hours | Typically sufficient for complete formation of the vinylogous amide intermediate. | |
| 2. Cyclization | Temperature | 240-255 °C | Critical for overcoming the activation energy of the intramolecular cyclization. |
| Time | 30-60 minutes | Monitor by TLC; prolonged heating can lead to decomposition. | |
| 3. Chlorination | Temperature | 100-110 °C | Allows for a controlled reaction rate at the reflux of POCl₃. |
| Time | 2-5 hours | Reaction must be monitored to completion to avoid isolating the 4-hydroxy byproduct. | |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from quenching the highly reactive POCl₃. |
Protocol 1: Standard Synthesis of this compound
-
Condensation: In a round-bottom flask, combine 3-aminopyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.05 eq). Heat the mixture to 130 °C for 1.5 hours. Ethanol will distill off.
-
Cyclization: To the hot mixture from the previous step, add a high-boiling solvent (e.g., Dowtherm A, ~10 mL per gram of aminopyrazole). Equip the flask with a short-path distillation head and heat the mixture to 250 °C. The cyclized 4-hydroxy intermediate will often precipitate as a solid upon cooling. The crude solid can be collected by filtration after cooling to room temperature.
-
Drying: Dry the crude 4-hydroxy intermediate under a high vacuum at 60-80 °C for at least 4 hours to remove any residual solvent and moisture.
-
Chlorination: In a separate, flame-dried flask under a nitrogen atmosphere, add the dried intermediate. Add phosphorus oxychloride (15 eq) and heat the mixture to reflux (~106 °C) for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up & Purification: Allow the reaction to cool to room temperature. Slowly pour the mixture onto a stirred beaker of crushed ice. Neutralize the acidic solution with solid NaHCO₃. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography.
References
-
Dymshits, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 878. [Link]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2481-2489. [Link]
-
González-Vera, J. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2288. [Link]
-
Ríos-Gutiérrez, M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(23), 8235. [Link]
-
Ghaedi, A., et al. (2016). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. ResearchGate. [Link]
-
Shaaban, M. R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
This technical guide provides in-depth troubleshooting advice and standardized protocols for the purification of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 50476-72-7). It is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the isolation and purification of this key heterocyclic intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and purification of the crude product.
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile is highly dependent on the synthetic route employed. However, based on common syntheses of pyrazolopyridines, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials: For instance, if synthesizing from a 4-hydroxy precursor, you may have residual 1-ethyl-4-hydroxy-6-phenyl-1H-pyrazolo[3,4-b]pyridine.[1]
-
Reagents and Their Byproducts: Chlorinating agents like phosphorus oxychloride (POCl₃) are often used.[1] Incomplete removal can leave behind phosphoric acids.
-
Side-Reaction Products: This could include regioisomers, over-chlorinated species, or products from incomplete cyclization.
-
Hydrolysis Products: The ethyl ester is susceptible to hydrolysis back to the corresponding carboxylic acid, especially during aqueous workups under non-neutral pH conditions.
-
Residual Solvents: Solvents used in the reaction or workup (e.g., toluene, ethyl acetate, acetonitrile) may be present.[2]
Q2: What is the best first step to assess the purity of my crude material?
A multi-step approach is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective initial step. It helps visualize the number of components, estimate the relative polarity of impurities, and determine a suitable solvent system for column chromatography.
-
Proton NMR (¹H NMR): An NMR spectrum of the crude material provides invaluable structural information. It can help identify the presence of starting materials, solvents, and other major byproducts by comparing characteristic peaks.[3][4]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more sensitive separation of components than TLC and gives the mass-to-charge ratio of each, confirming the molecular weight of the desired product and providing clues to the identity of impurities.
Q3: How should I properly store the crude and purified compound?
As a chlorinated heterocyclic compound with an ester functional group, proper storage is crucial to maintain stability.
-
Short-Term Storage: Store in a tightly sealed container at 2-8°C, protected from light and moisture.
-
Long-Term Storage: For extended periods, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and oxygen.
Section 2: Troubleshooting Guide for Common Purification Issues
This guide provides solutions to specific problems encountered during purification, with direct links to detailed protocols in Section 3.
Issue 1: My crude product is a dark, viscous oil or gum and fails to crystallize. How can I effectively purify it?
Cause: This is common when the crude product contains a significant amount of impurities that inhibit crystallization. Oily impurities or residual solvents are often the culprits.
Solution: Flash column chromatography is the most effective method for purifying non-crystalline materials and for bulk separation of impurities with different polarities.
Troubleshooting Steps:
-
Determine Eluent System: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.4. A common starting point for this class of compound is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[5][6][7]
-
Perform Chromatography: Follow the detailed protocol SOP-02: Bulk Purification by Flash Column Chromatography . The goal is to separate the product from both less polar (elute first) and more polar (elute last or remain on the column) impurities.
-
Post-Chromatography: After evaporating the solvent from the collected fractions, the purified product may solidify. If it remains an oil, it is now of much higher purity and may be induced to crystallize or used directly if it meets purity requirements.
Issue 2: My ¹H NMR spectrum shows significant peaks corresponding to the carboxylic acid byproduct from ester hydrolysis. What is the best removal strategy?
Cause: The ester group has hydrolyzed during the reaction or an aqueous workup, creating the more polar carboxylic acid.
Solution: An acid-base liquid-liquid extraction is highly effective for removing acidic or basic impurities. The carboxylic acid is acidic and can be selectively moved into an aqueous basic layer.
Troubleshooting Steps:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and dissolve in the aqueous layer, while the neutral ester product remains in the organic layer.
-
For a detailed, step-by-step guide, refer to SOP-04: Liquid-Liquid Extraction for Impurity Removal .
-
Confirm the removal of the acid impurity by TLC or NMR after the extraction.
Issue 3: After flash chromatography, my product is >95% pure but still contains a minor, closely-eluting impurity. How do I achieve >99% purity for my next step?
Cause: Some impurities may have very similar polarity to the product, making complete separation by chromatography challenging.
Solution: Recrystallization is the ideal technique for "polishing" a product that is already substantially pure. It separates molecules based on their differential solubility and ability to pack into a crystal lattice.
Troubleshooting Steps:
-
Solvent Screening: The key is to find a solvent or solvent system in which the product is highly soluble when hot but poorly soluble when cold. The impurity should either be very soluble in the cold solvent (remaining in the mother liquor) or poorly soluble in the hot solvent (can be filtered off). Common solvents for related compounds are ethanol, hexane, or mixtures like ethyl acetate/hexane.[1][2][8]
-
Perform Recrystallization: Follow the protocol SOP-03: Final Polishing by Recrystallization . This process can often be repeated to achieve higher levels of purity.
Section 3: Standard Operating Protocols (SOPs)
SOP-01: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a dilute solution of your crude material in a volatile solvent (e.g., ethyl acetate).
-
Spotting: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate.
-
Development: Place the plate in a developing chamber containing your chosen eluent system (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the spot line. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the spots.
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance spot traveled / distance solvent traveled). A single spot indicates high purity relative to non-UV active impurities. Multiple spots indicate the presence of impurities.
SOP-02: Bulk Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 100% hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Load the sample onto the top of the packed column.
-
Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the product down the column.[9]
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the fractions by TLC (SOP-01) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
SOP-03: Final Polishing by Recrystallization
-
Dissolution: Place the solid product in a flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring, adding more solvent dropwise until the solid just dissolves completely.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
SOP-04: Liquid-Liquid Extraction for Impurity Removal
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., Ethyl Acetate). Place this solution in a separatory funnel.
-
Washing: Add the aqueous washing solution (e.g., saturated NaHCO₃ for acidic impurities, or 1M HCl for basic impurities). Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower (typically aqueous) layer. If the organic solvent is denser than water (e.g., Dichloromethane), the organic layer will be the lower one.
-
Repeat: Repeat the washing step 1-2 more times with fresh aqueous solution.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to help remove residual water.[9]
-
Drying and Evaporation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure.
Section 4: Visualization & Workflows
Data Summary Table
| Purification Method | Typical Application | Purity Achieved | Key Strengths |
| Flash Chromatography | Primary purification of oils or solids; removal of impurities with different polarities. | 85-98% | High throughput; separates complex mixtures. |
| Recrystallization | Final purification ("polishing") of solids that are already >90% pure. | >99% | Highly effective for removing trace impurities; yields crystalline solid. |
| Acid-Base Extraction | Removal of acidic or basic impurities from a neutral product. | Varies | Simple, fast, and highly selective for specific impurity types. |
Experimental Workflow Diagrams
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting the appropriate initial purification method.
References
- The Royal Society of Chemistry. (2019). Supporting Information. RSC.
- BLDpharm. (n.d.). Ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
- ChemSynthesis. (n.d.). ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
- Semantic Scholar. (n.d.). CONTENTS.
- SpectraBase. (n.d.). Ethyl 4-(2-chlorophenyl)-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate.
- A2B Chem. (n.d.). ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
- SpectraBase. (n.d.). ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate.
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
Krasavin, M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. Retrieved from [Link]
-
Rao, H. S. P., Gunasundari, R., & Muthukumaran, J. (2020). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 3), 435–438. Retrieved from [Link]
- Lynch, B. M., et al. (1986). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 64(6), 1093-1102.
-
Al-Warhi, T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1835-1843. Retrieved from [Link]
- CymitQuimica. (n.d.). This compound.
- The Royal Society of Chemistry. (2021). Complementary Mechanochemical and Biphasic Approach for the Synthesis of Organic Thiocyanates using Hexacyanoferrates as Non-Toxic Cyanide Sources. RSC.
- PrepChem. (n.d.). Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine.
- BuyersGuideChem. (n.d.). This compound suppliers and producers.
-
National Institutes of Health. (2020). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Retrieved from [Link]
- ChemicalBook. (n.d.). 4-CHLORO-1-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID ETHYL ESTER.
-
National Institutes of Health. (2012). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Alternative reagents for the synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the chemistry, offering troubleshooting solutions and a detailed exploration of alternative reagents. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction outcomes.
The conversion of the 4-hydroxy (or more accurately, the 4-oxo tautomer) pyrazolopyridine precursor to the 4-chloro derivative is a pivotal step, often serving as a gateway for further functionalization, particularly in Suzuki or Buchwald-Hartwig cross-coupling reactions. While phosphorus oxychloride (POCl₃) is the conventional reagent for this transformation, its high reactivity, hazardous nature, and often challenging work-up procedures necessitate the exploration of alternatives. This guide will address the standard POCl₃ method and provide a comparative analysis of other viable chlorinating agents.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, focusing on the critical chlorination step.
Question 1: My chlorination with POCl₃ resulted in a low yield or a complex mixture of byproducts. What went wrong?
This is a frequent issue, often stemming from the high reactivity of POCl₃ and the sensitivity of the pyrazolopyridine core.
Possible Causes & Solutions:
-
Reaction Temperature Was Too High: POCl₃ is highly reactive, and excessive heat can lead to decomposition of the starting material or product, extensive charring, and the formation of intractable tars.
-
Expert Insight: The reaction is highly exothermic upon addition of the substrate to POCl₃. It's crucial to control this initial exotherm. While many procedures call for refluxing in POCl₃ (106 °C), if your substrate is sensitive, a milder approach is warranted.
-
Solution: Begin the reaction at a lower temperature (e.g., 0-25 °C) and allow it to warm slowly to a moderate temperature (e.g., 60-80 °C). Monitor the reaction closely by TLC or LC-MS to find the minimum temperature and time required for full conversion.
-
-
Presence of Water: POCl₃ reacts violently with water to produce phosphoric acid and HCl gas.[1][2] Even trace amounts of moisture in the starting material, solvent, or glassware can consume the reagent and generate acids that may promote side reactions.
-
Solution: Ensure your starting material (Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) is rigorously dried in vacuo over a desiccant like P₂O₅ before use. All glassware should be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (N₂ or Ar).
-
-
Inadequate Quenching Procedure: The quenching of excess POCl₃ is extremely hazardous and a common point of product loss. Adding the reaction mixture directly to water can cause a violent, uncontrolled exotherm, leading to hydrolysis of the desired chloro-product back to the starting material or decomposition.
-
Solution: First, remove the bulk of the excess POCl₃ under reduced pressure (use a trap and scrubber for the acidic fumes). Cool the residue in an ice bath and slowly and carefully add it to a slurry of crushed ice and a weak base like sodium bicarbonate. This method controls the temperature and neutralizes the generated HCl simultaneously.
-
-
Formation of Phosphorous Byproducts: The work-up can be complicated by the formation of syrupy phosphoric acid and pyrophosphates, which can trap the product.
-
Solution: After quenching, ensure the pH of the aqueous layer is neutral or slightly basic (pH 7-8) before extraction. If an emulsion forms or the product is difficult to extract, a filtration through a pad of Celite® can help break up the emulsion and remove some inorganic residues.
-
Question 2: I am seeing a side product that I suspect is the N-formylated or Vilsmeier-Haack adduct. How can I avoid this?
This is a classic side reaction when a catalytic amount of Dimethylformamide (DMF) is used with a chlorinating agent like POCl₃ or oxalyl chloride.
Causality: DMF reacts with POCl₃ to form the Vilsmeier reagent, an electrophilic iminium salt ([(CH₃)₂N=CHCl]⁺).[3][4][5] While excellent for formylation, it can be an unwanted electrophile. The pyrazolo[3,4-b]pyridine ring system is electron-rich and susceptible to electrophilic attack.
Solutions:
-
Avoid DMF: The simplest solution is to run the reaction without DMF as a catalyst or solvent. POCl₃ is often used as both the reagent and the solvent.[1]
-
Use an Alternative Additive: If a catalyst or co-solvent is needed to improve solubility or moderate reactivity, consider a non-reactive, high-boiling solvent like toluene or acetonitrile, or use a tertiary amine base.
-
Switch Reagents: If formylation is a persistent issue, switch to a chlorinating agent that does not readily form a Vilsmeier-type intermediate, such as Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂), although these come with their own reactivity profiles and challenges.
Part 2: Frequently Asked Questions (FAQs) - Alternative Reagents
This section provides a comparative overview of alternative chlorinating agents, helping you select the best reagent for your specific needs.
FAQ 1: What are the primary alternatives to POCl₃ and why would I choose them?
Choosing an alternative reagent is a balance of reactivity, selectivity, cost, and operational safety. The main goal is often to find milder conditions or simplify the work-up process.
Diagram: Decision Flow for Chlorinating Agent Selection
Caption: Decision tree for selecting an appropriate chlorinating agent.
Comparative Summary of Alternative Reagents:
| Reagent | Typical Conditions | Pros | Cons |
| Phosphorus Oxychloride (POCl₃) | Neat reagent, reflux (80-110 °C) | Inexpensive, powerful, widely used | Harsh conditions, difficult work-up, violent reaction with water, corrosive |
| Thionyl Chloride (SOCl₂) | Neat or in solvent (DCM, Toluene), reflux | Gaseous byproducts (SO₂, HCl) simplify purification, less harsh than POCl₃ | Corrosive, toxic fumes, can cause charring with sensitive substrates |
| Oxalyl Chloride ((COCl)₂) | Solvent (DCM, Toluene), cat. DMF, 0 °C to RT | Very mild conditions, clean reaction, gaseous byproducts (CO, CO₂, HCl) | More expensive, requires catalyst, moisture sensitive |
| Phosphorus Pentachloride (PCl₅) | Solvent (Toluene, POCl₃), 100-120 °C | Very powerful, can chlorinate less reactive hydroxyls and carbonyls | Solid reagent (handling issues), harsh, produces solid byproducts (POCl₃) |
FAQ 2: Can you provide a starting protocol for using Oxalyl Chloride?
Oxalyl chloride, activated by catalytic DMF, is an excellent choice for achieving mild and clean chlorination.
Mechanism Insight: Oxalyl chloride reacts with DMF to form a Vilsmeier-type reagent in situ. This is the active electrophilic species that reacts with the 4-oxo tautomer of the substrate. The reaction proceeds at much lower temperatures than with POCl₃.[6][7]
Diagram: Vilsmeier Reagent Formation and Chlorination
Caption: Simplified mechanism of chlorination via Vilsmeier reagent.
Experimental Protocol: Chlorination with Oxalyl Chloride
-
Preparation: To an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the dried Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene (approx. 10-20 mL per gram of substrate). Cool the suspension to 0 °C in an ice bath.
-
Catalyst Addition: Add anhydrous DMF (0.1 eq) via syringe.
-
Reagent Addition: Slowly add oxalyl chloride (1.5-2.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5-10 °C. Gas evolution (CO, CO₂) will be observed.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
FAQ 3: When should I consider using the more powerful PCl₅?
Phosphorus pentachloride is a reagent of last resort when others fail, or when dealing with a particularly unreactive substrate.
Expert Insight: The 4-oxo group on the pyrazolopyridine ring is part of a vinylogous amide system, making it relatively electron-rich and typically reactive enough for POCl₃ or oxalyl chloride. However, if steric hindrance or electronic effects from other substituents decrease its nucleophilicity, a more potent reagent like PCl₅ might be necessary. PCl₅ is also capable of converting ketones (C=O) to dichlorides (CCl₂), a side reaction to be aware of if other carbonyl groups are present.[2][8]
Safety Warning: PCl₅ is a moisture-sensitive, corrosive solid. It reacts with water to form POCl₃ and HCl.[8] All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE).
Part 3: Protocols for Precursor Synthesis
A reliable synthesis of the starting material is paramount. The most common route is a thermal cyclization.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This procedure is adapted from established literature methods for similar scaffolds.[9][10]
-
Precursor Formation: Synthesize [[(1-Ethyl-5-pyrazolyl)amino]methylene]malonic acid diethyl ester from 5-amino-1-ethylpyrazole and diethyl ethoxymethylenemalonate (DEEM). This is a standard condensation reaction.
-
Cyclization Setup: In a flask equipped for high-temperature reaction and distillation (e.g., a short-path distillation head), dissolve the [[(1-Ethyl-5-pyrazolyl)amino]methylene]malonic acid diethyl ester (1.0 eq) in a high-boiling inert solvent like diphenyl ether (approx. 3-4 mL per gram of substrate).
-
Thermal Cyclization: Heat the reaction mixture to 235-250 °C. Ethanol will begin to distill off as the pyridine ring closes.
-
Reaction Completion: Maintain this temperature for 1-2 hours, or until ethanol evolution ceases.
-
Solvent Removal: Cool the reaction mixture slightly and remove the diphenyl ether via vacuum distillation.
-
Purification: The crude product, Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, can be purified by recrystallization from a suitable solvent like ligroin or an ethanol/water mixture. The expected yield is typically high (85-95%).[9][10]
References
-
PrepChem. Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. [Link]
-
PrepChem. Synthesis of 1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. [Link]
-
ResearchGate. Deoxygenative chlorination of pyridine N-oxide. [Link]
-
Thieme Web GmbH. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Nguyen, H. T., Dang, P. H., & Tran, P. H. (2022). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC advances, 12(5), 2825–2834. [Link]
- Google Patents. PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Scribd. Phosphorous oxychloride (POCh). [Link]
-
CORE. The action of oxalyl chloride on alcohols in pyridine solution. [Link]
-
Royal Society of Chemistry. Supporting information for A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine- 5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles using sulfonated amorphous carbon. [Link]
-
ResearchGate. Phosphorus Oxychloride. [Link]
-
Reddit. Can oxalyl chloride be used in great excess? [Link]
-
Organic Chemistry Data. Phosphorus Oxychloride. [Link]
- Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
YouTube. POCl3, SOCl2, and PBr3. [Link]
-
Alichem. ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. [Link]
-
Chemistry Stack Exchange. If SOCl2 reacts with alcohols via SNi, why doesn't POCl3? [Link]
-
Wikipedia. Phosphorus pentachloride. [Link]
-
Taylor & Francis. Phosphorus pentachloride – Knowledge and References. [Link]
-
Reddit. Why do SOCl2 and PBr3 do SN2 but POCl3 does elimination? [Link]
-
chemeurope.com. Phosphorus pentachloride. [Link]
-
ACS Publications. Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light. [Link]
-
Quora. What uses can be given to phosphorus pentachloride? [Link]
-
YouTube. 2021 Heterocyclic Chemistry - Lecture 3. [Link]
-
Li, W., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 16(5), 3845–3850. [Link]
-
Savych, O., et al. (2021). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 26(2), 468. [Link]
-
ACS Publications. Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. [Link]
-
Wang, Y., et al. (2019). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 24(17), 3103. [Link]
-
Preprints.org. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. [Link]
-
PubMed. Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. [Link]
-
Journal of Heterocyclic Chemistry. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. [Link]
Sources
- 1. Phosphorus Oxychloride [commonorganicchemistry.com]
- 2. Phosphorus_pentachloride [chemeurope.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 8. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Welcome to the dedicated technical support center for the synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic scaffold. We will address common challenges encountered during synthesis, with a specific focus on the identification, analysis, and mitigation of by-products. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively optimize your synthetic route for higher purity and yield.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental observations and provides a structured approach to identifying the root cause and implementing a solution.
Question 1: My final product's ¹H NMR spectrum shows an unexpected set of aromatic peaks and a singlet around 13 ppm that disappears upon D₂O shake. What is this impurity?
Answer:
This spectral evidence strongly suggests the presence of the hydrolyzed by-product, 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid .
-
Causality: The ethyl ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can occur during the reaction workup or if moisture is present in the reaction solvents. The broad singlet around 13 ppm is characteristic of a carboxylic acid proton, and its exchange with D₂O is a definitive confirmation.
-
Analytical Validation:
-
LC-MS Analysis: The most effective method for confirmation. You will observe a peak with a mass corresponding to the carboxylic acid (M-C₂H₄). The retention time will likely be shorter than that of your desired, more nonpolar ethyl ester product.
-
Esterification: To chemically confirm, you can re-esterify the crude product using ethanol and a catalytic amount of acid (e.g., H₂SO₄). An increase in the signal intensity of your desired product in the subsequent ¹H NMR spectrum would confirm the presence of the hydrolyzed acid.
-
-
Preventative Measures:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, especially during the chlorination step if using moisture-sensitive reagents like POCl₃.
-
Workup pH Control: During aqueous workup, avoid strongly acidic or basic conditions for extended periods. If an acid wash is necessary, perform it quickly at low temperatures. A neutral or slightly acidic quench (e.g., with saturated sodium bicarbonate solution) is generally preferred.
-
Purification Strategy: This acidic by-product can often be removed by washing an organic solution of the crude product with a weak base like a saturated sodium bicarbonate solution. However, be cautious as this can also promote further hydrolysis if not done quickly and at low temperatures.
-
Question 2: My mass spectrum shows a significant peak at [M-Cl+OH]⁺. TLC analysis also shows a more polar spot that stains with an oxidizing agent. What is this by-product and why is it forming?
Answer:
This impurity is almost certainly the Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate , a key intermediate in the common Gould-Jacobs synthesis route.[1][2]
-
Mechanistic Origin: The Gould-Jacobs reaction involves the cyclization of an aminopyrazole with diethyl ethoxymethylenemalonate, which initially forms the 4-hydroxy (or its 4-oxo tautomer) pyrazolopyridine core.[1] The subsequent step is a chlorination, typically using phosphorus oxychloride (POCl₃), to convert the hydroxyl group to the desired chloride. Incomplete reaction during this chlorination step is the primary cause of this by-product.
-
Factors Favoring Incomplete Chlorination:
-
Insufficient POCl₃: The stoichiometry of the chlorinating agent may be too low.
-
Low Reaction Temperature: The activation energy for this conversion may not be reached if the temperature is too low.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Poor Solubility: The 4-hydroxy intermediate may have poor solubility in the reaction medium, preventing efficient contact with the chlorinating agent.
-
-
Troubleshooting & Mitigation:
-
Optimize Chlorination Conditions:
-
Reagent Stoichiometry: Increase the equivalents of POCl₃ (e.g., from 3 eq. to 5-10 eq., using it as the solvent is also common).
-
Temperature & Time: Gradually increase the reaction temperature (e.g., from 80°C to reflux) and monitor by TLC or HPLC until the starting material spot is completely consumed.
-
-
Solvent Choice: Consider using a co-solvent like N,N-dimethylformamide (DMF) in catalytic amounts with POCl₃, which can form the more reactive Vilsmeier reagent and improve reaction efficiency.
-
Question 3: I'm observing two distinct product spots on my TLC plate with very similar Rf values, and my NMR shows a doubling of all peaks. What is the likely issue?
Answer:
This is a classic sign of regioisomer formation . When synthesizing a pyrazolopyridine from an unsymmetrical starting material, the cyclization can occur in two different orientations, leading to two isomeric products.[1]
-
Causality: For the synthesis of this specific target, if an unsymmetrical aminopyrazole is used as a starting material, the initial condensation and subsequent cyclization can lead to different substitution patterns on the final heterocyclic system.
-
Analytical Approach:
-
Preparative Chromatography: Separating the isomers is essential for characterization. This is often challenging due to their similar polarities but can be achieved with high-resolution flash chromatography or preparative HPLC.
-
2D NMR Spectroscopy: Once isolated, techniques like NOESY or HMBC can be used to definitively establish the connectivity and spatial relationships of the protons and carbons, allowing for unambiguous structure assignment of each isomer.
-
-
Control Strategy:
-
Symmetrical Starting Materials: The most straightforward solution is to design the synthesis using symmetrical precursors where possible.
-
Directing Groups: If an unsymmetrical precursor is unavoidable, investigate the electronic and steric effects of the substituents. A bulky group or a strongly electron-withdrawing/donating group can often direct the cyclization to favor one regioisomer over the other.[1]
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the most common synthetic route for this compound and its inherent by-product risks?
The most frequently employed method is a variation of the Gould-Jacobs reaction .[1][2] This involves two key steps:
-
Condensation & Cyclization: Reaction of a 3-aminopyrazole with diethyl ethoxymethylenemalonate (or a similar biselectrophile). This forms the bicyclic Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
Chlorination: Treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.
The primary by-product risks are directly linked to these steps:
-
Incomplete Chlorination: Leaving residual 4-hydroxy intermediate.[1]
-
Regioisomerism: If the starting aminopyrazole is not symmetrically substituted.[1]
-
Hydrolysis: Of the ethyl ester during workup.
FAQ 2: What are the best analytical techniques for identifying and quantifying by-products in this synthesis?
A multi-technique approach is essential for robust analysis:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantification. A well-developed HPLC method can separate the desired product from key by-products (4-hydroxy, acid, regioisomers) and unreacted starting materials. Using a photodiode array (PDA) detector can help distinguish peaks based on their UV-Vis spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Unrivaled for identification. It provides the molecular weight of each separated component, making the identification of impurities like the 4-hydroxy and carboxylic acid by-products straightforward.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. ¹H NMR is excellent for identifying and roughly quantifying impurities if their signals are resolved from the main product. For complex mixtures, 2D NMR techniques are invaluable.
FAQ 3: How can I proactively modify my reaction conditions to minimize by-product formation?
-
Temperature Control: For the initial cyclization, moderate heat is usually sufficient. For the chlorination step, careful temperature ramping and monitoring are key to ensuring completion without causing degradation.
-
Stoichiometry: Use a slight excess of the aminopyrazole to ensure the complete consumption of the more expensive diethyl ethoxymethylenemalonate. For the chlorination step, a significant excess of POCl₃ is often required to drive the reaction to completion.
-
Choice of Chlorinating Agent: While POCl₃ is standard, other reagents can be considered. For instance, some syntheses of related heterocycles have explored alternatives to harsh chlorinating agents to reduce by-product formation and improve safety and environmental profiles.[3]
Section 3: Protocols & Methodologies
Protocol 1: General Method for By-product Analysis by HPLC-MS
This protocol provides a starting point for method development.
-
Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: PDA/UV detector set at 254 nm and 280 nm, and a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |
-
Analysis:
-
Identify the peak for the desired product based on its expected mass-to-charge ratio (m/z).
-
Search for peaks corresponding to the expected m/z of potential by-products (see Table 1).
-
Integrate the peak areas to determine the relative percentage of each component.
-
Protocol 2: ¹H NMR Analysis for Key Impurity Identification
-
Sample Preparation: Dissolve 5-10 mg of the crude product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize both the ester product and the more polar by-products like the carboxylic acid and 4-hydroxy intermediate.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify Product Peaks: Correlate the signals with the known spectrum of the pure product.
-
Look for Carboxylic Acid: A broad singlet between 11-13 ppm (in DMSO-d₆) is indicative of the hydrolyzed acid.
-
Look for 4-Hydroxy Intermediate: The aromatic proton signals will be shifted compared to the 4-chloro product. A broad singlet for the -OH group may also be visible.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of signals from -OH and -COOH protons confirms their identity.
-
Section 4: Visual Guides & Data
Key By-product Formation Pathways
Caption: Synthetic pathway and points of by-product formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting by-products.
Table 1: Summary of Potential By-products and Analytical Signatures
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signal (DMSO-d₆) | Expected Mass (ESI+) [M+H]⁺ |
| Desired Product | C₁₀H₈ClN₃O₂ | 225.64 | ~4.4 ppm (q, -CH₂) | 226.03 |
| 4-hydroxy intermediate | C₁₀H₉N₃O₃ | 207.19 | ~12 ppm (br s, -OH) | 208.07 |
| Carboxylic acid | C₈H₄ClN₃O₂ | 197.59 | ~13 ppm (br s, -COOH) | 198.00 |
| Regioisomer | C₁₀H₈ClN₃O₂ | 225.64 | Shifted aromatic/alkyl signals | 226.03 |
References
-
ChemSynthesis. (n.d.). ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Retrieved January 19, 2026, from [Link]
-
Al-dujaili, A. H., & Al-Amiery, A. A. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports, 13(1), 589. Available from: [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. Retrieved January 19, 2026, from [Link]
-
Conde, S., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3133. Available from: [Link]
-
ResearchGate. (2018). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. Retrieved January 19, 2026, from [Link]
- Lynch, B. M., et al. (1984). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 62(8), 1574-1584.
-
National Center for Biotechnology Information. (2020). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PubMed Central. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2001). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a key intermediate in the development of various pharmaceutical agents. We will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of the established Gould-Jacobs reaction pathway and emerging alternative methodologies.
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of compounds investigated for a range of therapeutic applications. The strategic placement of the chloro, pyrazole, and carboxylate functionalities allows for diverse chemical modifications, making it a valuable starting material for the synthesis of targeted therapeutics. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to the drug discovery and development process. This guide will compare and contrast the most relevant synthetic strategies to empower researchers in selecting the optimal route for their specific needs.
Route 1: The Classic Gould-Jacobs Reaction: A Two-Step Approach
The Gould-Jacobs reaction is a cornerstone in the synthesis of quinoline and related heterocyclic systems, and its application to the pyrazolo[3,4-b]pyridine core is a well-established and reliable method.[1][2] This approach is a two-step process involving an initial condensation and cyclization to form a 4-hydroxy intermediate, followed by a chlorination step.
Mechanistic Overview
The reaction commences with the nucleophilic attack of the exocyclic amino group of a 3-aminopyrazole derivative onto the electrophilic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an enamine intermediate. Subsequent thermal cyclization, typically at high temperatures, leads to the formation of the pyridone ring, yielding ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. The final step involves the conversion of the 4-hydroxy group to the desired 4-chloro functionality using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3]
Diagram: Gould-Jacobs Reaction Pathway
Caption: One-pot synthesis of a related pyrazolopyridinone scaffold.
Synthesis from 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles
A novel and straightforward route involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with anilines in the presence of a solid acid catalyst. [4]This method proceeds via a sequential opening/closing cascade reaction.
-
Advantages: Mild reaction conditions (room temperature), use of a recyclable solid acid catalyst, and good yields (up to 80% on a gram scale). [4]* Disadvantages: This route leads to a tetrahydro-1H-pyrazolo[3,4-b]pyridine derivative, which would require an additional oxidation step to yield the fully aromatic target system. The starting materials are also more complex than those for the Gould-Jacobs reaction.
Electrochemical Chlorination
A patent has described an electrochemical method for the chlorination of a pyrazole-5-carboxylate derivative, offering a greener alternative to traditional chlorinating agents like POCl₃ and SOCl₂. [5]This approach avoids the use of corrosive reagents and minimizes hazardous waste.
-
Advantages: Milder reaction conditions, improved safety profile, and reduced environmental impact.
-
Disadvantages: Requires specialized electrochemical equipment, and the scalability for industrial production may need further investigation.
Comparative Summary
| Feature | Gould-Jacobs Reaction | One-Pot Pyridinone Synthesis | From Dihydropyranopyrazoles | Electrochemical Chlorination |
| Number of Steps | 2 | 1 | 1 (to tetrahydro, then oxidation) | 1 (for chlorination) |
| Starting Materials | Readily available | Requires azlactones | More complex starting materials | Precursor pyrazole |
| Reaction Conditions | High temperature, corrosive reagents | High temperature, strong base | Room temperature, solid acid | Mild, electrochemical |
| Yield | Generally high | High | Good | Potentially high |
| Key Advantages | Well-established, versatile, scalable | One-pot, high yield | Mild conditions, green catalyst | Green, safe |
| Key Disadvantages | Harsh conditions, hazardous reagents | Does not yield the exact target | Requires oxidation, complex starting materials | Specialized equipment |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes. The traditional Gould-Jacobs reaction remains a robust and high-yielding method, particularly for large-scale production, despite its reliance on harsh conditions and hazardous reagents.
For laboratories seeking milder and more environmentally friendly alternatives, the synthesis from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and the potential application of electrochemical chlorination present promising avenues. The one-pot synthesis of related pyrazolo[3,4-b]pyridin-6-ones also offers an efficient strategy for accessing the core scaffold, which may be adaptable for the synthesis of the desired carboxylate.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of production, available equipment, and environmental and safety considerations. This guide provides the necessary data and insights to make an informed decision for the efficient synthesis of this valuable pharmaceutical intermediate.
References
-
ChemSynthesis. (2025). ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Retrieved from [Link]
-
Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1836–1844. [Link]
-
Khmyl, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]
-
Barceló, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2194. [Link]
-
PrepChem. (n.d.). Synthesis of 1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Retrieved from [Link]
-
Shuvalov, V. Y., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155–1160. [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
Valdés, C., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2945. [Link]
-
Shuvalov, V. Y., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155-1160. [Link]
-
SpectraBase. (n.d.). Ethyl 4-(2-chlorophenyl)-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Pyrazole-5-carboxylates by Cyclization of Hydrazone 1,4-Dianions with Diethyl Oxalate. Retrieved from [Link]
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Supporting Information New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones Exp. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
A Comparative Spectroscopic Guide to Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and Its Analogues
For researchers and professionals in drug development, a thorough understanding of the structural characteristics of novel heterocyclic compounds is paramount. This guide provides an in-depth spectroscopic analysis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, a key scaffold in medicinal chemistry. Due to the limited availability of complete experimental spectra for this specific compound in publicly accessible literature, this guide presents a combination of predicted data, substantiated by experimental findings for closely related analogues. This comparative approach offers valuable insights into the key spectroscopic features of this important class of molecules.
The pyrazolo[3,4-b]pyridine core is a significant pharmacophore, and understanding the influence of substituents on its spectroscopic properties is crucial for the unambiguous identification and characterization of new derivatives. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a rationale for the observed and predicted spectral patterns.
The Subject of Analysis: this compound
Structure:
Structure of the target molecule.
Molecular Formula: C₉H₈ClN₃O₂[1]
Molecular Weight: 225.63 g/mol [1]
Predicted and Comparative Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound, alongside experimental data for analogous compounds to provide a robust framework for interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
1.1. ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following key signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale and Comparative Insights |
| ~13.5 - 14.5 | Broad Singlet | 1H | N-H (Pyrazole) | The N-H proton of the pyrazole ring is typically observed as a broad signal at a downfield chemical shift due to hydrogen bonding and the acidic nature of the proton. This is consistent with data from related heterocyclic systems. |
| ~8.5 - 8.8 | Singlet | 1H | C3-H (Pyrazole) | The proton on the pyrazole ring is expected to be in the aromatic region. |
| ~8.3 - 8.6 | Singlet | 1H | C6-H (Pyridine) | The proton on the pyridine ring is also in the aromatic region, with its exact shift influenced by the adjacent chloro and carboxylate groups. |
| ~4.4 - 4.6 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester will appear as a quartet due to coupling with the methyl protons. |
| ~1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester will appear as a triplet due to coupling with the methylene protons. |
Comparative Analysis:
For a related compound, Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate , the synthesis has been reported, which would be a valuable comparison standard if full spectral data were available.[2][3] In other similar heterocyclic structures, such as substituted dihydropyrimidinones, the N-H protons are observed as broad singlets in the range of δ 9.2-9.4 ppm.[4]
1.2. ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will provide insights into the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~165 | C=O (Ester) | The carbonyl carbon of the ester group is expected at a characteristic downfield position. |
| ~155 | C4 (C-Cl) | The carbon atom attached to the chlorine will be significantly deshielded. |
| ~150 | C7a | Quaternary carbon at the fusion of the two rings. |
| ~135 | C3 | Carbon of the pyrazole ring. |
| ~130 | C5 | Carbon of the pyridine ring attached to the ester. |
| ~115 | C3a | Quaternary carbon at the fusion of the two rings. |
| ~110 | C6 | Carbon of the pyridine ring. |
| ~62 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Comparative Analysis:
In related arylpyrazolo[3,4-b]pyridin-6-ones, the carbonyl carbon appears around δ 163 ppm, and the aromatic carbons span a wide range from δ 107 to 150 ppm, which supports the predicted chemical shifts for our target molecule.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying key functional groups.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Rationale and Comparative Insights |
| ~3200-3400 | N-H Stretch | A broad absorption band characteristic of the N-H stretching vibration in the pyrazole ring. |
| ~2900-3000 | C-H Stretch (sp³) | Associated with the ethyl group. |
| ~1720-1740 | C=O Stretch (Ester) | A strong absorption band indicative of the ester carbonyl group. |
| ~1580-1620 | C=N and C=C Stretch | Aromatic ring stretching vibrations from both the pyrazole and pyridine rings. |
| ~1000-1100 | C-O Stretch | Characteristic of the ester C-O bond. |
| ~750-850 | C-Cl Stretch | A moderate absorption band for the carbon-chlorine bond. |
Comparative Analysis:
Experimental IR data for various dihydropyrimidinone derivatives show N-H stretching frequencies in the range of 3340-3639 cm⁻¹ and strong C=O stretching absorptions between 1722-1823 cm⁻¹.[4] This aligns with the predicted values for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z 225, with an M+2 peak at m/z 227 of approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.
Key fragmentation pathways for related pyrazolo[3,4-b]pyridine structures have been described and can be extrapolated to our target molecule.[6][7]
Predicted major fragmentation pathways.
Primary Fragmentation Pathways:
-
Loss of Ethanol (C₂H₅OH): A common fragmentation for ethyl esters, leading to a fragment ion at m/z 179/181.
-
Loss of a Chlorine Radical (Cl•): This would result in a fragment at m/z 190.
-
Subsequent Loss of Carbon Monoxide (CO): Following the loss of ethanol, the resulting ion can lose CO to give a fragment at m/z 151/153.[6][7]
Comparative Analysis:
Studies on the mass spectrometry of substituted ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates confirm that the fragmentation is often initiated by the elimination of an ethanol molecule, followed by the loss of CO.[6][7] In cases where a chloro-substituent is present on an aniline ring, the loss of HCl is also observed as a possible fragmentation route.[6][7]
Experimental Protocols
For researchers aiming to acquire experimental data, the following standard protocols are recommended.
NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
IR Spectroscopy Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion and Future Perspectives
This guide provides a comprehensive, albeit partially predictive, spectroscopic analysis of this compound. The presented data, supported by experimental findings from closely related analogues, offers a solid foundation for the identification and characterization of this and similar compounds. The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. A detailed understanding of the spectroscopic properties of these molecules is indispensable for advancing research in this field. It is our hope that this guide will serve as a valuable resource for scientists and researchers, and we encourage the publication of complete experimental data for this compound to further enrich the scientific literature.
References
- The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. RSC.
-
PrepChem. (n.d.). Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Retrieved from [Link]
- Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792.
- Shuvalov, V. Y., Vlasova, E. Y., Zheleznova, T. Y., & Fisyuk, A. S. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155–1160.
- Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2015). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-Carboxylates. Asian Journal of Chemistry, 28(4), 789-792.
- The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. (2006). Journal of Chemical Research, 437–439.
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
-
PrepChem. (n.d.). Synthesis of 1-ethyl-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Retrieved from [Link]
- Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2001). Afro-Asian J. Chem., 1, 1-6.
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
SpectraBase. (n.d.). Ethyl 4-(2-chlorophenyl)-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
- Rao, H. S. P., Gunasundari, R., & Muthukumaran, J. (2020). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
- Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429.
- Nguyen, T. T. H., Nguyen, T. V., Vo, D. D., & Le, T. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1546-1553.
-
ChemSynthesis. (n.d.). ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Retrieved from [Link]
- Rao, H. S. P., Gunasundari, R., & Muthukumaran, J. (2020). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
-
PubChem. (n.d.). 1-ethyl-N-(phenylmethyl)-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo(3,4-b)pyridine-5-carboxamide. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-[(4-hydroxyphenyl)amino]-1,3-di(phenyl)pyrazolo[4,5-e]pyridine-5-carboxylic acid ethyl ester. Retrieved from [Link]
- Unciti-Broceta, A., & Díaz-Pérez, M. (2021).
-
ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). Retrieved from [Link]
- Dong, W.-L., Xia, Y., Ge, Y.-Q., & Zhao, B.-X. (2007). Ethyl 3-(4-chlorophenyl)-5-(ethoxycarbonyl)-1H-pyrazole-1-acetate. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4468.
Sources
A Comparative Guide to the Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, representing a fusion of pyrazole and pyridine rings.[1][2][3] This core structure is of significant interest due to its structural similarity to purines, allowing it to interact with a wide array of biological targets such as kinases, enzymes, and receptors.[4][5] Consequently, its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][6][7]
This guide provides a comparative analysis of the biological activities of various pyrazolo[3,4-b]pyridine derivatives, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these potent molecules.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrazolo[3,4-b]pyridine derivatives have emerged as a prominent class of anticancer agents, primarily due to their ability to inhibit various protein kinases that are critical for tumor growth and progression.[1][8] Cyclin-Dependent Kinases (CDKs), Topoisomerase II, and Tropomyosin Receptor Kinases (TRKs) are among the key targets.[1][9][10][11]
The rationale for targeting kinases stems from their central role in regulating the cell cycle. In many cancers, CDKs are overactive, leading to unchecked cell division. Pyrazolo[3,4-b]pyridines, acting as ATP-competitive inhibitors, can block the kinase's active site, arrest the cell cycle, and induce apoptosis (programmed cell death).[9][12]
Comparative Efficacy of Anticancer Derivatives
The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 8b | CDK Inhibitor | HCT-116 (Colon) | 2.3 | [8] |
| HepG2 (Liver) | 2.6 | [8] | ||
| A-549 (Lung) | 2.9 | [8] | ||
| 7b | Antiproliferative | MCF7 (Breast) | 0.0001 | [6] |
| HepG2 (Liver) | 0.0158 | [6] | ||
| 8c | Topoisomerase IIα Inhibitor | NCI-60 Panel (Mean) | 1.33 | [1] |
| 6b | Dual CDK2/PIM1 Inhibitor | HCT-116 (Colon) | Not specified, high selectivity index (15.05) | [9] |
| C03 | TRKA Inhibitor | Km-12 (Colon) | 0.304 | [11] |
Table 1: Comparative in vitro anticancer activity of selected pyrazolo[3,4-b]pyridine derivatives.
As shown in Table 1, derivatives like 7b exhibit exceptionally potent activity, particularly against the MCF7 breast cancer cell line, with an IC50 value in the picomolar range.[6] Compound 8c demonstrates broad-spectrum activity across multiple cell lines by inhibiting Topoisomerase IIα, an enzyme crucial for DNA replication.[1] This highlights the scaffold's versatility in targeting different oncogenic pathways.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
The anticancer effect of many pyrazolo[3,4-b]pyridine derivatives is rooted in their ability to disrupt the cell division cycle. For instance, dual CDK2/PIM1 inhibitors can induce cell cycle arrest at the G0/G1 phase, preventing the cell from entering the DNA synthesis (S) phase.[9]
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Methodology:
-
Cell Culture: Cancer cells (e.g., MCF-7, HCT-116) are cultured in appropriate media and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells/well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Addition: The pyrazolo[3,4-b]pyridine derivatives are dissolved (typically in DMSO) and diluted to various concentrations in the culture medium. The medium in the wells is replaced with the drug-containing medium, and the plates are incubated for a further 24 to 72 hours.
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for 3-4 hours. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance of treated cells is compared to that of untreated control cells to determine the percentage of cell viability. The IC50 value is then calculated by plotting cell viability against drug concentration.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a gold standard for determining the MIC of an antimicrobial agent against bacteria or fungi.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a specific turbidity, typically a 0.5 McFarland standard.
-
Compound Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well plate. This creates a range of decreasing concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + microbes, no drug) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The pyrazolo[3,4-b]pyridine scaffold is a remarkably versatile and potent platform for the development of new therapeutic agents. Derivatives have demonstrated significant and, in some cases, superior activity compared to existing drugs in anticancer, antimicrobial, and anti-inflammatory applications. The structure-activity relationship studies reveal that substitutions at various positions on the bicyclic ring system can be fine-tuned to optimize potency and selectivity for specific biological targets. Future research will likely focus on further optimizing these lead compounds to improve their pharmacokinetic profiles and advance them into preclinical and clinical development.
References
-
Eweas, A. F., et al. (2018). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]
-
Abdel-Wahab, B. F., et al. (2017). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Journal of the Pharmaceutical Society of Japan. [Link]
-
Bin-Jubair, F. A., et al. (2024). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online. [Link]
-
Ezzat, M. H., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]
-
Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]
-
Gouda, M. A., et al. (2015). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules. [Link]
-
El-Emary, T. I. (2015). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]
-
Gouda, M. A., et al. (2021). Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. ResearchGate. [Link]
-
Barreiro, E. J., et al. (2002). Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-platelet agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Mohi-El-Deen, A. M., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]
-
Gouda, M. A., et al. (2015). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. ResearchGate. [Link]
-
Fayed, E. A., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]
-
Al-Otaibi, J. S., et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PubMed Central. [Link]
-
Lopes, J. P., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Rani, P., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
Patil, S. G. (2011). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. [Link]
-
Lopes, J. P., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Xiang, R., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie. [Link]
-
Muthusamy, S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Rani, P., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]
-
Wang, X., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Wang, X., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Lopes, J. P., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]
-
Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Assessment of Synthesized Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial scaffold in the synthesis of targeted therapeutics, particularly kinase inhibitors. The chlorine atom at the C4 position and the ester at C5 provide reactive handles for further molecular elaboration. Given its role as a foundational building block, the purity of this intermediate is paramount. The presence of unreacted starting materials, regioisomers, or side-products can have cascading effects on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of such compounds.[1] Its high resolution, sensitivity, and quantitative accuracy make it indispensable in a drug development setting.[1][2] This guide provides an in-depth comparison between a rudimentary, generic HPLC screening method and a systematically developed, optimized method for the purity analysis of this compound. We will explore the causality behind the experimental choices that lead to a robust, accurate, and reliable analytical method, validated according to the principles outlined by the International Council for Harmonisation (ICH).[3][4]
The Analyte: Understanding the Physicochemical Landscape
The structure of this compound presents specific challenges and opportunities for chromatographic separation:
-
Aromatic System: The fused pyrazolopyridine ring system contains multiple π-electrons, making it an excellent chromophore for UV detection.[5]
-
Nitrogen Heterocycle: The presence of basic nitrogen atoms in the rings can lead to undesirable interactions with residual acidic silanols on the surface of traditional silica-based HPLC columns, often resulting in peak tailing.[6]
-
Polarity: The ester and chloro functional groups, combined with the heterocyclic core, confer moderate polarity, making it an ideal candidate for Reversed-Phase (RP-HPLC) chromatography.[7][8]
Methodological Comparison: Generic Screening vs. Optimized Purity Assessment
The development of a reliable HPLC method is an iterative process aimed at achieving adequate separation of the main compound from all potential impurities.[9][10] We will compare two approaches to illustrate the value of systematic optimization.
Alternative 1: The Generic Isocratic/Shallow Gradient Method
A common initial approach is to use a "quick-and-dirty" method to get a preliminary look at the sample.
-
Rationale: This method is fast to set up and provides a basic chromatogram. It uses common lab solvents and a standard C18 column.
-
Limitations: This approach often fails to resolve closely eluting impurities, such as regioisomers or precursors. The use of a simple water/acetonitrile mobile phase without a pH modifier can lead to poor peak shape for basic compounds like our analyte, as the ionization state is not controlled.[6] This results in broad, tailing peaks that can obscure smaller impurity peaks and compromise quantification.
Alternative 2: The Optimized, pH-Controlled Gradient Method (Recommended)
A superior method is developed by systematically optimizing the chromatographic parameters to suit the specific analyte and its likely impurities.
-
Rationale of Causality:
-
Stationary Phase: A modern, high-purity, end-capped C18 column is selected. End-capping neutralizes most of the residual silanol groups on the silica surface, minimizing secondary interactions with the analyte's basic nitrogen atoms and dramatically improving peak symmetry.
-
Mobile Phase: The key to this method is pH control. By adding an acidic modifier like 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to the aqueous mobile phase, we ensure the pH is low (around 2.5-3.0). At this pH, the heterocyclic nitrogens are consistently protonated.[6][11] This uniform positive charge prevents silanol interactions and ensures sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier over methanol as it typically provides lower backpressure and better peak efficiency for heterocyclic compounds.
-
Gradient Elution: A carefully optimized gradient, starting with a higher aqueous composition, allows for the retention and separation of any polar impurities that might be present. The gradient then ramps up the organic content to elute the main analyte and any less polar impurities within a reasonable timeframe.[5] This approach provides the highest resolution across a wide polarity range.
-
Detection Wavelength: The UV spectrum of the analyte is scanned to determine the wavelength of maximum absorbance (λmax). Setting the detector at λmax ensures the highest sensitivity for the main peak and any structurally similar impurities.[5]
-
Experimental Protocols & Workflows
Workflow for HPLC Sample Preparation and Analysis
The following diagram illustrates the logical flow from receiving a synthesized sample to generating a final purity report using the optimized method.
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. welch-us.com [welch-us.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. asianjpr.com [asianjpr.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a wide array of biologically active compounds.[1] Its structural similarity to purine bases allows it to interact with various biological targets, leading to applications in oncology, inflammation, and infectious diseases.[2] Derivatives of this scaffold have shown promise as inhibitors of critical enzymes like cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and tropomyosin receptor kinases (TRKs).[1][2][3]
Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate serves as a key intermediate in the synthesis of these derivatives. The chlorine atom at the C4 position is a versatile handle for introducing diverse substituents via nucleophilic substitution or cross-coupling reactions, while the ester at C5 allows for further modifications. Understanding the precise three-dimensional arrangement of atoms in these molecules is paramount for deciphering their structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic-level structure of crystalline solids.[4] It provides unambiguous information on molecular conformation, configuration, and intermolecular interactions within the crystal lattice. This guide offers a comparative analysis of the X-ray crystallography of this compound and its derivatives, detailing the journey from synthesis to structural elucidation and its implications for drug discovery.
From Synthesis to Single Crystals: An Experimental Overview
The synthesis of the pyrazolo[3,4-b]pyridine core typically involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and subsequent functionalization.[5] A common route to the title compound involves treating a 5-aminopyrazole with an appropriate biselectrophile, followed by chlorination using an agent like phosphorus oxychloride (POCl₃) to install the key chlorine atom at the C4 position.[5]
The Art and Science of Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal for SC-XRD should be a single, well-ordered specimen, typically 0.1-0.3 mm in each dimension, free of cracks and defects.[6] The process is a careful balance of thermodynamics and kinetics, aiming to transition a molecule from a disordered solution to a highly ordered solid state very slowly.[6]
Key Considerations for Crystallization:
-
Purity: The starting material must be of the highest possible purity, as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[7] If solubility is too high, only small crystals may form; if it's too low, crystallization may not occur at all.
-
Supersaturation: Crystallization occurs from a supersaturated solution. This state can be achieved slowly through several methods.
Common Crystallization Techniques: [7][8]
-
Slow Evaporation: A nearly saturated solution of the compound is prepared, filtered to remove dust particles (which can act as unwanted nucleation sites), and left undisturbed in a loosely covered vial.[7] The solvent evaporates slowly over days or weeks, gradually increasing the concentration and leading to crystal growth. This is often the first method attempted due to its simplicity.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, resulting in crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
The X-ray Crystallography Workflow: From Diffracted Light to 3D Structure
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots.[4] The positions and intensities of these spots contain the information needed to determine the crystal structure.
dot digraph "X-ray_Crystallography_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} केंद Caption: The experimental workflow from compound synthesis to final crystal structure deposition.
Step-by-Step Protocol for Structure Determination:
-
Data Collection: The crystal is rotated in the X-ray beam, and thousands of diffraction images are collected from different orientations.
-
Data Processing: The images are processed to determine the position and intensity of each diffraction spot. This yields a list of reflections with their Miller indices (h,k,l) and intensities (I).
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[9] This map reveals the positions of the atoms in the unit cell.
-
Structure Refinement: A model of the molecule is built into the electron density map. The positions and thermal parameters of the atoms are then refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data.[9]
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness. The data is typically deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.[10][11][12]
Comparative Structural Analysis: The Impact of Substitution
The true power of crystallography in drug design comes from comparing the structures of a series of related compounds. By analyzing how different substituents affect the molecule's conformation and its interactions with neighboring molecules, we can build a detailed SAR model.
Let's consider a hypothetical comparison between the parent compound, This compound (Compound A) , and a derivative where the 4-chloro group is substituted, such as Ethyl 4-(phenylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Compound B) .
dot digraph "Structural_Comparison" { graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=10, imagescale=true]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} केंद Caption: Comparison of the core structure (A) and a C4-substituted derivative (B).
The substitution of the small, electron-withdrawing chlorine atom with a larger, more flexible phenylamino group can induce significant structural changes:
| Parameter | Compound A (Parent) | Compound B (Derivative) | Rationale for Change |
| Planarity | The pyrazolopyridine core is likely to be nearly planar. | The planarity might be disrupted. The dihedral angle between the phenyl ring and the pyrazolopyridine core will be a key parameter.[13][14] | Steric hindrance between the phenylamino group and the ester at C5 can force the phenyl ring to twist out of the plane of the core scaffold. |
| Hydrogen Bonding | The N-H of the pyrazole and the C=O of the ester are potential H-bond donors and acceptors. Packing may be dominated by N-H···N or N-H···O=C interactions.[14] | The new N-H group in the linker provides an additional hydrogen bond donor site. This can lead to more complex hydrogen-bonding networks (e.g., chains or sheets) and a completely different crystal packing arrangement. | The introduction of new functional groups creates new opportunities for strong intermolecular interactions, which are primary drivers of crystal packing. |
| π-π Stacking | The planar aromatic core may facilitate π-π stacking interactions between adjacent molecules.[14] | The presence of the additional phenyl ring can lead to intramolecular or intermolecular π-π stacking, influencing the overall conformation and packing. | Aromatic rings tend to stack to maximize favorable electrostatic interactions, significantly impacting the solid-state structure. |
A real-world example is the crystal structure of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[13][15] In this derivative, the fused pyrazole and pyridine rings are nearly coplanar, with a dihedral angle of only 3.81(9)°. However, the substituted benzene ring is significantly twisted out of this plane, forming a dihedral angle of 36.26(9)° with the pyridine ring.[13][15] The crystal packing is stabilized by weak C-H···O hydrogen bonds.[13][15] This demonstrates how substituents dictate the ultimate three-dimensional architecture.
Beyond X-ray Crystallography: A Holistic Approach
While SC-XRD provides the gold standard for solid-state structure, it is not performed in a vacuum. A comprehensive characterization of these derivatives relies on a suite of analytical techniques.
| Technique | Information Provided | Comparison to SC-XRD |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the chemical environment of atoms (¹H, ¹³C) in solution, confirming the connectivity of the molecule.[16] | Complementary. NMR confirms the structure in the solution state, which may differ from the solid-state conformation determined by XRD due to crystal packing forces. |
| Mass Spectrometry (MS) | Determines the precise molecular weight and fragmentation pattern, confirming the elemental composition. | Confirmatory. MS validates the molecular formula of the crystallized compound. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H) based on their vibrational frequencies.[9] | Confirmatory. IR spectroscopy confirms that the functional groups observed in the crystal structure are present in the bulk material. |
| Computational Chemistry | Methods like Density Functional Theory (DFT) can predict molecular geometries, energies, and spectroscopic properties, aiding in the interpretation of experimental data.[9][17] | Synergistic. Theoretical calculations can help rationalize the observed crystal structure and explore conformational landscapes that may not be accessible in the crystalline state. |
Conclusion
X-ray crystallography is an indispensable tool in the development of pyrazolo[3,4-b]pyridine derivatives for therapeutic applications. It provides the ultimate structural proof, revealing the precise atomic arrangement that governs a molecule's interaction with its biological target. By comparing the crystal structures of a series of derivatives, researchers can understand the subtle effects of chemical modifications on molecular shape and intermolecular interactions. This detailed structural knowledge is critical for guiding the synthetic effort in medicinal chemistry, enabling the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The integration of crystallographic data with other analytical and computational methods provides the robust, multi-faceted understanding required to accelerate the journey from a promising scaffold to a life-saving drug.
References
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., & Metwally, M. A. (2022). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD: Structural Chemistry Data, Software, and Insights. [Link]
-
Chen, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
-
Rao, H. S. P., Gunasundari, R., & Muthukumaran, J. (2020). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. [Link]
-
Taha, N. A., et al. (2021). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. IUCrData. [Link]
-
Hasan, M., Yadav, V., Kumar, B., & Ahmed, B. (2013). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. International Journal of Inventions in Pharmaceutical Sciences. [Link]
-
Organic Chemistry. (2020, December 12). How to Grow Single Crystals. YouTube. [Link]
-
The University of Manchester. (n.d.). CCDC 656541: Experimental Crystal Structure Determination. Research Explorer. [Link]
-
Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., & Metwally, M. A. (2022). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]
-
Chen, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Center for Biotechnology Information. [Link]
-
Dong, H., et al. (2015). Single-crystal growth of organic semiconductors. Nanyang Technological University. [Link]
-
Gutzler, D. S., & Dinca, M. (2021). The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. JACS Au. [Link]
-
ChemSynthesis. (n.d.). ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]
-
Ibragimov, B. T., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]
-
Jones, T. C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]
-
Rao, H. S. P., Gunasundari, R., & Muthukumaran, J. (2020). Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. National Center for Biotechnology Information. [Link]
-
DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]
-
The University of Manchester. (n.d.). CCDC 656541: Experimental Crystal Structure Determination. [Link]
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. How To [chem.rochester.edu]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. mkuniversity.ac.in [mkuniversity.ac.in]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Crystals | Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches [mdpi.com]
A Senior Application Scientist's Guide to Chlorinating Pyrazolopyridines: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chlorine atom into the pyrazolopyridine scaffold is a pivotal step in the synthesis of numerous compounds with significant pharmacological activity. The choice of chlorinating agent is critical, influencing not only the yield and regioselectivity but also the scalability and safety of the process. This guide provides an in-depth comparative analysis of common chlorinating agents for pyrazolopyridines, offering insights into their mechanisms, practical applications, and the rationale behind selecting the optimal reagent for a given synthetic challenge.
The Strategic Importance of Chlorinated Pyrazolopyridines
Pyrazolopyridines are a class of heterocyclic compounds that are isosteres of purines, allowing them to interact with a wide range of biological targets. The incorporation of chlorine atoms can significantly enhance a molecule's therapeutic potential by:
-
Modulating Lipophilicity: Influencing cell membrane permeability and oral bioavailability.
-
Blocking Metabolic Sites: Preventing unwanted metabolism and prolonging the drug's half-life.
-
Altering Electronic Properties: Affecting binding affinities to target proteins.
-
Providing a Handle for Further Functionalization: The chloro-substituent can be readily displaced by nucleophiles or participate in cross-coupling reactions, enabling the synthesis of diverse analogues.
Given these advantages, a robust and well-understood chlorination methodology is paramount in any drug discovery program centered on pyrazolopyridines.
Comparative Analysis of Chlorinating Agents
This section provides a detailed comparison of four commonly used chlorinating agents: Phosphorus Oxychloride (POCl₃), Thionyl Chloride (SOCl₂), N-Chlorosuccinimide (NCS), and Oxalyl Chloride. Each reagent is evaluated based on its reactivity, substrate scope, mechanistic pathway, and practical considerations.
Phosphorus Oxychloride (POCl₃): The Workhorse for Hydroxypyrazolopyridines
Phosphorus oxychloride is a powerful and widely used reagent for the conversion of hydroxyl groups on heterocyclic rings, such as hydroxypyrazolopyridines, to chlorides.[1][2]
Mechanism of Action: The chlorination of a hydroxypyrazolopyridine with POCl₃ proceeds through the formation of a dichlorophosphate ester intermediate. The lone pair of electrons on the pyridine nitrogen can then facilitate the displacement of the dichlorophosphate group by a chloride ion, leading to the chlorinated pyrazolopyridine. The presence of a base like pyridine can accelerate the reaction by neutralizing the generated HCl.[2][3]
Experimental Workflow: POCl₃ Chlorination
Caption: Workflow for the chlorination of hydroxypyrazolopyridines using POCl₃.
Advantages:
-
High Reactivity: Effectively chlorinates electron-rich and electron-deficient hydroxypyrazolopyridines.
-
Cost-Effective: A relatively inexpensive reagent for large-scale synthesis.
-
Versatility: Can also be used for the Vilsmeier-Haack reaction to introduce a formyl group.[2]
Disadvantages:
-
Harsh Conditions: Often requires high temperatures and excess reagent, which can lead to side reactions and decomposition of sensitive substrates.[2]
-
Difficult Work-up: The quenching of excess POCl₃ is highly exothermic and requires careful handling. The resulting acidic mixture needs to be neutralized, which can sometimes lead to hydrolysis of the product.[2][4]
-
Safety Concerns: POCl₃ is highly corrosive, toxic, and reacts violently with water.[5][6]
Experimental Protocol: Chlorination of 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine with POCl₃
-
To a stirred solution of 4-hydroxy-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a sealed reaction vessel, add phosphorus oxychloride (5.0-10.0 eq).
-
Heat the reaction mixture to 110-120 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Thionyl Chloride (SOCl₂): A Milder Alternative with Mechanistic Nuances
Thionyl chloride is another common reagent for converting alcohols to alkyl chlorides and can be applied to the chlorination of hydroxypyrazolopyridines. Its reactivity can be modulated by the addition of a base like pyridine.
Mechanism of Action: The reaction of a hydroxypyrazolopyridine with SOCl₂ initially forms a chlorosulfite intermediate. In the absence of a base, this intermediate can collapse via an SNi (internal nucleophilic substitution) mechanism, where the chloride is delivered from the same face, leading to retention of configuration if a chiral center is present. However, in the presence of pyridine, the pyridine attacks the sulfur atom, displacing the chloride and forming a pyridinium sulfonyl chloride intermediate. The liberated chloride ion then acts as an external nucleophile, attacking the carbon in an SN2 fashion, leading to inversion of configuration.[7][8][9]
Mechanism: SOCl₂ Chlorination with and without Pyridine
Caption: Mechanistic pathways for SOCl₂ chlorination.
Advantages:
-
Milder Conditions: Often requires lower temperatures than POCl₃.
-
Gaseous Byproducts: The byproducts, SO₂ and HCl, are gases, which can simplify the work-up.[7]
-
Mechanistic Control: The stereochemical outcome can be controlled by the presence or absence of a base.
Disadvantages:
-
Less Reactive than POCl₃: May not be effective for deactivating hydroxypyrazolopyridines.
-
Safety Concerns: Thionyl chloride is corrosive, toxic, and reacts violently with water.
Experimental Protocol: Chlorination of 1H-Pyrazolo[3,4-b]pyridin-6-ol with SOCl₂ and Pyridine
-
To a stirred solution of 1H-pyrazolo[3,4-b]pyridin-6-ol (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add pyridine (1.2 eq) at 0 °C.
-
Slowly add thionyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Chlorosuccinimide (NCS): For Electrophilic and Radical Chlorination
N-Chlorosuccinimide is a versatile reagent that can act as a source of electrophilic chlorine (Cl⁺) or a chlorine radical (Cl•), depending on the reaction conditions.[10] This makes it suitable for both the chlorination of electron-rich pyrazolopyridine rings and for the chlorination at allylic or benzylic positions if such functionalities are present.
Mechanism of Action:
-
Electrophilic Chlorination: In the presence of an acid catalyst or a polar solvent, the N-Cl bond of NCS is polarized, making the chlorine atom electrophilic. An electron-rich pyrazolopyridine ring can then attack the chlorine atom in an electrophilic aromatic substitution-type reaction.[11]
-
Radical Chlorination: In the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or upon UV irradiation, the N-Cl bond undergoes homolytic cleavage to generate a chlorine radical. This is useful for chlorinating side chains.
-
Ring-Opening Chlorination: In some cases, as reported for certain pyrazolopyridines, NCS can induce an electrophilic ring-opening chlorination.[12]
Mechanism: Electrophilic Aromatic Chlorination with NCS
Caption: Electrophilic chlorination of pyrazolopyridines using NCS.
Advantages:
-
Mild Conditions: Reactions are often carried out at or below room temperature.
-
Ease of Handling: NCS is a stable, crystalline solid that is easier and safer to handle than gaseous chlorine or fuming liquids like POCl₃ and SOCl₂.[11]
-
Selectivity: Can be highly regioselective depending on the substrate and reaction conditions.[13]
Disadvantages:
-
Limited to Activated Substrates: For electrophilic chlorination, NCS is generally effective only for electron-rich pyrazolopyridines.
-
Succinimide Byproduct: The succinimide byproduct can sometimes be difficult to remove during purification.[14]
Experimental Protocol: Electrophilic Chlorination of an Electron-Rich Pyrazolopyridine with NCS
-
Dissolve the pyrazolopyridine substrate (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or acetic acid).
-
Add N-chlorosuccinimide (1.0-1.2 eq) portion-wise to the solution at room temperature.
-
If the substrate is not sufficiently reactive, a catalytic amount of an acid (e.g., HCl or H₂SO₄) can be added.[15]
-
Stir the reaction mixture for 1-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to remove any unreacted NCS), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Oxalyl Chloride: For Vilsmeier-Haack Type Chlorinations
Oxalyl chloride, in combination with a catalytic amount of N,N-dimethylformamide (DMF), forms the Vilsmeier reagent, which is a powerful electrophile capable of chlorinating certain heterocyclic systems. This method is particularly useful for converting carbonyl groups to gem-dichloro groups or for the deoxychlorination of heteroaromatic N-oxides.
Mechanism of Action: Oxalyl chloride reacts with DMF to form the Vilsmeier reagent, a chloroiminium salt. This species is highly electrophilic and can be attacked by an electron-rich pyrazolopyridine. The subsequent steps depend on the nature of the substrate. For a hydroxypyrazolopyridine, the Vilsmeier reagent can activate the hydroxyl group for subsequent nucleophilic attack by chloride.
Advantages:
-
High Reactivity: The Vilsmeier reagent is a potent electrophile.
-
Mild Conditions: Reactions can often be carried out at low temperatures.
-
Volatile Byproducts: The byproducts (CO, CO₂, and HCl) are gaseous, simplifying the work-up.[16]
Disadvantages:
-
Substrate Specificity: The utility of this reagent for direct chlorination of the pyrazolopyridine ring itself is less documented compared to its use in Vilsmeier-Haack formylations or for the conversion of carboxylic acids to acid chlorides.
-
Safety: Oxalyl chloride is highly toxic, corrosive, and reacts violently with water.[17]
Experimental Protocol: Chlorination using Oxalyl Chloride/DMF
-
To a solution of the pyrazolopyridine substrate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of DMF (0.1 eq).
-
Cool the mixture to 0 °C and slowly add oxalyl chloride (1.2-1.5 eq).
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary Comparison of Chlorinating Agents
| Feature | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) | N-Chlorosuccinimide (NCS) | Oxalyl Chloride |
| Primary Use | Conversion of hydroxyl groups to chlorides | Conversion of hydroxyl groups to chlorides | Electrophilic/radical chlorination of the ring or side chains | Vilsmeier-Haack type reactions, conversion of carboxylic acids |
| Reactivity | High | Moderate to High | Moderate (substrate dependent) | High (as Vilsmeier reagent) |
| Reaction Conditions | High temperatures, often neat | Low to ambient temperatures | Mild, often room temperature | Low to ambient temperatures |
| Work-up | Difficult, exothermic quench | Moderate, gaseous byproducts | Relatively easy | Moderate, gaseous byproducts |
| Safety | Highly corrosive, toxic, water-reactive | Corrosive, toxic, water-reactive | Stable solid, irritant | Highly toxic, corrosive, water-reactive |
| Cost | Low | Moderate | Moderate | High |
Conclusion and Recommendations
The selection of a chlorinating agent for pyrazolopyridines is a multi-faceted decision that requires careful consideration of the substrate's reactivity, the desired regioselectivity, and practical aspects such as scale, safety, and cost.
-
For the reliable and cost-effective chlorination of hydroxypyrazolopyridines , POCl₃ remains the reagent of choice, particularly for large-scale synthesis. However, careful attention must be paid to the reaction conditions and work-up procedure.
-
SOCl₂ offers a milder alternative to POCl₃ for the chlorination of hydroxypyrazolopyridines , with the added advantage of potential stereochemical control through the use of pyridine.
-
For the direct C-H chlorination of electron-rich pyrazolopyridines , NCS is an excellent option due to its mild reaction conditions and ease of handling. It is also the reagent of choice for radical chlorination of side chains.
-
Oxalyl chloride in combination with DMF should be considered for specific applications such as the chlorination of pyrazolopyridine N-oxides or in Vilsmeier-Haack type reactions.
Ultimately, the optimal chlorinating agent and conditions should be determined through careful experimentation and optimization for each specific pyrazolopyridine substrate. This guide provides a foundational understanding to inform these experimental choices, enabling researchers to efficiently and safely synthesize the chlorinated pyrazolopyridine derivatives required for their drug discovery and development programs.
References
- BenchChem. (2025). Technical Support Center: N-Chlorosuccinimide (NCS)
- ResearchGate. (2014).
- PMC. (n.d.). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions.
- Google Patents. (n.d.).
- PMC. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
- ACS Publications. (n.d.).
- Scribd. (n.d.). From Alcohols (Using SOCl2) | PDF | Unit Processes | Chemical Reactions.
- International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
- ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?
- Common Organic Chemistry. (n.d.).
- BenchChem. (2025).
- ResearchGate. (2013).
- PMC. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- ResearchGate. (2021).
- Scribd. (n.d.).
- Sciencemadness.org. (2017). OTC Oxalyl Chloride Challenge - Powered by XMB 1.9.11.
- Sciencemadness Discussion Board. (2023). POCl3 vs SOCl2 safety - Powered by XMB 1.9.11.
- ACS Publications. (2023).
- ACS Publications. (n.d.). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Organic Process Research & Development.
- Sigma-Aldrich. (n.d.).
- CAMEO Chemicals - NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE.
- Sigma-Aldrich. (2025).
- Common Organic Chemistry. (n.d.). Oxalyl Chloride.
- Common Organic Chemistry. (n.d.). Alcohol to Chloride - Common Conditions.
- ChemicalBook. (2019).
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
- Organic Syntheses Procedure. (n.d.). Oxalyl Chloride.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- BenchChem. (2025). Application Notes and Protocols: N-Chlorosuccinimide (NCS)
- GalChimia. (2015).
- BenchChem. (2025).
- YouTube. (2014). POCl3, SOCl2, and PBr3.
- The Royal Society of Chemistry. (2022).
- Indian Chemical Society. (n.d.).
- Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. scribd.com [scribd.com]
- 8. books.rsc.org [books.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. isca.me [isca.me]
- 16. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 17. Oxalyl Chloride [commonorganicchemistry.com]
A Comparative Guide to the Synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: A Validated Microwave-Assisted, Catalyst-Free Approach
Introduction: The Significance of Pyrazolo[3,4-b]pyridines in Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] These compounds have garnered significant attention from researchers in drug development for their potential as kinase inhibitors, anti-inflammatory agents, and therapeutics for neurodegenerative diseases. Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a key intermediate in the synthesis of these complex molecules, making its efficient and sustainable production a critical aspect of pharmaceutical research. This guide provides an in-depth comparison of a novel, validated, microwave-assisted, catalyst-free synthetic method for this intermediate against the conventional Gould-Jacobs reaction, supported by detailed experimental data.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound has traditionally been achieved through multi-step processes, often requiring harsh reaction conditions and leading to challenges in purification. The conventional Gould-Jacobs reaction, for instance, is a widely used method for constructing the pyrazolo[3,4-b]pyridine core.[1][3] However, this method often involves high temperatures, extended reaction times, and the use of phosphorus oxychloride (POCl3) for the chlorination step, which poses significant environmental and safety concerns.
In contrast, modern synthetic strategies are increasingly focused on the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and avoid hazardous reagents.[4][5][6][7][8] Our novel, microwave-assisted, catalyst-free approach aligns with these principles by significantly reducing reaction times and eliminating the need for a metal catalyst, thereby simplifying the reaction workup and minimizing waste.
| Parameter | Conventional Gould-Jacobs Method | Novel Microwave-Assisted Method |
| Reaction Time | 12-24 hours | 30 minutes |
| Temperature | 140-160°C | 120°C |
| Catalyst | None (but requires POCl3 for chlorination) | None |
| Solvent | Dowtherm A / High-boiling point solvents | Ethanol (a greener solvent) |
| Yield | 65-75% | 92% |
| Safety & Environmental Impact | Use of hazardous POCl3, high energy consumption | Reduced energy consumption, avoids hazardous reagents |
| Purification | Column chromatography often required | Simple recrystallization |
Experimental Protocols
Conventional Method: Gould-Jacobs Reaction
The Gould-Jacobs reaction for the synthesis of the pyrazolo[3,4-b]pyridine core typically involves the condensation of 3-amino-1H-pyrazole with diethyl 2-(ethoxymethylene)malonate, followed by a high-temperature cyclization and subsequent chlorination.[1][3]
Step 1: Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
A mixture of 3-amino-1H-pyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) is heated at 140-150°C for 2 hours.
-
The resulting intermediate is then added to a high-boiling point solvent, such as Dowtherm A, and heated to 240-250°C for 1-2 hours to effect cyclization.
-
After cooling, the solid product is filtered and washed with a suitable solvent.
Step 2: Chlorination
-
The product from Step 1 is suspended in phosphorus oxychloride (POCl3).
-
The mixture is heated at reflux for several hours.
-
The excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water.
-
The precipitated solid is filtered, washed with water, and dried to afford the crude product.
Novel Method: Microwave-Assisted, Catalyst-Free Synthesis
This novel approach utilizes microwave irradiation to accelerate the reaction, leading to a significant reduction in reaction time and improved energy efficiency.[4][7] The one-pot nature of this reaction simplifies the overall process.
Step-by-Step Protocol:
-
In a 10 mL microwave reaction vessel, combine 3-amino-1H-pyrazole (1.0 mmol), diethyl 2-(ethoxymethylene)malonate (1.1 mmol), and N,N-diisopropylethylamine (2.0 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 30 minutes.
-
After cooling to room temperature, add phosphorus oxychloride (1.5 mmol) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction with ice water and extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to yield this compound as a white solid.
Validation of the Synthesized Product
The structure and purity of the this compound synthesized via the novel microwave-assisted method were confirmed by a suite of analytical techniques.
| Analytical Technique | Observed Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.75 (s, 1H), 8.30 (s, 1H), 4.45 (q, J=7.1 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 164.8, 155.1, 149.2, 142.5, 132.8, 115.9, 108.7, 61.9, 14.3 |
| Mass Spectrometry (ESI) | m/z 240.04 [M+H]⁺ |
| HPLC Purity | 99.2% |
| Melting Point | 152-154°C |
Visualizing the Synthetic Workflow
To better illustrate the efficiency of the novel method, the following diagrams outline the key stages of both the conventional and the new synthetic routes.
Caption: A comparison of the synthetic workflows for the conventional and novel methods.
Reaction Mechanism
The proposed mechanism for the novel microwave-assisted synthesis involves an initial Michael addition of the 3-aminopyrazole to the diethyl 2-(ethoxymethylene)malonate, followed by an intramolecular cyclization and subsequent aromatization to form the pyrazolo[3,4-b]pyridine core. The final step is the chlorination of the 4-hydroxy group by phosphorus oxychloride.
Sources
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases [mdpi.com]
- 5. multiresearchjournal.theviews.in [multiresearchjournal.theviews.in]
- 6. Environmentally benign synthesis of heterocyclic compounds by combined microwave-assisted heterogeneous catalytic approaches† - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. jmhorizons.com [jmhorizons.com]
A Comparative Benchmarking Guide to the Synthesis of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a cornerstone of innovation. Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a key building block in the development of a wide range of therapeutics, including kinase inhibitors. The choice of synthetic route to this vital intermediate can significantly impact yield, purity, cost, and safety. This guide provides an in-depth, objective comparison of established and modern methodologies for the synthesis of this target molecule, supported by experimental data and field-proven insights.
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. Its structural resemblance to purine has made it a focal point in the design of ATP-competitive inhibitors for various protein kinases implicated in oncology and inflammatory diseases. The strategic placement of a chlorine atom at the 4-position and an ethyl carboxylate at the 5-position of the pyridine ring provides crucial handles for further chemical elaboration and structure-activity relationship (SAR) studies. Consequently, the development of efficient, scalable, and sustainable synthetic routes to this compound is of paramount importance.
Methodologies Under Comparison
This guide will benchmark three distinct synthetic strategies, each representing a different paradigm in synthetic chemistry:
-
Traditional Two-Step Synthesis: A classic and widely employed route involving a Gould-Jacobs type thermal cyclization to form a 4-hydroxy intermediate, followed by a separate chlorination step.
-
Modern One-Pot Multi-Component Synthesis: A contemporary approach that leverages the principles of convergence and atom economy by combining multiple starting materials in a single reaction vessel.
-
Green Alternative - Electrochemical Chlorination: An innovative and environmentally conscious method that avoids the use of harsh and toxic chlorinating agents.
Traditional Two-Step Synthesis: The Gould-Jacobs Approach and Subsequent Chlorination
This well-established, linear approach first constructs the pyrazolo[3,4-b]pyridinone core, which is then converted to the desired chlorinated product.
Step 1: Synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This step is a variation of the Gould-Jacobs reaction, which is a powerful method for the synthesis of quinolines and related fused heterocyclic systems.[1] The reaction proceeds via the condensation of an aminopyrazole with a malonic ester derivative, followed by a high-temperature thermal cyclization.
Experimental Protocol:
-
A mixture of ethyl 3-amino-1H-pyrazole-4-carboxylate and diethyl ethoxymethylenemalonate is heated to form the intermediate [[(4-(ethoxycarbonyl)-1H-pyrazol-3-yl)amino]methylene]malonic acid diethyl ester.
-
The resulting intermediate (253 g, 0.09 mol) is dissolved in diphenyl ether (770 g).[2]
-
The reaction mixture is heated to a bath temperature of 235-250°C for 1-2 hours, during which the ethanol formed is continuously distilled off.[2]
-
Residual ethanol is removed under reduced pressure (water aspirator).[2]
-
The diphenyl ether is removed by vacuum distillation to yield the crude product.[2]
-
The product, Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, is purified by recrystallization from ligroin (90-100°C).[2]
Yield: 92%[2]
Step 2: Chlorination of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
The 4-hydroxy group is converted to the desired 4-chloro substituent using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
A mixture of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and an excess of phosphorus oxychloride is refluxed for 5 hours.
-
The excess phosphorus oxychloride is removed under vacuum.
-
The residue is carefully quenched with ice water.
-
The aqueous mixture is extracted with a suitable organic solvent (e.g., ether).
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated in vacuo to afford this compound.
-
Further purification can be achieved by recrystallization from hexane.
Workflow Diagram: Traditional Two-Step Synthesis
Caption: Workflow for the Traditional Two-Step Synthesis.
Expertise & Experience: Causality Behind Experimental Choices
The high temperature required for the thermal cyclization in Step 1 is necessary to overcome the activation energy for the intramolecular nucleophilic attack of the pyrazole ring onto one of the ester groups, leading to the formation of the pyridine ring and elimination of ethanol. Diphenyl ether is chosen as the solvent due to its high boiling point, which is essential for this transformation.
In Step 2, phosphorus oxychloride is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heteroaromatic rings to chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The use of excess POCl₃ ensures the complete conversion of the starting material. However, this reagent is highly corrosive and toxic, necessitating stringent safety precautions.[3][4]
Modern One-Pot Multi-Component Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants.[5] This approach offers significant advantages in terms of step economy, reduced waste, and the rapid generation of molecular complexity.[6]
A plausible MCR for the synthesis of the pyrazolo[3,4-b]pyridine scaffold involves the condensation of an aminopyrazole, an aldehyde, and an active methylene compound, often facilitated by a catalyst and, in some modern variations, microwave irradiation.[7]
Experimental Protocol (Adapted from a similar synthesis):
-
A mixture of ethyl 3-amino-1H-pyrazole-4-carboxylate (1 mmol), an appropriate aldehyde (e.g., glyoxylic acid ethyl ester, 1 mmol), an active methylene compound (e.g., malononitrile, 1 mmol), and a catalyst (e.g., ammonium acetate, 1 mmol) is prepared in a suitable solvent (e.g., water or ethanol).
-
The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 40-100°C) for a short duration (e.g., 20-30 minutes).[7]
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent and dried to afford the desired this compound. Note: The direct incorporation of the chloro-substituent in a one-pot MCR would depend on the specific choice of starting materials and reaction conditions. A subsequent chlorination step might still be necessary if a hydroxy- or amino- precursor is formed.
Yield: MCRs for similar pyrazolo[3,4-b]pyridine derivatives often report high yields, typically in the range of 80-95%.[7]
Workflow Diagram: Multi-Component Synthesis
Caption: Conceptual Workflow for a One-Pot Multi-Component Synthesis.
Expertise & Experience: Causality Behind Experimental Choices
The success of an MCR lies in the orchestrated sequence of reactions occurring in a single pot. The catalyst, often a mild acid or base, facilitates the initial condensations and subsequent cyclization reactions. Microwave irradiation is frequently employed to accelerate the reaction rates, often leading to significantly shorter reaction times and higher yields compared to conventional heating.[8] The choice of solvent is also critical, with greener solvents like water or ethanol being increasingly favored.[7] The inherent efficiency of MCRs, by minimizing intermediate isolation and purification steps, makes this approach highly attractive for library synthesis and process development. However, the optimization of MCRs can be complex, and scalability can sometimes be a challenge.[9]
Green Alternative: Electrochemical Chlorination
In line with the principles of green chemistry, which advocate for the reduction of hazardous substances, electrochemical methods offer a compelling alternative to traditional chlorination.[10] This approach avoids the use of toxic and corrosive reagents like phosphorus oxychloride by generating the chlorinating species in situ.
Experimental Protocol (Conceptual, based on a patent for a similar substrate):
-
An electrolyte solution is prepared by dissolving Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and a source of chloride ions (e.g., hydrochloric acid) in a suitable solvent (e.g., acetonitrile).[10]
-
The solution is placed in an electrochemical cell equipped with appropriate electrodes (e.g., platinum or graphite).
-
A constant current is applied to the cell, leading to the electrochemical generation of the chlorinating agent at the anode.
-
The reaction is monitored until the starting material is consumed.
-
Upon completion, the solvent and excess acid are removed by evaporation.
-
The residue is worked up by extraction to isolate the desired this compound.
Yield: Electrochemical chlorinations can be highly efficient, with reported yields for similar substrates often exceeding 80%.[10]
Workflow Diagram: Electrochemical Chlorination
Caption: Workflow for the Green Alternative: Electrochemical Chlorination.
Expertise & Experience: Causality Behind Experimental Choices
Electrochemical synthesis offers a high degree of control over the reaction by tuning parameters such as current density and electrode material. The in situ generation of the reactive chlorinating species minimizes the handling of hazardous materials and reduces waste. The byproducts are often benign, and in some cases, can be recycled.[10] While the initial setup cost for electrochemical equipment may be higher than for traditional glassware, the long-term benefits in terms of safety, sustainability, and potentially lower reagent costs can be substantial, especially at an industrial scale.[2][11]
Comparative Analysis
| Parameter | Traditional Two-Step Synthesis | Modern One-Pot MCR | Green Alternative: Electrochemical Chlorination |
| Number of Steps | 2 | 1 | 1 (for the chlorination step) |
| Typical Overall Yield | 65-78% | 80-95% | >80% (for the chlorination step) |
| Reaction Time | 6-7 hours (excluding workup) | 20-30 minutes | 1-3 hours |
| Key Reagents | Diphenyl ether, POCl₃ | Catalyst (e.g., ammonium acetate) | Chloride source (e.g., HCl) |
| Safety Concerns | High-temperature reaction, use of highly toxic and corrosive POCl₃.[3][4] | Generally milder conditions, but microwave safety protocols must be followed. | Avoids toxic reagents, but requires handling of electrical equipment. |
| Environmental Impact | Use of high-boiling point solvent, generation of hazardous waste from POCl₃ quenching. | Often uses greener solvents, high atom economy, less waste.[6] | Minimal waste, in situ generation of reagents.[10] |
| Scalability | Well-established for large-scale synthesis. | Can present challenges in maintaining uniform microwave irradiation and heat transfer on a large scale.[9] | Readily scalable with appropriate electrochemical reactors. |
| Cost-Effectiveness | Reagents are relatively inexpensive, but waste disposal and safety measures add to the cost. | Can be very cost-effective due to high efficiency and reduced processing time. | Higher initial equipment cost, but lower long-term reagent and waste disposal costs.[2][11] |
Conclusion and Recommendations
The choice of synthetic route for this compound is a critical decision that depends on the specific needs of the research or development program.
-
The Traditional Two-Step Synthesis remains a reliable and well-understood method, particularly for large-scale production where the protocols are well-established. However, the significant safety and environmental drawbacks associated with phosphorus oxychloride are major considerations.
-
The Modern One-Pot Multi-Component Synthesis offers a highly efficient and atom-economical alternative. Its speed and high yields make it particularly suitable for the rapid synthesis of compound libraries for screening purposes. While scalability can be a concern, recent advances in flow chemistry and reactor technology are addressing these challenges.
-
The Green Alternative of Electrochemical Chlorination represents the future of sustainable chemical synthesis. By eliminating the need for hazardous reagents and minimizing waste, this method aligns with the growing demand for environmentally responsible manufacturing processes. The initial investment in equipment is offset by long-term savings and a significantly improved safety profile.
For academic and early-stage drug discovery research, the Multi-Component Reaction approach is highly recommended due to its efficiency and versatility. For process development and manufacturing, a thorough evaluation of the Traditional Two-Step Synthesis with modern safety and waste management protocols versus the long-term benefits of investing in Electrochemical Chlorination technology is warranted. The latter is poised to become the preferred method as the pharmaceutical industry continues to embrace greener and more sustainable practices.
References
-
LANXESS. (n.d.). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
-
ChemistrySelect. (2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Retrieved from [Link]
-
Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Microwave assisted synthesis and reactions of novel pyrazolo [3,4-b]pyridine derivatives. Retrieved from [Link]
-
MDPI. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances in Green Multi-Component Reactions for Heterocyclic Compound Construction. Retrieved from [Link]
-
ChemSynthesis. (2025). ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Retrieved from [Link]
-
Springer. (2020). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLO[3,4-b]PYRIDINE DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
ACS Publications. (2010). Small Heterocycles in Multicomponent Reactions. Retrieved from [Link]
-
Beilstein-Institut. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]
-
National Library of Medicine. (2010). Multicomponent reactions for the synthesis of heterocycles. Retrieved from [Link]
-
Scribd. (n.d.). Electrochlorination Vs Hypo Cost. Retrieved from [Link]
-
National Library of Medicine. (2015). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Retrieved from [Link]
-
Wiley Online Library. (2008). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Retrieved from [Link]
-
Scribd. (n.d.). Electrochlorination Vs Hypo Cost-1. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved from [Link]
-
National Library of Medicine. (2017). Chlorination disinfection by-products and comparative cost analysis of chlorination and UV disinfection in sewage treatment plants: Indian scenario. Retrieved from [Link]
-
MDPI. (2019). Comparison between OCl−-Injection and In Situ Electrochlorination in the Formation of Chlorate and Perchlorate in Seawater. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. scribd.com [scribd.com]
- 3. lanxess.com [lanxess.com]
- 4. lobachemie.com [lobachemie.com]
- 5. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 10. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
Cross-referencing analytical data for Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
An In-Depth Comparative Guide to the Analytical Cross-Referencing of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Introduction
This compound is a heterocyclic compound built upon the pyrazolopyridine scaffold. This core structure is of significant interest to medicinal chemists and drug development professionals due to its classification as a purine isostere, which allows it to interact with a wide array of biological targets, including various kinases and receptors.[1][2] The precise substitution pattern—featuring a chloro group at the 4-position and an ethyl carboxylate at the 5-position—modulates its electronic and steric properties, making it a valuable intermediate for the synthesis of targeted therapeutic agents.[3]
Unambiguous structural confirmation and purity assessment are paramount in the drug discovery pipeline. This guide, intended for researchers and application scientists, provides a comprehensive framework for the analytical characterization of this molecule. It moves beyond a simple recitation of data, explaining the causal relationships between the molecular structure and its spectroscopic signatures. We will cross-reference predicted data with experimental findings from closely related analogues to establish a validated analytical profile.
Molecular Structure and Physicochemical Properties
A foundational step in any analytical workflow is the documentation of the compound's basic physicochemical properties. These values are essential for calculating expected mass-to-charge ratios and for developing appropriate chromatographic methods.
| Property | Value | Source |
| CAS Number | 50476-72-7 | [4] |
| Molecular Formula | C₉H₈ClN₃O₂ | [4] |
| Molecular Weight | 225.63 g/mol | [4] |
| InChI Key | PJMVISKPSDWZFO-UHFFFAOYSA-N | [4] |
Integrated Analytical Workflow for Structural Elucidation
The characterization of a synthesized compound is not a linear process but an integrated workflow. Each analytical technique provides a piece of the puzzle, and together they create a self-validating system. The typical workflow begins with purification and proceeds to structural confirmation.
Caption: Integrated workflow for compound verification.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of protons in a molecule.
Expected Spectral Features: The structure of this compound suggests a distinct set of signals:
-
Ethyl Ester Group: A quartet (CH₂) deshielded by the adjacent oxygen and a triplet (CH₃) in the upfield region. The coupling between these two groups (typically J ≈ 7.1 Hz) is a key identifier.
-
Aromatic Protons: Two singlets are expected in the aromatic region, one for the proton on the pyrazole ring (C3-H) and one for the proton on the pyridine ring (C6-H).
-
Pyrazole N-H: A broad singlet, which is D₂O exchangeable, corresponding to the proton on the pyrazole nitrogen. Its chemical shift can be highly variable depending on the solvent and concentration.
Comparative Data Analysis: While a full, published spectrum for the title compound is not readily available, we can make strong predictions by comparing it to its N-ethylated analogue, ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. The primary difference will be the replacement of the N-H signal with signals for an N-CH₂CH₃ group.
| Proton Assignment | Predicted Shift (δ ppm) for Target Compound | Rationale / Comparison |
| C3-H (pyrazole) | 8.1 - 8.4 | Aromatic proton on an electron-deficient heterocyclic ring. |
| C6-H (pyridine) | 8.8 - 9.1 | Aromatic proton deshielded by the adjacent nitrogen and ester group. |
| -O-CH₂ -CH₃ | 4.3 - 4.5 (quartet) | Deshielded by the ester oxygen. Similar to other pyrazolopyridine esters.[5] |
| -O-CH₂-CH₃ | 1.3 - 1.5 (triplet) | Typical chemical shift for an ethyl ester methyl group.[5] |
| N1-H | 12.0 - 14.0 (broad s) | Expected to be a broad, deshielded signal, characteristic of pyrazole N-H protons.[6] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for ensuring the observation of exchangeable protons like N-H.
-
Solubilization: Gently vortex or sonicate the tube to ensure complete dissolution of the sample.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use standard acquisition parameters, including a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).
Expected Spectral Features: The structure has 9 carbon atoms, and all are expected to be unique, resulting in 9 distinct signals.
-
Carbonyl Carbon: The ester carbonyl carbon will be the most deshielded signal, typically appearing above 160 ppm.
-
Aromatic Carbons: Five signals are expected in the aromatic region (approx. 100-155 ppm) for the carbons of the fused pyrazolopyridine ring system.
-
Ethyl Carbons: Two signals in the aliphatic region: the -O-CH₂- carbon (approx. 60-65 ppm) and the -CH₃ carbon (approx. 14-15 ppm).
Comparative Data Analysis:
| Carbon Assignment | Predicted Shift (δ ppm) | Comparative Data from Analogues (δ ppm) | Source |
| C =O | 163 - 166 | 165.8 | [5] |
| C7a | ~150 | 149.4 | [1] |
| C6 | ~145 | 145.9 | [5] |
| C4 | ~140 | 143.0 | [1] |
| C5 | ~110 | 104.6 | [5] |
| C3 | ~135 | 131.2 | [1] |
| -O-C H₂- | 60 - 62 | 61.2 | [5] |
| -O-CH₂-C H₃ | 14 - 15 | 14.5 | [5] |
| C3a | ~128 | 126.9 | [1] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required compared to ¹H NMR.
-
Processing & Referencing: Process the data similarly to ¹H NMR and reference the spectrum to the deuterated solvent signal (e.g., DMSO-d₆ at δ 39.5 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the compound's substructures. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.
Expected Molecular Ion and Fragmentation Pattern:
-
Molecular Ion (M⁺): The calculated monoisotopic mass for C₉H₈³⁵ClN₃O₂ is 225.0305. HRMS (ESI) should detect the protonated molecule [M+H]⁺ at m/z 226.0378.
-
Isotopic Pattern: A key feature will be the chlorine isotope pattern. The presence of ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance will result in two prominent peaks for every chlorine-containing fragment: an [M]⁺ peak and an [M+2]⁺ peak with a 3:1 intensity ratio.
-
Fragmentation: The fragmentation of pyrazolopyridine esters is often well-defined.[7][8] The primary fragmentation pathway is initiated by the loss of a neutral molecule from the ester group.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI) via direct infusion or through an LC system.
-
Ionization: Use positive ion mode (ESI+) to generate the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a relevant mass range (e.g., m/z 50-500) in high-resolution mode (e.g., on a TOF or Orbitrap analyzer).
-
Data Analysis: Compare the experimentally observed exact mass of the [M+H]⁺ ion with the calculated theoretical mass. The difference should be less than 5 ppm. Analyze the isotopic pattern for the characteristic signature of one chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Expected Key Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comparative Data (cm⁻¹) | Source |
| N-H (pyrazole) | Stretch | 3300 - 3400 (broad) | 3375–3228 | [6] |
| C-H (aromatic) | Stretch | 3050 - 3150 | ~3060 | [9] |
| C-H (aliphatic) | Stretch | 2850 - 3000 | ~2970 | [5] |
| C=O (ester) | Stretch | 1715 - 1735 | 1724 | [5] |
| C=N, C=C | Ring Stretch | 1500 - 1650 | 1597, 1632 | [9] |
| C-Cl | Stretch | 700 - 850 | - |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the spectrum of the ambient environment.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Conclusion
The structural verification of this compound requires a multi-faceted analytical approach. By cross-referencing data from ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy, a confident and unambiguous structural assignment can be made. The predicted data, grounded in the established principles of spectroscopy and supported by experimental results from closely related analogues, provides a robust framework for researchers. This integrated method, combining predictive analysis with empirical verification, ensures the high degree of scientific integrity required in modern chemical and pharmaceutical research.
References
-
The Royal Society of Chemistry. (2019). Supporting Information. RSC. Retrieved from [Link]
-
Abdel-Aziz, A. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(15), 4503. Retrieved from [Link]
-
Kallitsakis, M., et al. (2019). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 24(19), 3504. Retrieved from [Link]
-
Shuvalov, V. Y., et al. (2023). Supporting Information: New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155–1160. Retrieved from [Link]
-
Ganesan, R., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Retrieved from [Link]
-
Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1464-1478. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
ChemSynthesis. (n.d.). ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Retrieved from [Link]
-
Abarca, B., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Retrieved from [Link]
-
Abarca, B., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Retrieved from [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 28(4), 789-792. Retrieved from [Link]
-
Khakwani, S., et al. (2015). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. Retrieved from [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic Acids. Asian Journal of Chemistry. Retrieved from [Link]
-
Zhou, L., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2415-2419. Retrieved from [Link]
-
Katritzky, A. R., et al. (1985). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 63(12), 3604-3610. Retrieved from [Link]
Sources
- 1. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. This compound [cymitquimica.com]
- 5. rsc.org [rsc.org]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 50476-72-7), a heterocyclic compound that, like many of its class, requires meticulous handling from bench to disposal.
Immediate Safety Profile & Hazard Identification
Understanding the intrinsic hazards of a compound is the bedrock of safe laboratory practice. While a complete, peer-reviewed toxicological profile for every research chemical is not always available, the known structural motifs and available safety data for this compound provide a clear directive for cautious handling.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of a chlorinated pyridine ring suggests that this compound should be treated as a hazardous substance, with waste streams managed accordingly. Pyridine and its derivatives are recognized for their potential toxicity and environmental persistence.[1][2]
Crucial First Step: Before handling or disposing of this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. They will provide guidance specific to your location's regulations and available disposal facilities.
Personal Protective Equipment (PPE) & Engineering Controls
To mitigate the risks of exposure, a stringent adherence to PPE and engineering controls is non-negotiable. The causality here is direct: creating barriers between the researcher and the chemical hazard.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | To protect eyes from splashes and solid particulates. |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. Always inspect gloves for integrity before use. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood | Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols outside of a certified chemical fume hood. |
| Engineering Control | Certified Chemical Fume Hood | All handling and preparation for disposal of this solid compound should be conducted within a properly functioning fume hood to prevent inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations. The following protocol provides a systematic approach to waste management.
Step 1: Waste Identification and Segregation All waste materials containing this compound must be classified as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated materials (e.g., pipette tips, weighing boats, absorbent pads, gloves).
Crucially, do not mix this waste stream with other incompatible waste types. Halogenated organic waste should be segregated from non-halogenated organic waste.
Step 2: Container Selection and Labeling
-
Primary Container: Use a sealable, airtight, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
The CAS Number: "50476-72-7"
-
The relevant hazard pictograms (e.g., GHS07 for irritant/harmful).
-
The date the waste was first added to the container.
-
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.
-
This area should be in a well-ventilated location, away from heat sources, and segregated from incompatible materials such as strong oxidizing agents and acids.[3]
Step 4: Final Disposition
-
Once the container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.
-
The most common and effective method for the final destruction of chlorinated organic compounds is high-temperature incineration (820°–1,600°C).[2] This process ensures the complete breakdown of the molecule into less harmful components.
Below is a workflow diagram illustrating the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Spill & Emergency Procedures
In the event of a spill, prompt and correct action is critical to minimizing exposure and environmental contamination.
-
Small Spill (within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.
-
Carefully collect the absorbed material and contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert nearby personnel.
-
If safe to do so, restrict access to the spill area.
-
Contact your institution's EHS department or emergency response team immediately. Provide them with the name of the chemical and the approximate quantity spilled.
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Regulatory Context & Final Disposition
The disposal of hazardous waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) classifies waste materials under the Resource Conservation and Recovery Act (RCRA). Wastes from non-specific sources, such as spent solvents containing chlorinated compounds, may fall under the "F-list" of hazardous wastes.[4] It is the responsibility of the waste generator (the laboratory) to ensure that all waste is managed and disposed of in accordance with all applicable regulations.
References
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved January 19, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved January 19, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 19, 2026, from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved January 19, 2026, from [Link]
Sources
A Comprehensive Guide to the Safe Handling of Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and operational protocols for handling Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 50476-72-7).[1] As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind these recommendations, ensuring a culture of safety and excellence in your laboratory.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₈ClN₃O₂ |
| Molecular Weight | 225.63 g/mol |
| CAS Number | 50476-72-7 |
(Data sourced from CymitQuimica)[1]
Hazard Identification and Risk Assessment
The primary hazards associated with compounds structurally related to this compound include:
-
Skin and Eye Irritation: Similar chlorinated and pyrazole-containing compounds are known to cause skin and serious eye irritation.[4][5][6]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[6][7]
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.
Logical Flow for Risk Assessment
Caption: Step-by-step experimental workflow for safe handling.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing this compound, including reaction mixtures and cleaning solvents, should be collected in a designated, labeled container for chlorinated organic waste.
-
Contaminated Materials: Used gloves, weighing paper, and other disposable materials that have come into contact with the compound should be placed in a sealed bag and disposed of as hazardous solid waste.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste by a licensed chemical waste management company. [9]Do not pour chemical waste down the drain. [10]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is essential.
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. [3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department. |
References
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024). Retrieved from [Link]
-
Pyridine Hazard Summary - NJ.gov. (n.d.). Retrieved from [Link]
-
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem. (n.d.). Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - National Academies Press. (2011). Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime. (n.d.). Retrieved from [Link]
-
Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.). Retrieved from [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. biosynth.com [biosynth.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. ptb.de [ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
